molecular formula C77H140O8 B107224 Pentaerythritol tetraoleate CAS No. 19321-40-5

Pentaerythritol tetraoleate

Cat. No.: B107224
CAS No.: 19321-40-5
M. Wt: 1193.9 g/mol
InChI Key: QTIMEBJTEBWHOB-PMDAXIHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentaerythritol tetraoleate is a useful research compound. Its molecular formula is C77H140O8 and its molecular weight is 1193.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H140O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h33-40H,5-32,41-72H2,1-4H3/b37-33-,38-34-,39-35-,40-36-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIMEBJTEBWHOB-PMDAXIHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H140O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893371
Record name Pentaerythrityl tetraoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1193.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

19321-40-5
Record name Pentaerythrityl tetraoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19321-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythritol tetraoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019321405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythrityl tetraoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentaerythritol tetraoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAERYTHRITYL TETRAOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR8SGI88PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pentaerythritol tetraoleate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol tetraoleate (PETO) is a synthetic ester with a unique combination of properties that make it a valuable compound in a variety of high-performance applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and the experimental protocols used to characterize it.

Chemical Structure and Identification

This compound is a tetraester formed from the esterification of pentaerythritol, a polyol, with four molecules of oleic acid, a monounsaturated omega-9 fatty acid.[1] The central carbon atom of pentaerythritol is bonded to four hydroxymethyl groups, each of which forms an ester linkage with an oleic acid molecule.

IUPAC Name: [3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate[2][3] CAS Number: 19321-40-5[1][2][3][4][5][6][7][8] Molecular Formula: C₇₇H₁₄₀O₈[2][3][4][7]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow, viscous liquid at room temperature.[4][5][8] Its key properties are summarized in the table below.

PropertyValueUnitsConditions
Molecular Weight 1193.94 g/mol
Density 0.926g/cm³Predicted[2][6][7][9]
Boiling Point 996.0 ± 65.0°CPredicted[6][7][9]
Flash Point (C.O.C.) > 270°C[5]
Pour Point < -20°C[5][10]
Kinematic Viscosity 60 - 70mm²/sat 40 °C[5]
11.5 - 13.5mm²/sat 100 °C[5]
Viscosity Index > 175[5]
Acid Number < 1 - 5mg KOH/g[5]
Saponification Value > 175mg KOH/g[5]
Refractive Index 1.48[7]
Solubility Insoluble in water; soluble in organic solvents.[2][4]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main pathways: direct esterification and transesterification.

Direct Esterification

This method involves the direct reaction of pentaerythritol with four equivalents of oleic acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, to form the tetraester and water as a byproduct.[1][11] The water is continuously removed to drive the reaction to completion.

G Pentaerythritol Pentaerythritol C(CH₂OH)₄ Reaction Esterification Pentaerythritol->Reaction OleicAcid 4x Oleic Acid C₁₇H₃₃COOH OleicAcid->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Heat Heat Heat->Reaction PETO This compound Water 4x Water H₂O Reaction->PETO Reaction->Water

Caption: Direct Esterification Synthesis of this compound.

Transesterification

In this process, pentaerythritol is reacted with a methyl ester of oleic acid (e.g., from high oleic palm oil methyl ester) in the presence of a catalyst like sodium methoxide.[12][13] This reaction produces this compound and methanol as a byproduct, which is removed to shift the equilibrium towards the product side.

G Pentaerythritol Pentaerythritol C(CH₂OH)₄ Reaction Transesterification Pentaerythritol->Reaction OleicAcidMethylEster 4x Oleic Acid Methyl Ester C₁₇H₃₃COOCH₃ OleicAcidMethylEster->Reaction Catalyst Catalyst (e.g., NaOCH₃) Catalyst->Reaction HeatVacuum Heat & Vacuum HeatVacuum->Reaction PETO This compound Methanol 4x Methanol CH₃OH Reaction->PETO Reaction->Methanol

Caption: Transesterification Synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for determining the key properties of this compound.

Determination of Saponification Value (Based on ISO 3657:2013)

Principle: The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance.[2][14] The sample is refluxed with a known excess of alcoholic KOH, and the unreacted KOH is titrated with a standard solution of hydrochloric acid (HCl).[15]

Apparatus:

  • 250 mL conical flask with a ground glass joint

  • Reflux condenser

  • Water bath or hot plate

  • Burette (50 mL)

  • Pipette (25 mL)

Reagents:

  • 0.5 N Alcoholic Potassium Hydroxide (KOH) solution

  • 0.5 N Hydrochloric Acid (HCl) standard solution

  • Phenolphthalein indicator solution (1% in 95% ethanol)

Procedure:

  • Accurately weigh approximately 1-2 g of the this compound sample into the 250 mL conical flask.

  • Pipette 25 mL of 0.5 N alcoholic KOH solution into the flask.

  • Attach the flask to the reflux condenser and heat the mixture on a water bath or hot plate, maintaining a gentle boil for 30 minutes to 1 hour, or until the saponification is complete (indicated by a clear solution).[2]

  • Allow the flask to cool to room temperature.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the excess KOH with the 0.5 N HCl solution until the pink color of the indicator disappears.[15]

  • Perform a blank determination under the same conditions, omitting the sample.

Calculation: Saponification Value (mg KOH/g) = (B - S) * N * 56.1 / W Where:

  • B = volume of HCl solution used for the blank (mL)

  • S = volume of HCl solution used for the sample (mL)

  • N = normality of the HCl solution

  • 56.1 = molecular weight of KOH ( g/mol )

  • W = weight of the sample (g)

Determination of Acid Number (Based on ASTM D664)

Principle: The acid number is the quantity of base, expressed in milligrams of potassium hydroxide, that is required to neutralize all acidic constituents present in 1 gram of the sample.[16][17][18][19] The sample is dissolved in a suitable solvent and titrated with a standard alcoholic KOH solution.

Apparatus:

  • Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes)

  • Burette

  • Beaker (250 mL)

  • Magnetic stirrer

Reagents:

  • Titration solvent (e.g., a mixture of toluene, isopropanol, and a small amount of water)[9][19]

  • 0.1 N alcoholic Potassium Hydroxide (KOH) standard solution

Procedure:

  • Accurately weigh an appropriate amount of the this compound sample into a 250 mL beaker. The sample size depends on the expected acid number.

  • Add a measured volume (e.g., 125 mL) of the titration solvent and stir until the sample is completely dissolved.[18][19]

  • Immerse the electrodes in the solution and start the potentiometric titration with the 0.1 N alcoholic KOH solution.

  • Titrate to a well-defined inflection point in the titration curve or to a pre-determined endpoint.

  • Perform a blank titration on the solvent mixture.[19]

Calculation: Acid Number (mg KOH/g) = ((A - B) * N * 56.1) / W Where:

  • A = volume of KOH solution used for the sample titration (mL)

  • B = volume of KOH solution used for the blank titration (mL)

  • N = normality of the KOH solution

  • 56.1 = molecular weight of KOH ( g/mol )

  • W = weight of the sample (g)

Determination of Kinematic Viscosity (Based on ASTM D445)

Principle: Kinematic viscosity is determined by measuring the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[3][5][6][7][20]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Timer

Procedure:

  • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

  • Charge the viscometer with the sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer in the constant temperature bath, ensuring it is in a vertical position.

  • Allow the viscometer to remain in the bath for a sufficient time to reach the test temperature.

  • Using suction, draw the liquid up into the working capillary to a point about 5 mm above the upper timing mark.

  • Release the vacuum and allow the sample to flow freely down the capillary.

  • Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement to ensure accuracy.

Calculation: Kinematic Viscosity (mm²/s) = C * t Where:

  • C = calibration constant of the viscometer (mm²/s²)

  • t = mean flow time (s)

Determination of Pour Point (Based on ASTM D97)

Principle: The pour point is the lowest temperature at which a sample of oil will continue to flow when cooled under specified conditions.[1][4][12][21][22]

Apparatus:

  • Test jar

  • Thermometer

  • Cooling bath

Procedure:

  • Pour the sample into the test jar to the scribed mark.

  • Heat the sample to a specified temperature to dissolve any wax crystals.

  • Cool the sample at a specified rate in a cooling bath.

  • At each 3°C interval, remove the test jar from the bath and tilt it to ascertain whether the oil flows.

  • The test is complete when the oil shows no movement when the test jar is held horizontally for 5 seconds.

  • The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[1]

Determination of Flash Point (Cleveland Open Cup Method - Based on ASTM D92)

Principle: The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions of test.[8][10][23][24][25]

Apparatus:

  • Cleveland Open Cup apparatus

  • Thermometer

  • Test flame applicator

  • Heating plate

Procedure:

  • Fill the test cup with the sample to the filling mark.

  • Heat the sample at a specified rate.

  • At specified temperature intervals, pass a test flame across the center of the cup.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.[23][24]

References

Pentaerythritol Tetraoleate (CAS No. 19321-40-5): A Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, synthesis, and potential applications of Pentaerythritol Tetraoleate in advanced drug delivery systems.

Core Compound Identification and Properties

This compound (PETO), identified by the CAS number 19321-40-5, is a tetraester synthesized from pentaerythritol and oleic acid.[1] It is a viscous, clear, yellowish, oily liquid at room temperature. This compound is characterized by its excellent lubricity, high viscosity index, good thermal stability, and low volatility.[2] Notably, it is also biodegradable and considered non-toxic, which aligns with the increasing demand for environmentally friendly and safe excipients in the pharmaceutical industry.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
CAS Number 19321-40-5[3]
Molecular Formula C₇₇H₁₄₀O₈[3]
Molecular Weight 1193.93 g/mol [3]
Appearance Clear pale yellow, viscous liquid[2]
Density 0.926 g/cm³[4]
Boiling Point 996 °C at 760 mmHg[3]
Melting Point < -10 °C[2]
Flash Point 342.9 °C[3]
Solubility Insoluble in water; soluble in hydrocarbons and organic solvents[2]
Saponification Value 180 - 195 mgKOH/g[2][3]
Acid Value ≤ 3.0 mgKOH/gm[2]
Hydroxyl Value ≤ 15 mgKOH/g[3]

Synthesis and Manufacturing

This compound is primarily synthesized through two main chemical routes: direct esterification and transesterification.

Direct Esterification

This method involves the reaction of one mole of pentaerythritol with four moles of oleic acid.[5] The reaction is typically carried out at elevated temperatures, ranging from 160°C to 235°C, and may require a reaction time of 4 to 18 hours.[5] To drive the reaction towards the formation of the tetraester, an excess of oleic acid is often used.[5] Catalysts are crucial for this process to achieve high conversion rates. Commonly used homogeneous catalysts include sulfonic acids like p-toluenesulfonic acid and organometallic compounds, such as organotin catalysts.[5] The removal of water, a byproduct of the reaction, is essential to shift the equilibrium towards the product.[5] Purification of the final product is often achieved through molecular distillation.[5]

Transesterification

An alternative synthesis route is the alkali-catalyzed transesterification of a fatty acid methyl ester, such as high oleic palm oil methyl ester (POME), with pentaerythritol.[5] This reaction is often performed under vacuum to facilitate the removal of methanol, which drives the reaction to completion.[5] A study identified optimal conditions for this process using sodium methoxide as a catalyst, which included a temperature of 160°C, a catalyst concentration of 1.25% (w/w), a POME to pentaerythritol molar ratio of 4.5:1, a vacuum pressure of 10 mbar, and a stirring speed of 900 rpm, yielding 36% (w/w) of the tetraoleate within 2 hours.[5]

A logical workflow for the synthesis of this compound can be visualized as follows:

G cluster_synthesis Synthesis of this compound Pentaerythritol Pentaerythritol Reaction Vessel Reaction Vessel Pentaerythritol->Reaction Vessel Oleic Acid / Fatty Acid Methyl Ester Oleic Acid / Fatty Acid Methyl Ester Oleic Acid / Fatty Acid Methyl Ester->Reaction Vessel Catalyst Catalyst Catalyst->Reaction Vessel  (e.g., p-toluenesulfonic acid, sodium methoxide) Purification Purification Reaction Vessel->Purification (e.g., Molecular Distillation) This compound This compound Purification->this compound G cluster_nanoemulsion Generalized Nanoemulsion Formulation Workflow Oil Phase (this compound + Drug) Oil Phase (this compound + Drug) Mixing Mixing Oil Phase (this compound + Drug)->Mixing Aqueous Phase (Water + Surfactant) Aqueous Phase (Water + Surfactant) Aqueous Phase (Water + Surfactant)->Mixing High-Energy Homogenization High-Energy Homogenization Mixing->High-Energy Homogenization (e.g., Ultrasonication, Microfluidization) Nanoemulsion Nanoemulsion High-Energy Homogenization->Nanoemulsion G cluster_signaling Potential (Hypothesized) Signaling Pathway Interaction This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oleic Acid Oleic Acid Hydrolysis->Oleic Acid Inflammatory Signaling Pathways Inflammatory Signaling Pathways Oleic Acid->Inflammatory Signaling Pathways (e.g., TLR, NF-κB)

References

Pentaerythritol Tetraoleate: A Comprehensive Physicochemical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Pentaerythritol tetraoleate (PETO) is a tetraester of pentaerythritol and oleic acid. It is a non-polar, viscous liquid that exhibits excellent thermal stability and lubricity. These properties have led to its widespread use in various industrial applications, including as a lubricant, plasticizer, and in the formulation of cosmetics. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is crucial for harnessing its potential in novel applications, such as in the development of advanced drug delivery systems.

Physicochemical Properties

This compound is characterized by its high molecular weight and hydrophobic nature. It is a clear, pale yellow, and odorless liquid at room temperature. Its insolubility in water and solubility in organic solvents are key characteristics influencing its application.

Table 1: General Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C77H140O8[1][2][3]
Molecular Weight 1193.94 g/mol [3]
Appearance Clear, pale yellow liquid[1]
Odor Odorless
Solubility Insoluble in water; Soluble in organic solvents and hydrocarbons.[1][4]
Table 2: Quantitative Physicochemical Data for this compound
ParameterValue RangeReferences
Density (g/cm³) 0.91 - 0.965[1][2][3]
Viscosity @ 40 °C (mm²/s) 60 - 70[5]
Viscosity @ 100 °C (mm²/s) 11.5 - 13.5[5]
Viscosity Index ≥ 175
Refractive Index @ 20 °C 1.462 - 1.48[1][2]
Boiling Point (°C) ~996 (calculated)[2][3]
Melting Point (°C) < -10 to -20[1][2]
Flash Point (°C) 270 - 343[2][3]
Acid Value (mg KOH/g) ≤ 1.0 - 5.0[2]
Saponification Value (mg KOH/g) 175 - 195[3]
Hydroxyl Value (mg KOH/g) ≤ 20[3]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound. The following protocols are based on established methods for characterizing similar ester-based compounds.

Synthesis of this compound

This protocol describes a typical esterification reaction to synthesize PETO.

Materials:

  • Pentaerythritol

  • Oleic acid (molar ratio to pentaerythritol: 4.1:1)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent, for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • A mixture of pentaerythritol, oleic acid, p-toluenesulfonic acid, and toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is less than 1 mg KOH/g.

  • After cooling, the reaction mixture is washed with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to obtain pure this compound.[6]

Determination of Density

The density of the viscous PETO liquid can be determined using a pycnometer or a vibrating tube densimeter.

Materials:

  • Pycnometer of a known volume

  • Analytical balance

  • Thermostatically controlled water bath

  • This compound sample

Procedure:

  • Clean and dry the pycnometer thoroughly and determine its empty weight.

  • Calibrate the pycnometer with deionized water at a specific temperature (e.g., 20°C) to determine its exact volume.

  • Fill the pycnometer with the PETO sample, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a thermostatically controlled water bath until it reaches thermal equilibrium.

  • Remove the pycnometer, wipe it dry, and weigh it.

  • The density is calculated by dividing the mass of the PETO sample by the volume of the pycnometer.

Determination of Viscosity

The kinematic viscosity of PETO can be measured using a capillary viscometer, such as a Cannon-Fenske viscometer, or a rotational viscometer.

Materials:

  • Cannon-Fenske viscometer

  • Thermostatically controlled viscosity bath

  • Stopwatch

  • This compound sample

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of PETO.

  • Charge the viscometer with the PETO sample.

  • Place the viscometer in a constant temperature bath (e.g., 40°C or 100°C) and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up into the upper bulb of the viscometer.

  • Release the suction and measure the time it takes for the liquid meniscus to pass between the two marked points on the viscometer.

  • The kinematic viscosity is calculated by multiplying the efflux time by the viscometer calibration constant.

Determination of Refractive Index

An Abbé refractometer is commonly used to measure the refractive index of liquids like PETO.

Materials:

  • Abbé refractometer

  • Constant temperature water circulator

  • This compound sample

  • Soft tissue paper

  • Ethanol or acetone for cleaning

Procedure:

  • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Ensure the prism surfaces are clean and dry.

  • Apply a few drops of the PETO sample onto the lower prism.

  • Close the prisms and allow the sample to spread evenly.

  • Circulate water at a constant temperature (e.g., 20°C) through the instrument.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the instrument's scale.

Applications in Drug Delivery

While not a drug itself, the physicochemical properties of pentaerythritol esters make them interesting candidates for formulation development, particularly in the area of lipid-based drug delivery systems. For instance, this compound can be explored as a lipid component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.

Workflow for PETO-Based Nanoparticle Formulation

The following diagram illustrates a generalized workflow for the preparation and characterization of drug-loaded nanoparticles using this compound as a lipid component.

G Workflow for Preparation and Characterization of PETO-Based Lipid Nanoparticles cluster_prep Nanoparticle Preparation cluster_char Characterization prep_start Lipid Phase Preparation (PETO, Solid Lipid, Drug) homogenization High-Shear Homogenization (Pre-emulsion formation) prep_start->homogenization aqueous_phase Aqueous Phase Preparation (Surfactant, Water) aqueous_phase->homogenization sonication Ultrasonication (Particle size reduction) homogenization->sonication nanoparticles Drug-Loaded Nanoparticles sonication->nanoparticles particle_size Particle Size & PDI (DLS) nanoparticles->particle_size zeta_potential Zeta Potential (Electrophoretic Mobility) nanoparticles->zeta_potential ee Encapsulation Efficiency (%EE) (Spectrophotometry/HPLC) nanoparticles->ee morphology Morphology (TEM/SEM) nanoparticles->morphology drug_release In Vitro Drug Release (Dialysis Method) nanoparticles->drug_release

Caption: A generalized workflow for the preparation and characterization of PETO-based lipid nanoparticles.

Logical Relationship in Nanoparticle Formulation

The selection of components and process parameters directly influences the final characteristics of the lipid nanoparticles, which in turn determine their suitability for a specific drug delivery application.

G Key Relationships in PETO-Based Nanoparticle Formulation cluster_inputs Formulation & Process Inputs cluster_outputs Nanoparticle Characteristics cluster_application Therapeutic Application lipid_ratio PETO : Solid Lipid Ratio particle_size Particle Size lipid_ratio->particle_size stability Physical Stability lipid_ratio->stability ee Encapsulation Efficiency lipid_ratio->ee surfactant_conc Surfactant Concentration surfactant_conc->particle_size surfactant_conc->stability drug_loading Initial Drug Loading drug_loading->ee process_params Homogenization/Sonication Parameters process_params->particle_size bioavailability Enhanced Bioavailability particle_size->bioavailability targeted_delivery Targeted Delivery particle_size->targeted_delivery stability->bioavailability ee->bioavailability release_profile Drug Release Profile controlled_release Controlled/Sustained Release release_profile->controlled_release

Caption: Interdependencies of formulation inputs, nanoparticle characteristics, and therapeutic outcomes.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a versatile compound for various industrial applications. For the scientific and drug development community, these properties, particularly its lipid nature and high stability, open up avenues for its use in innovative drug delivery systems. A comprehensive understanding of its characteristics and the methodologies to evaluate them is paramount for successful formulation development and research. The potential to incorporate PETO into advanced delivery platforms like SLNs and NLCs warrants further investigation to address challenges in drug solubility and bioavailability.

References

Pentaerythritol Tetraoleate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraoleate (PETO) is a tetraester of pentaerythritol and oleic acid, characterized by its high molecular weight and significant non-polar nature. These structural features dictate its physical and chemical properties, most notably its solubility profile. Understanding the solubility of PETO in various organic solvents is critical for its application in formulations across the pharmaceutical, cosmetic, and industrial sectors, where it functions as a lubricant, plasticizer, or emollient. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details a standard experimental protocol for quantitative solubility determination, and presents a logical workflow for this experimental process.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSpecific SolventsQualitative Solubility
Non-Polar Solvents Hexane, Cyclohexane, TolueneHigh Solubility / Miscible
Chlorinated Solvents ChloroformVery Slightly Soluble
Polar Aprotic Solvents Acetone, Dimethylformamide (DMF)Moderate to Good Solubility
Alcohols Ethanol, MethanolSoluble / Miscible
Ethers Diethyl EtherSoluble / Miscible
Acids Glacial Acetic AcidSparingly Soluble
Polar Protic Solvents WaterPractically Insoluble / Immiscible[1]

Experimental Protocols: Determination of this compound Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a common and reliable method for determining the solubility of a solid or highly viscous liquid like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Principle: The shake-flask method, a widely used technique for solubility measurement, will be employed to create a saturated solution of PETO in the solvent of interest.[2] The concentration of PETO in the saturated solution will then be determined gravimetrically.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Sealed, airtight vials (e.g., 20 mL glass vials with PTFE-lined caps)

  • Syringes and syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Pre-weighed glass beakers or evaporating dishes

  • Vacuum oven or desiccator

  • Vortex mixer

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial. An excess is confirmed by the presence of undissolved PETO at the bottom of the vial after equilibration.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, with periodic visual inspection to ensure undissolved PETO remains.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved PETO to settle.

    • Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe, avoiding any undissolved material.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled glass beaker or evaporating dish. The filtration step is crucial to remove any fine, suspended particles.

  • Solvent Evaporation and Gravimetric Analysis:

    • Place the beaker or evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the PETO. Alternatively, a desiccator can be used for a slower evaporation process.

    • Once the solvent has completely evaporated, allow the beaker or dish to cool to room temperature in a desiccator.

    • Weigh the beaker or dish containing the dried PETO residue on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved PETO by subtracting the initial weight of the empty beaker from the final weight of the beaker with the residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or milligrams per liter (mg/L).

    Solubility ( g/100 mL) = (Mass of PETO residue (g) / Volume of saturated solution taken (mL)) x 100

  • Replicates:

    • Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results. Report the average solubility and the standard deviation.

Mandatory Visualization

experimental_workflow start Start: Prepare Materials add_peto Add Excess PETO to Known Volume of Solvent start->add_peto seal_vial Seal Vial add_peto->seal_vial equilibration Equilibrate at Constant Temperature (24-48 hours with agitation) seal_vial->equilibration settling Allow Undissolved PETO to Settle (24 hours) equilibration->settling sampling Withdraw Supernatant with Syringe settling->sampling filtration Filter Supernatant into Pre-weighed Beaker sampling->filtration evaporation Evaporate Solvent (Vacuum Oven) filtration->evaporation weighing Weigh Dried PETO Residue evaporation->weighing calculation Calculate Solubility weighing->calculation end End: Report Results calculation->end

Caption: Experimental Workflow for Determining PETO Solubility.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Pentaerythritol Tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol tetraoleate (PETO) is a synthetic ester with significant applications as a lubricant base stock, emollient, and viscosity-controlling agent. Its performance, particularly in high-temperature environments, is intrinsically linked to its thermal and oxidative stability. This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of this compound, consolidating available data on its decomposition behavior under various conditions. The guide details the experimental protocols for key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outlines the primary degradation pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in optimizing the use of PETO in their applications and ensuring product stability and safety.

Thermal Stability Profile

The thermal stability of this compound is a critical parameter for its application in high-temperature settings. Generally, pentaerythritol esters are known for their robust thermal stability compared to mineral oils and other synthetic esters. The decomposition of these esters is primarily initiated by the cleavage of the ester linkages.

Studies on related pentaerythritol esters provide valuable insights into the thermal behavior of PETO. For instance, pentaerythritol tetrastearate (PETS), a saturated analogue of PETO, demonstrates high thermal stability with no significant weight loss observed up to 350°C in an inert atmosphere. Noticeable degradation for PETS typically commences around 400°C.[1][2] For a pentaerythritol ester derived from oleic acid, a TGA onset temperature of 177°C has been reported, with a flash point exceeding 300°C.[3]

The thermal degradation of PETO is significantly influenced by the presence of oxygen. The primary degradation mechanism under oxidative conditions is thermo-oxidative degradation, a process that can be mitigated through the use of antioxidants or by processing in an inert atmosphere such as nitrogen or argon.[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature. While specific TGA data for pure this compound is not extensively available in the public domain, the following table summarizes typical thermal stability parameters for related pentaerythritol esters.

Table 1: Thermal Decomposition Data of Pentaerythritol Esters from Thermogravimetric Analysis (TGA)

ParameterPentaerythritol Ester (from Oleic Acid)Pentaerythritol Tetrastearate (PETS)General Pentaerythritol Esters
Onset of Decomposition (°C) 177[3]~400[1][2]>200[1]
Conditions Not SpecifiedInert Atmosphere[1]Not Specified
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to study the thermal transitions of a material, including melting, crystallization, and glass transitions. It is also a powerful tool for evaluating oxidative stability by measuring the Oxidation Induction Time (OIT). Specific DSC data for this compound is limited in publicly accessible literature. However, the analysis of related compounds and the parent polyol, pentaerythritol, provides expected transitional behavior. For instance, pentaerythritol exhibits a phase transition from a tetragonal to a cubic crystal structure at approximately 196°C and a melting point around 281.5°C.[4]

Table 2: Thermal Properties of Pentaerythritol and Related Esters

PropertyValueReference
Flash Point (Pentaerythritol Ester from Oleic Acid) > 300°C[3]
Pentaerythritol Phase Transition ~196°C[4]
Pentaerythritol Melting Point ~281.5°C[4]

Degradation Profile

The thermal degradation of this compound primarily proceeds through the cleavage of its four ester bonds. This process can be accelerated by factors such as high temperatures, the presence of oxygen, and catalytic impurities.[1]

Under inert conditions, the primary degradation pathway is thermolysis, leading to the formation of pentaerythritol and oleic acid. Further decomposition of the oleic acid chains can result in a complex mixture of smaller molecules.

In the presence of oxygen, thermo-oxidative degradation becomes the dominant pathway. This process is initiated by the formation of free radicals, which then propagate through chain reactions, leading to the breakdown of the ester and the formation of a variety of byproducts, including aldehydes, ketones, and carboxylic acids.[1] The primary liquid-phase degradation products of other pentaerythritol esters have been identified as the corresponding carboxylic acid and pentaerythritol tri-esters, which are products of hydrolysis.[5]

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for evaluating the thermal stability of this compound.

Objective: To determine the onset of thermal decomposition and the mass loss profile of PETO as a function of temperature in both inert and oxidative atmospheres.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • This compound sample

  • TGA crucibles (e.g., alumina or platinum)

  • Nitrogen gas (high purity)

  • Air or Oxygen gas (high purity)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.

  • Instrument Setup (Inert Atmosphere):

    • Place the crucible in the TGA instrument.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Program the instrument to heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.

  • Instrument Setup (Oxidative Atmosphere):

    • Use a fresh, accurately weighed sample.

    • Place the crucible in the TGA instrument.

    • Purge the furnace with air or oxygen gas at a flow rate of 20-50 mL/min.

    • Program the instrument with the same temperature profile as the inert atmosphere analysis (ambient to 600°C at 10°C/min).

  • Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperature(s) of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC) for Oxidative Stability

This protocol describes a general method for determining the Oxidation Induction Time (OIT) of this compound.

Objective: To assess the oxidative stability of PETO under isothermal conditions.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC), preferably a Pressure DSC (PDSC)

  • This compound sample

  • DSC sample pans (aluminum or copper)

  • Nitrogen gas (high purity)

  • Oxygen gas (high purity)

Procedure:

  • Sample Preparation: Place a small sample of this compound (typically 2-3 mg) into a DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Pressurize the cell with nitrogen gas.

    • Heat the sample to the desired isothermal test temperature (e.g., 180-220°C) at a heating rate of 10-20°C/min.

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate (e.g., 50 mL/min). If using a PDSC, the cell is pressurized with oxygen.[6]

  • Data Acquisition: Record the heat flow as a function of time at the constant isothermal temperature.

  • Data Analysis:

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

    • The onset of the exotherm is typically determined by the intersection of the baseline with the tangent of the exothermic peak.

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis prep Weigh 5-10 mg of PETO instrument Place sample in TGA prep->instrument purge Purge with N2 or Air/O2 instrument->purge heat Heat from ambient to 600°C at 10°C/min purge->heat plot Plot Mass Loss vs. Temperature heat->plot onset Determine Onset of Decomposition plot->onset dtg Analyze DTG for Max Rate of Loss plot->dtg

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of PETO.

Experimental_Workflow_DSC cluster_prep_dsc Sample Preparation cluster_dsc DSC Analysis cluster_analysis_dsc Data Analysis prep_dsc Place 2-3 mg of PETO in DSC pan instrument_dsc Place sample and reference in DSC prep_dsc->instrument_dsc heat_n2 Heat to isothermal temp under N2 instrument_dsc->heat_n2 switch_o2 Switch to O2 atmosphere heat_n2->switch_o2 record Record heat flow vs. time switch_o2->record oit Determine Oxidation Induction Time (OIT) record->oit

Caption: Experimental workflow for DSC analysis of PETO's oxidative stability.

Degradation_Pathway cluster_thermolysis Thermolysis (Inert Atmosphere) cluster_thermo_oxidative Thermo-oxidative Degradation (Presence of O2) PETO This compound Penta Pentaerythritol PETO->Penta Heat Oleic Oleic Acid PETO->Oleic Heat FreeRad Free Radicals PETO->FreeRad Heat + O2 Smaller Smaller Molecules Oleic->Smaller Further Decomposition TriEster Pentaerythritol Tri-ester FreeRad->TriEster Carboxylic Carboxylic Acids FreeRad->Carboxylic Aldehydes Aldehydes & Ketones FreeRad->Aldehydes

Caption: Proposed thermal degradation pathways for this compound.

References

Spectroscopic analysis of pentaerythritol tetraoleate (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of pentaerythritol tetraoleate (PETO), a tetraester of pentaerythritol and oleic acid. This document details the core principles and practical aspects of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation and characterization of this complex biomolecule.

Molecular Structure of this compound

This compound possesses a central quaternary carbon atom derived from pentaerythritol, to which four oleic acid chains are attached via ester linkages. The oleic acid chains are monounsaturated, containing a cis double bond between carbons 9 and 10.

cluster_PETO This compound (PETO) cluster_oleate1 cluster_oleate2 cluster_oleate3 cluster_oleate4 C_central C1_1 CH2 C_central->C1_1 C1_2 CH2 C_central->C1_2 C1_3 CH2 C_central->C1_3 C1_4 CH2 C_central->C1_4 O1_1 O C1_1->O1_1 CO1 C=O O1_1->CO1 Chain1 (CH2)7-CH=CH-(CH2)7-CH3 CO1->Chain1 O1_2 O C1_2->O1_2 CO2 C=O O1_2->CO2 Chain2 (CH2)7-CH=CH-(CH2)7-CH3 CO2->Chain2 O1_3 O C1_3->O1_3 CO3 C=O O1_3->CO3 Chain3 (CH2)7-CH=CH-(CH2)7-CH3 CO3->Chain3 O1_4 O C1_4->O1_4 CO4 C=O O1_4->CO4 Chain4 (CH2)7-CH=CH-(CH2)7-CH3 CO4->Chain4

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of PETO, providing information on the chemical environment of each proton and carbon atom.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 10-20 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 s

    • Spectral Width: 0-10 ppm

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 s

    • Spectral Width: 0-200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak.

¹H NMR Spectral Data

The ¹H NMR spectrum of PETO is characterized by distinct signals corresponding to the protons in the pentaerythritol core and the oleic acid chains.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pentaerythritol Core
Methylene protons (-CH ₂-O-)~4.05s
Oleic Acid Chain
Olefinic protons (-CH =CH -)5.30 - 5.40m
Methylene protons α to C=O (-CH ₂-COO-)2.25 - 2.35t
Allylic protons (-CH ₂-CH=)1.95 - 2.05m
Methylene protons β to C=O (-CH₂-CH ₂-COO-)1.55 - 1.65m
Methylene chain protons (-(CH ₂)n-)1.20 - 1.40m
Terminal methyl protons (-CH ₃)0.85 - 0.95t
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed carbon fingerprint of the PETO molecule.

Carbon AssignmentChemical Shift (δ, ppm)
Pentaerythritol Core
Quaternary carbon (C (CH₂O)₄)~42-45
Methylene carbons (-C H₂-O-)~62-65
Oleic Acid Chain
Carbonyl carbon (-C =O)~173
Olefinic carbons (-C H=C H-)~129-131
Methylene carbon α to C=O (-C H₂-COO-)~34
Methylene carbons in the aliphatic chain~22-32
Terminal methyl carbon (-C H₃)~14

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the key functional groups present in PETO, confirming its ester structure and the presence of long hydrocarbon chains.

Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid PETO or a small amount of solid PETO onto the center of the ATR crystal.

  • If the sample is solid, apply pressure using the instrument's pressure clamp to ensure good contact with the crystal.

Instrumentation and Data Acquisition:

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Resolution: 4 cm⁻¹

Data Processing:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

Start Start Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum Clean->Background Sample Apply PETO Sample Background->Sample Spectrum Collect Sample Spectrum Sample->Spectrum Process Process Data (Ratio, Baseline Correction) Spectrum->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Figure 2: Experimental Workflow for ATR-FTIR Analysis.
FTIR Spectral Data

The FTIR spectrum of PETO is dominated by strong absorptions from the ester functional group and the hydrocarbon chains.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3005 - 3015=C-H stretchAlkene
2920 - 2930Asymmetric C-H stretchAlkane (CH₂)
2850 - 2860Symmetric C-H stretchAlkane (CH₂)
1740 - 1750C=O stretchEster
1460 - 1470C-H bend (scissoring)Alkane (CH₂)
1150 - 1170C-O stretchEster

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of PETO, further confirming its structure.

Experimental Protocol for MS Analysis

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of PETO (approximately 10 µg/mL) in a solvent system such as methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

  • The solution is then directly infused into the mass spectrometer's ESI source.

Instrumentation and Data Acquisition (ESI-MS):

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode is typically used, observing protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

  • Mass Range: A wide mass range is scanned to detect the high molecular weight of PETO (MW: 1193.98 g/mol ).

  • Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to CID to induce fragmentation and obtain structural information.

PETO This compound (PETO) M Ionization Ionization (e.g., ESI) PETO->Ionization Precursor Precursor Ion [M+H]⁺ or [M+Na]⁺ Ionization->Precursor LossOleicAcid Loss of Oleic Acid - C₁₈H₃₄O₂ Precursor->LossOleicAcid Fragment1 Fragment Ion 1 [M - C₁₈H₃₃O₂]⁺ LossOleicAcid->Fragment1 LossSecondOleic Loss of another Oleic Acid Fragment1->LossSecondOleic Fragment2 Fragment Ion 2 [M - 2(C₁₈H₃₃O₂)]⁺ LossSecondOleic->Fragment2 FurtherLoss Further Fragmentation Fragment2->FurtherLoss SmallerFragments Smaller Acylium Ions and Alkene Fragments FurtherLoss->SmallerFragments

Figure 3: Conceptual Fragmentation Pathway of PETO in MS.
Mass Spectrometry Data

The mass spectrum of PETO will show a high molecular weight ion and a series of fragment ions resulting from the cleavage of the ester bonds and fragmentation of the fatty acid chains.

m/z (Daltons)Proposed Fragment Identity
~1195[M+H]⁺ (Protonated PETO)
~1217[M+Na]⁺ (Sodiated PETO)
~913[M - C₁₈H₃₃O₂]⁺ (Loss of one oleate chain)
~631[M - 2(C₁₈H₃₃O₂)]⁺ (Loss of two oleate chains)
~265[C₁₈H₃₃O]⁺ (Oleoyl acylium ion)
Various smaller fragmentsFragments from the cleavage of the oleic acid backbone

Note: The exact m/z values may vary slightly depending on the ionization method and instrument calibration. The fragmentation pattern can be complex, with multiple fragmentation pathways possible.

Conclusion

The combination of NMR, FTIR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the thorough spectroscopic analysis of this compound. NMR spectroscopy offers detailed insights into the molecular structure, FTIR provides rapid confirmation of key functional groups, and Mass Spectrometry confirms the molecular weight and provides valuable information on the molecule's fragmentation. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this important and complex ester.

Synthesis of Pentaerythritol Tetraoleate from Oleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of pentaerythritol tetraoleate (PETO), a biodegradable and high-performance biolubricant base stock. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, detailing the reaction chemistry, experimental protocols, and process optimization based on current literature.

Introduction

This compound (PETO) is a synthetic ester characterized by its high viscosity index, excellent lubricating properties, high thermal and oxidative stability, and good flame retardancy.[1][2] These properties make it a valuable compound for various industrial applications, including fire-resistant hydraulic fluids, engine oils, gas turbine oils, and metalworking fluids.[1][3] PETO is typically synthesized through the direct esterification of pentaerythritol (PE) with four molecules of oleic acid. This guide will focus on the core aspects of this synthesis process.

Reaction Chemistry and Mechanism

The fundamental reaction for PETO synthesis is the acid-catalyzed esterification of pentaerythritol, a polyhydric alcohol with four hydroxyl groups, and oleic acid, a monounsaturated fatty acid. The reaction proceeds by substituting the hydroxyl groups of pentaerythritol with oleate groups, forming a tetraester and releasing four molecules of water as a byproduct.

Overall Reaction:

C(CH₂OH)₄ + 4 CH₃(CH₂)₇CH=CH(CH₂)₇COOH ⇌ C(CH₂OOC(CH₂)₇CH=CH(CH₂)₇CH₃)₄ + 4 H₂O (Pentaerythritol + Oleic Acid ⇌ this compound + Water)

The reaction is reversible, and therefore, the continuous removal of water is crucial to drive the equilibrium towards the product side and achieve high conversion rates.[1] This is often accomplished by carrying out the reaction at high temperatures, under vacuum, or by using azeotropic distillation with a solvent like toluene.[1][4]

Experimental Protocols

The synthesis of PETO can be performed using various catalysts and reaction conditions. Below are detailed methodologies derived from cited literature.

This protocol describes a common method using a homogeneous acid catalyst.

Materials:

  • Oleic Acid (OA)

  • Pentaerythritol (PE)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Sulfuric Acid (H₂SO₄), Fascat 2003)

  • Solvent (optional, e.g., Toluene) for azeotropic water removal

  • Neutralizing agent (e.g., 5 wt% aqueous solution of K₃PO₄)[1]

  • Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer or mechanical stirrer

  • Thermometer or temperature probe

  • Dean-Stark apparatus and condenser (if using a solvent)

  • Vacuum pump (for solvent-free methods)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charging the Reactor: Add calculated amounts of oleic acid and pentaerythritol to the three-neck flask. The molar ratio of oleic acid to pentaerythritol is a critical parameter, with an excess of oleic acid often used to ensure complete esterification.[1][5] Ratios can range from equimolar (FA:OH of 1:1) to significant excess (e.g., 4.9:1 OA:PE).[1][6]

  • Catalyst Addition: Add the catalyst to the reaction mixture. The concentration typically ranges from 0.63% to 2.0% by weight of the total reactants.[7][8]

  • Reaction Setup: Equip the flask with a stirrer, thermometer, and either a Dean-Stark trap with a condenser (for azeotropic removal of water) or a connection to a vacuum system (for direct removal of water).[4][6]

  • Inert Atmosphere: Purge the system with nitrogen gas to prevent oxidation, especially at high temperatures.[5][9]

  • Heating and Reaction: Heat the mixture to the desired reaction temperature, typically between 150°C and 235°C, with continuous stirring.[1][6][9] The reaction time can vary from 2 to 8.5 hours.[7][9] Monitor the reaction progress by measuring the acid value of the mixture or by quantifying the water collected. The reaction is considered complete when the acid value drops to a low, constant value (e.g., below 1 mgKOH/g).[10]

  • Purification:

    • Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by filtration. For homogeneous catalysts, neutralization is required.

    • Neutralization & Washing: After cooling, the crude product can be washed with an aqueous alkaline solution (like K₃PO₄) to neutralize the acidic catalyst and remove any unreacted oleic acid.[1]

    • Removal of Excess Reactants: Unreacted oleic acid and lower esters can be removed by distillation under high vacuum (molecular distillation).[1][9]

  • Analysis: The final product is analyzed to confirm its identity and purity using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Gas Chromatography (GC-FID).[6][11]

An alternative route involves the transesterification of a high oleic methyl ester (e.g., from palm oil) with pentaerythritol.

Procedure:

  • Reactants: High oleic palm oil methyl ester (POME) and pentaerythritol (PE).

  • Catalyst: Sodium methoxide.

  • Conditions: The reaction is conducted under vacuum (e.g., 10 mbar) to remove the methanol byproduct.[12][13] Ideal conditions reported are a temperature of 160°C, a catalyst concentration of 1.25% (w/w), a POME to PE molar ratio of 4.5:1, and a stirring speed of 900 rpm.[12][13]

  • Reaction Time: The synthesis can be completed within 2 hours under these conditions.[12][13]

Data Presentation

The efficiency of PETO synthesis is highly dependent on the chosen catalyst and reaction parameters. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalysts for this compound Synthesis

Catalyst Molar Ratio (OA:PE) Temp. (°C) Time (h) Oleic Acid Conversion (%) Tetraester Content (wt%) Yield (%) Reference
Fascat 2003 (Organotin) 4:1 (FA:OH 1:1) 220 6 98.5 > 85 - [1]
Tetrabutyl Titanate (Ti(OBu)₄) 4:1 (FA:OH 1:1) 220 6 97.0 < 85 - [1]
p-Toluenesulfonic Acid (p-TSA) 4.4:1 160 4 96 (Polyol Conversion) - 80 (after purification) [1]
Sulfuric Acid (H₂SO₄) 4.9:1 180 6 - - 92.7 [6]
Lanthanum Methanesulfonate 4.5:1 120-160 3-6 High High - [5]

| Sodium Methoxide (Transesterification) | 4.5:1 (POME:PE) | 160 | 2 | - | - | 36 |[12][13] |

Table 2: Effect of Reaction Parameters on PETO Synthesis

Parameter Condition Oleic Acid Conversion (%) Tetraester Content (wt%) Observations Reference
Temperature 200°C Lower than 220°C - Increasing temperature from 200°C to 220°C increases reaction rate. [1]
220°C >98 ~91 Optimal temperature for high conversion with Fascat 2003. [1]
230-235°C >99 - Used in an industrial process for 8-8.5h. [9]
Molar Ratio 4:1 (FA:OH 1:1) 98.5 91.3 Equimolar ratio of fatty acid to OH groups gives the best product composition. [1]
(OA:PE) 4.4:1 (FA:OH 1.1:1) 99.5 - A slight excess of oleic acid drives the reaction to higher conversion. [1]
4.9:1 - - Optimized ratio for H₂SO₄ catalysis, yielding 92.7% ester. [6]
Pressure Atmospheric - - Requires higher temperatures or azeotropic distillation for water removal. [4]

| | Vacuum (10 mbar) | - | - | Effective for removing byproducts (water/methanol) at lower temperatures. |[12][13] |

Mandatory Visualizations

Diagrams created using Graphviz DOT language illustrate the synthesis workflow and reaction pathway.

G Experimental Workflow for PETO Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reactants Charge Reactants (Oleic Acid, Pentaerythritol) Catalyst Add Catalyst (e.g., p-TSA, Fascat 2003) Reactants->Catalyst Setup Assemble Reactor (Flask, Stirrer, Condenser) Catalyst->Setup Inert Purge with Nitrogen Setup->Inert Heat Heat to 150-235°C (2-8.5 hours) Inert->Heat WaterRemoval Continuous Water Removal (Vacuum or Dean-Stark) Heat->WaterRemoval Cool Cool Reaction Mixture WaterRemoval->Cool Neutralize Neutralize & Wash (e.g., with K3PO4 solution) Cool->Neutralize Distill Vacuum Distillation (Remove excess OA) Neutralize->Distill Analyze Analyze Product (FTIR, NMR, GC) Distill->Analyze Product Final Product: This compound Analyze->Product

Caption: Experimental workflow for the synthesis of this compound.

ReactionPathway Simplified Esterification Pathway of Pentaerythritol PE Pentaerythritol C(CH₂OH)₄ Monoester Pentaerythritol Monooleate PE->Monoester + OA, - H₂O OA Oleic Acid (R-COOH) H2O Water (H₂O) Diester Pentaerythritol Dioleate Monoester->Diester + OA, - H₂O Triester Pentaerythritol Trioleate Diester->Triester + OA, - H₂O Tetraester This compound (Final Product) Triester->Tetraester + OA, - H₂O

Caption: Simplified stepwise esterification pathway from Pentaerythritol to PETO.

Conclusion

The synthesis of this compound from oleic acid is a well-established process, primarily achieved through direct esterification. Key factors influencing the success of the synthesis are the choice of catalyst, the molar ratio of reactants, reaction temperature, and the efficient removal of water. Organometallic catalysts like Fascat 2003 and acid catalysts such as p-TSA and H₂SO₄ have demonstrated high efficacy.[1][6] Optimal conditions generally involve temperatures between 160°C and 230°C with a slight excess of oleic acid to drive the reaction towards completion.[1][6][9] Post-synthesis purification, typically involving neutralization and vacuum distillation, is critical for achieving a high-purity final product suitable for demanding lubricant applications.[1][9]

References

Viscosity index of pentaerythritol tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Viscosity Index of Pentaerythritol Tetraoleate

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of excipients and base oils is paramount. This compound (PETO), a synthetic ester, is gaining attention for its desirable characteristics in various applications, including as a lubricant and potentially in drug delivery systems.[1][2] This technical guide provides a focused examination of the viscosity index of PETO, a critical parameter that defines its performance across a range of temperatures.

Quantitative Data on Viscosity

The viscosity index (VI) is an empirical, dimensionless number that quantifies the effect of temperature change on the kinematic viscosity of an oil. A higher viscosity index signifies a smaller decrease in viscosity with increasing temperature, indicating greater stability.[3] PETO is characterized by a high viscosity index, making it suitable for applications where consistent performance under varying thermal conditions is required.[4]

The table below summarizes the typical kinematic viscosity values of this compound at 40 °C and 100 °C, along with its corresponding viscosity index.

PropertyValueUnit
Kinematic Viscosity at 40 °C60 - 70mm²/s (cSt)
Kinematic Viscosity at 100 °C11.5 - 13.5mm²/s (cSt)
Viscosity Index≥ 175-
[5][6]

Experimental Protocol: Viscosity Index Calculation

The viscosity index of this compound is calculated in accordance with the standard practice outlined in ASTM D2270.[3][7][8][9][10] This method uses the kinematic viscosity of the fluid measured at two standard temperatures, 40 °C and 100 °C.

Methodology
  • Measure Kinematic Viscosity: The kinematic viscosity of the this compound sample is first determined at 40 °C (U) and 100 °C (Y).[8] This is typically performed using a calibrated glass capillary viscometer as per ASTM D445.[7] The unit of measurement is centistokes (cSt) or square millimeters per second (mm²/s).[7][10]

  • Reference Oil Values: Based on the kinematic viscosity at 100 °C (Y), two values, L and H, are obtained from tables provided in the ASTM D2270 standard.[8]

    • L: The kinematic viscosity at 40 °C of a reference oil with a viscosity index of 0 that has the same kinematic viscosity at 100 °C as the test sample.[8]

    • H: The kinematic viscosity at 40 °C of a reference oil with a viscosity index of 100 that has the same kinematic viscosity at 100 °C as the test sample.[8]

  • Calculate Viscosity Index (VI): The viscosity index is then calculated using one of two formulas, depending on whether the VI is less than or equal to 100, or greater than 100.[9] Given that PETO has a high viscosity index, the formula for VI > 100 is generally applicable.

    • For VI ≤ 100: VI = [(L - U) / (L - H)] * 100

    • For VI > 100: VI = [((10^N) - 1) / 0.00715] + 100 where: N = (log H - log U) / log Y

Logical Relationship: Synthesis of this compound

This compound is synthesized through the esterification of pentaerythritol with oleic acid.[11] This reaction involves combining four equivalents of oleic acid with one equivalent of pentaerythritol, typically in the presence of a catalyst and at elevated temperatures, to form the tetraester and water as a byproduct.[11]

Synthesis_of_Pentaerythritol_Tetraoleate cluster_reactants Reactants cluster_products Products Pentaerythritol Pentaerythritol Reaction Esterification (Catalyst, Heat) Pentaerythritol->Reaction OleicAcid Oleic Acid (4 eq.) OleicAcid->Reaction PETO This compound Reaction->PETO Water Water (Byproduct) Reaction->Water

Caption: Synthesis of this compound via Esterification.

Relevance in Drug Development

While this compound is primarily used as a high-performance lubricant and in industrial applications, its properties suggest potential utility in pharmaceutical formulations.[4][6] Esters of pentaerythritol are being explored in drug delivery systems. For instance, pentaerythritol and its derivatives have been investigated as solid dispersion carriers to enhance the solubility and dissolution of poorly water-soluble drugs.[12] The high stability and biocompatibility of esters like PETO make them interesting candidates for novel drug delivery vehicles, although specific applications of PETO in this field are still emerging.

References

Biodegradability of Pentaerythritol Tetraoleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraoleate (PETO) is a synthetic ester widely utilized as a high-performance lubricant base oil in various industrial applications, including metalworking fluids and hydraulic oils.[1] Its favorable physicochemical properties, such as excellent lubricity, high viscosity index, and good thermal stability, make it a desirable alternative to traditional mineral oils.[1][2] Furthermore, its classification as a readily biodegradable substance enhances its environmental profile, a critical consideration in modern material development and formulation.[3] This technical guide provides a comprehensive overview of the biodegradability of PETO, detailing the experimental protocols for its assessment, presenting quantitative data, and illustrating the microbial degradation pathways.

Chemical Properties of this compound

This compound is a tetraester formed from the esterification of one molecule of pentaerythritol with four molecules of oleic acid.[4] Its molecular structure contributes to its performance characteristics and its susceptibility to biodegradation.

PropertyValueReference
Chemical Formula C77H140O8[5]
Molecular Weight 1193.93 g/mol [5]
CAS Number 19321-40-5[5]
Appearance Viscous oily liquid, yellow to amber[6]
Water Solubility Insoluble[6]

Aerobic Biodegradability

The aerobic biodegradation of this compound is primarily assessed using standardized test methods, such as the OECD 301 series for ready biodegradability.

Quantitative Data from Biodegradability Studies
StudyTest GuidelineInoculumTest DurationBiodegradation PercentageClassification
Häner, 2006OECD 301BDomestic activated sludge (non-adapted)28 days96%Readily biodegradable
Muckle, 2009OECD 301BDomestic activated sludge (non-adapted)28 days78%Readily biodegradable

These results, achieving over the 60% pass level within the 10-day window, strongly support the classification of pentaerythritol esters as readily biodegradable.[7]

Experimental Protocols

The assessment of ready biodegradability is crucial for determining the environmental fate of chemical substances. The OECD 301B test, or CO2 Evolution Test, is a widely accepted method for this purpose.[8]

OECD 301B: CO₂ Evolution Test

This method evaluates the ultimate aerobic biodegradation of an organic compound by measuring the amount of carbon dioxide produced when the substance is exposed to microorganisms under defined laboratory conditions.[8]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The CO₂ evolved during microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is quantified by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).[8][9]

Key Parameters of the OECD 301B Test:

ParameterSpecification
Test Duration 28 days
Inoculum Activated sludge from a municipal sewage treatment plant is commonly used.[10]
Test Concentration Typically 10-20 mg of Total Organic Carbon (TOC) per liter.[11]
Temperature Maintained at a constant temperature, usually 20-25°C.
pH Kept within a range of 6.5 to 8.5.
Pass Criteria for Ready Biodegradability ≥ 60% of ThCO₂ is produced within a 10-day window during the 28-day test period.[8]

Biodegradation Pathway

The biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bonds, followed by the separate degradation of its constituent parts: pentaerythritol and oleic acid.

Initial Hydrolysis

The initial and rate-limiting step in the biodegradation of PETO is the hydrolysis of the four ester linkages. This reaction is catalyzed by extracellular lipases and esterases secreted by microorganisms.[12][13] This enzymatic cleavage releases the central polyol, pentaerythritol, and four molecules of the fatty acid, oleic acid.[4]

PETO This compound Hydrolysis Enzymatic Hydrolysis (Lipases/Esterases) PETO->Hydrolysis Pentaerythritol Pentaerythritol Hydrolysis->Pentaerythritol OleicAcid Oleic Acid (4 molecules) Hydrolysis->OleicAcid

Initial hydrolysis of this compound.

Metabolism of Oleic Acid

Oleic acid, a common unsaturated fatty acid, is readily metabolized by a wide range of microorganisms through the β-oxidation pathway.[14][15] This metabolic process occurs within the microbial cell and involves the sequential cleavage of two-carbon units from the fatty acid chain, generating acetyl-CoA.[15] The acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete oxidation to CO₂ and H₂O, producing energy for the microbial cell.

cluster_0 β-Oxidation Pathway OleicAcid Oleic Acid Activation Activation (Acyl-CoA Synthetase) OleicAcid->Activation BetaOxidation β-Oxidation Spiral Activation->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA Citric Acid Cycle (TCA Cycle) AcetylCoA->TCA CO2_H2O CO₂ + H₂O TCA->CO2_H2O

Metabolic pathway of Oleic Acid.

Metabolism of Pentaerythritol

The biodegradation of the pentaerythritol moiety is considered to be the slower and potentially rate-limiting step in the overall mineralization of PETO. While some studies have suggested that pentaerythritol is recalcitrant to microbial attack, there is evidence of its degradation by certain microorganisms, albeit at a slower rate than the fatty acid chains.[16] The exact metabolic pathway for pentaerythritol is not as well-defined as that for fatty acids. It is hypothesized that the degradation proceeds through a series of oxidation steps, eventually leading to intermediates that can enter central metabolic pathways.

Microorganisms Involved in Biodegradation

A diverse range of microorganisms present in environments such as soil, water, and activated sludge possess the enzymatic machinery to degrade esters like PETO. Bacteria from the genera Pseudomonas and Rhodococcus are particularly known for their ability to degrade a variety of esters and hydrocarbons.[4][6][17][18] These bacteria produce extracellular lipases and esterases that initiate the degradation process by hydrolyzing the ester bonds.[3][19]

Conclusion

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the ready biodegradability of a substance like this compound using the OECD 301B method.

cluster_workflow OECD 301B Experimental Workflow Prep Preparation of Test System (Mineral Medium, Inoculum, Test Substance) Incubation Incubation (28 days) Aerobic, Dark/Diffuse Light, Constant Temperature Prep->Incubation CO2_Trapping CO₂ Trapping (e.g., Ba(OH)₂ or NaOH solution) Incubation->CO2_Trapping Quantification Quantification of CO₂ (Titration or TOC Analyzer) CO2_Trapping->Quantification Data_Analysis Data Analysis (% Biodegradation vs. ThCO₂) Quantification->Data_Analysis Classification Classification (Readily Biodegradable if ≥ 60% in 10-day window) Data_Analysis->Classification

Workflow for OECD 301B Biodegradability Test.

References

Pentaerythritol Tetraoleate: A Technical Guide to a High-Performance Bio-based Lubricant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraoleate (PETO) is a synthetic ester lubricant renowned for its exceptional performance characteristics, including high lubricity, excellent thermal and oxidative stability, and inherent biodegradability.[1] This technical guide provides a comprehensive overview of PETO, focusing on its synthesis, physicochemical properties, tribological performance, and environmental profile. Detailed experimental protocols for its synthesis and characterization are provided, along with visualizations to elucidate key processes and relationships. This document is intended to be a valuable resource for researchers and professionals exploring the application of advanced, sustainable lubrication technologies.

Synthesis of this compound

This compound is primarily synthesized through the esterification of pentaerythritol, a polyol, with four molecules of oleic acid.[2] This reaction is typically catalyzed and conducted at elevated temperatures to drive the reaction to completion by removing the water byproduct.[3] Another common method is transesterification, where pentaerythritol is reacted with an oleic acid methyl ester.[4]

The general chemical reaction for the esterification process is as follows:

C(CH₂OH)₄ + 4 CH₃(CH₂)₇CH=CH(CH₂)₇COOH → C(CH₂OOCC₁₇H₃₃)₄ + 4 H₂O

// Reactants Pentaerythritol [label="Pentaerythritol\nC(CH₂OH)₄"]; Oleic_Acid [label="Oleic Acid\n(4 equivalents)"];

// Reaction Conditions Reaction_Vessel [label="Reaction Vessel", shape=cylinder, fillcolor="#FFFFFF", height=1.5]; Catalyst [label="Catalyst\n(e.g., p-TSA, Organotin)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat\n(150-235°C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inert_Atmosphere [label="Inert Atmosphere\n(e.g., Nitrogen)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water_Removal [label="Continuous Water Removal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products Crude_PETO [label="Crude this compound"]; Purification [label="Purification\n(e.g., Distillation, Washing)"]; Final_Product [label="this compound (PETO)\nC(CH₂OOCC₁₇H₃₃)₄", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Pentaerythritol -> Reaction_Vessel; Oleic_Acid -> Reaction_Vessel; Reaction_Vessel -> Crude_PETO [label="Esterification"]; Catalyst -> Reaction_Vessel [style=dashed]; Heat -> Reaction_Vessel [style=dashed]; Inert_Atmosphere -> Reaction_Vessel [style=dashed]; Water_Removal -> Reaction_Vessel [style=dashed]; Crude_PETO -> Purification; Purification -> Final_Product; } dot Figure 1: Synthesis workflow for this compound via esterification.

Physicochemical and Performance Data

The performance of a lubricant is defined by a combination of its physical and chemical properties. The following tables summarize key quantitative data for this compound, providing a basis for comparison with other lubricant technologies.

Table 1: Physicochemical Properties of this compound

PropertyTypical ValueASTM Method
Kinematic Viscosity @ 40°C (cSt)46 - 70D445
Kinematic Viscosity @ 100°C (cSt)10 - 13.5D445
Viscosity Index≥ 175D2270
Flash Point (°C)≥ 270D92
Pour Point (°C)≤ -20D97 / D2500
Acid Value (mg KOH/g)≤ 5.0D974
Saponification Value (mg KOH/g)≥ 175D94

Table 2: Tribological Performance of this compound

PropertyTypical ValueASTM Method
Wear Scar Diameter (mm)Varies with additivesD4172
Coefficient of FrictionVaries with conditionsG99

Table 3: Thermal and Oxidative Stability of this compound

PropertyTypical ValueTest Method
Onset of Decomposition (°C)> 180TGA
Oxidation Stability (hours to 2.0 mg KOH/g acid number)Varies with formulationD943

Table 4: Biodegradability of Pentaerythritol Ester

PropertyTypical ValueTest Method
Ready Biodegradability> 60%OECD 301B

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of lubricant performance. The following sections outline the standard procedures for key experiments cited in this guide.

Synthesis of this compound (Esterification Method)

This protocol describes a general laboratory-scale synthesis of PETO.

  • Reactant Charging: A reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap connected to a condenser is charged with pentaerythritol and oleic acid in a molar ratio of approximately 1:4 to 1:4.4.[3]

  • Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), or an organotin catalyst is added to the reaction mixture.[3]

  • Reaction Conditions: The mixture is heated to a temperature range of 150°C to 235°C under a continuous nitrogen purge to create an inert atmosphere.[3][5] The reaction is stirred vigorously.

  • Water Removal: The water produced during the esterification is continuously removed from the reaction mixture and collected in the Dean-Stark trap.

  • Monitoring Reaction Progress: The reaction is monitored by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a desired low level.

  • Purification: Upon completion, the crude product is purified. This may involve neutralization of the catalyst, washing with water or brine, and removal of unreacted raw materials and byproducts by vacuum distillation.[5]

Determination of Kinematic Viscosity (ASTM D445)

This method measures the resistance of a fluid to flow under gravity.[2][6]

  • Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, and a timing device are required.[7]

  • Sample Preparation: The PETO sample is filtered to remove any particulate matter and charged into the viscometer.[4]

  • Temperature Equilibration: The viscometer is placed in the constant temperature bath (e.g., 40°C or 100°C) and allowed to equilibrate for a specified time.[4][6]

  • Measurement: The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.[7]

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[2][6]

Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive characteristics of a lubricant.[8]

  • Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth ball rotated against them under a specified load.[9]

  • Test Conditions: The test is typically run at a speed of 1200 rpm, a load of 40 kgf, and a temperature of 75°C for 60 minutes.[9]

  • Procedure: The test lubricant is placed in the cup, covering the stationary balls. The rotating ball is brought into contact with the stationary balls, and the test is initiated.

  • Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Result: The average diameter of the three wear scars is reported as the result. A smaller wear scar indicates better anti-wear properties.

Determination of Pour Point (ASTM D97 / D2500)

This method determines the lowest temperature at which a lubricant will flow.[1]

  • Apparatus: A test jar, a thermometer, and a cooling bath.

  • Procedure: The sample is heated and then cooled at a specified rate in the cooling bath.[1]

  • Observation: At every 3°C interval, the test jar is removed and tilted to observe for any movement of the oil.[1]

  • Result: The pour point is the lowest temperature at which movement is observed, recorded to the nearest 3°C.

Oxidation Stability Test (ASTM D943)

This test evaluates the resistance of a lubricant to oxidation under accelerated conditions.[3]

  • Apparatus: An oxidation cell, an oil bath maintained at 95°C, an oxygen delivery tube, and catalysts (iron and copper coils).[10]

  • Procedure: A 300 mL sample of the lubricant is placed in the oxidation cell with 60 mL of distilled water and the catalyst coils. The cell is then placed in the oil bath, and oxygen is bubbled through the sample at a specified rate.[11]

  • Monitoring: The test is continued, and the acid number of the oil is periodically measured.

  • Result: The oxidation lifetime is reported as the number of hours required for the acid number of the oil to reach 2.0 mg KOH/g.[3]

Ready Biodegradability Test (OECD 301B: CO₂ Evolution Test)

This test determines the degree of ultimate biodegradation of an organic compound in an aerobic aqueous medium.[12]

  • Principle: The test substance is exposed to an inoculum of microorganisms in a mineral medium. The amount of carbon dioxide produced from the biodegradation of the test substance is measured and compared to the theoretical maximum.[12]

  • Procedure: The PETO sample is added to a mineral medium inoculated with microorganisms from a source like activated sludge. The mixture is incubated in the dark at a controlled temperature for 28 days. A control with a reference substance and a blank without the test substance are run in parallel.[12]

  • Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.

  • Result: The percentage of biodegradation is calculated based on the ratio of the produced CO₂ to the theoretical CO₂. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test period.[12]

Mechanisms and Relationships

The superior performance of this compound as a lubricant is intrinsically linked to its molecular structure.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Lubricant Properties Neopentyl Polyol Backbone Neopentyl Polyol Backbone High Thermal & Oxidative Stability High Thermal & Oxidative Stability Neopentyl Polyol Backbone->High Thermal & Oxidative Stability No β-hydrogens Ester Linkages\n(-COO-) Ester Linkages (-COO-) Excellent Lubricity & Film Strength Excellent Lubricity & Film Strength Ester Linkages\n(-COO-)->Excellent Lubricity & Film Strength Polarity leads to surface adsorption Biodegradability Biodegradability Ester Linkages\n(-COO-)->Biodegradability Susceptible to hydrolysis Long Oleic Acid Chains Long Oleic Acid Chains Good Low-Temperature Fluidity Good Low-Temperature Fluidity Long Oleic Acid Chains->Good Low-Temperature Fluidity Disrupts crystal formation

The polarity of the ester groups in the PETO molecule causes them to have a strong affinity for metal surfaces, forming a durable and protective lubricating film.[13] This film effectively separates moving parts, reducing friction and wear. The neopentyl structure of the pentaerythritol backbone lacks beta-hydrogens, which are susceptible to thermal degradation, thus imparting high thermal and oxidative stability to the molecule.[7] The long, unsaturated oleic acid chains contribute to good low-temperature fluidity by hindering crystallization. Furthermore, the ester linkages are susceptible to hydrolysis by microorganisms, which is the basis for the biodegradability of PETO.[13]

Experimental Evaluation Workflow

A systematic approach is essential for the comprehensive evaluation of a lubricant's performance.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_environmental Environmental Impact Synthesis PETO Synthesis Viscosity Kinematic Viscosity (ASTM D445) Synthesis->Viscosity LowTemp Pour/Cloud Point (ASTM D97/D2500) Synthesis->LowTemp FlashPoint Flash Point (ASTM D92) Synthesis->FlashPoint Tribology Tribological Testing (ASTM D4172) Synthesis->Tribology Oxidation Oxidative Stability (ASTM D943) Synthesis->Oxidation Thermal Thermal Stability (TGA/DSC) Synthesis->Thermal Biodegradability Biodegradability (OECD 301B) Synthesis->Biodegradability

Conclusion

This compound stands out as a high-performance, bio-based lubricant with a favorable combination of properties. Its excellent lubricity, thermal stability, and biodegradability make it a compelling alternative to conventional mineral oil-based and some synthetic lubricants, particularly in environmentally sensitive applications. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to understand, evaluate, and potentially innovate with this versatile and sustainable lubricant technology.

References

Theoretical Insights into the Molecular Architecture of Pentaerythritol Tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pentaerythritol tetraoleate (PETO) is a synthetic polyol ester with significant applications as a lubricant base oil, particularly in formulations requiring high thermal stability and biodegradability. Its molecular structure, characterized by a central neopentane core and four long-chain oleate esters, dictates its macroscopic properties. Understanding this structure at a molecular level through theoretical studies is crucial for the rational design of advanced lubricants and for comprehending its behavior in complex systems.

This technical guide provides an in-depth overview of the theoretical approaches used to study the molecular structure of PETO. While specific experimental and computational studies on PETO are not extensively available in public literature, this document outlines the established methodologies, presents expected structural parameters based on analogous molecules, and details the computational workflows for such analyses.

Molecular Structure Overview

This compound is synthesized from the esterification of pentaerythritol, a polyhydric alcohol, with four molecules of oleic acid, a monounsaturated fatty acid. The resulting molecule, with the chemical formula C77H140O8, possesses a central quaternary carbon atom bonded to four methylene groups, each of which is connected to an oleate chain through an ester linkage. This structure imparts a high molecular weight and a unique spatial arrangement that influences its viscosity, lubricity, and thermal properties.

Theoretical Methodologies for Structural Analysis

The elucidation of PETO's three-dimensional structure, conformational flexibility, and electronic properties can be achieved through a combination of computational chemistry techniques, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) for Geometric Optimization

DFT is a quantum mechanical method used to determine the electronic structure of molecules. A key application in the context of PETO is geometry optimization, which calculates the lowest energy conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles.

Experimental Protocol: DFT Geometry Optimization

A typical DFT protocol for the geometry optimization of a molecule like PETO would involve the following steps:

  • Initial Structure Generation: A 3D model of the PETO molecule is constructed using molecular modeling software.

  • Selection of Functional and Basis Set: The choice of the exchange-correlation functional and basis set is critical for the accuracy of the calculation.

    • Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.

    • Basis Set: A Pople-style basis set like 6-31G(d,p) or a larger one such as 6-311+G(d,p) would be appropriate to balance computational cost and accuracy.

  • Geometry Optimization: The calculation is run to find the minimum energy conformation. This iterative process adjusts the positions of all atoms until the forces on each atom are close to zero.

  • Frequency Calculation: A frequency analysis is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Molecular Dynamics (MD) for Conformational Analysis

MD simulations are used to study the dynamic behavior of molecules over time. For a large and flexible molecule like PETO, MD simulations are invaluable for exploring its conformational landscape, understanding its behavior in a condensed phase (as a liquid lubricant), and calculating macroscopic properties from its molecular behavior.

Experimental Protocol: Molecular Dynamics Simulation

A standard MD simulation protocol for liquid PETO would be as follows:

  • System Setup:

    • A simulation box is created and populated with a number of PETO molecules to represent the liquid state.

    • The box is subjected to periodic boundary conditions to simulate a bulk liquid.

  • Force Field Selection: A force field is a set of parameters that defines the potential energy of the system. For polyol esters, common choices include:

    • OPLS (Optimized Potentials for Liquid Simulations): A widely used force field for organic liquids.

    • CHARMM (Chemistry at Harvard Molecular Mechanics): Another popular and well-validated force field.

    • AMBER (Assisted Model Building with Energy Refinement): Also a viable option for organic molecules.

  • Energy Minimization: The initial system is energy-minimized to remove any unfavorable atomic clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure (e.g., using NVT and NPT ensembles) to reach a stable state.

  • Production Run: Once equilibrated, the simulation is run for a significant period (nanoseconds to microseconds) to collect data on the trajectories of all atoms.

  • Analysis: The collected trajectories are analyzed to determine various structural and dynamic properties, such as radial distribution functions, conformational populations, and transport properties like viscosity and diffusion coefficients.

Quantitative Structural Data

Due to the lack of specific published theoretical studies on PETO, the following table presents estimated or typical values for key bond lengths and angles based on general principles of organic chemistry and data from similar molecules. These values would be refined by the DFT calculations described above.

ParameterAtoms InvolvedTypical Bond Length (Å)Typical Bond Angle (°)
Pentaerythritol Core
C-C BondCq - CH21.54
C-O BondCH2 - O1.43
C-C-C AngleCH2 - Cq - CH2109.5
C-C-O AngleCq - CH2 - O109.5
Ester Linkage
C=O Double BondC - O1.23
C-O Single BondC - O(R)1.36
O-C Single Bond(R)O - CH21.45
O=C-O AngleO - C - O(R)120
C-O-C AngleC - O - CH2115
Oleate Chain
C-C Single Bond(sp3) - (sp3)1.54
C=C Double Bond(sp2) - (sp2)1.34
C-H Single BondC - H1.09
C-C-C Angle (alkane)109.5
C=C-C Angle (alkene)120

Note: Cq refers to the central quaternary carbon of the pentaerythritol core.

Visualization of Computational Workflows

The following diagrams illustrate the logical workflows for the theoretical analysis of PETO's molecular structure.

G Computational Workflow for Lubricant Analysis A 1. Molecular Structure Definition (this compound) B 2. Quantum Mechanics (DFT) - Geometry Optimization - Electronic Properties A->B C 3. Molecular Mechanics (MD) - Force Field Parameterization - System Setup (Liquid Box) A->C E 5. Property Calculation - Structural Analysis (Conformations) - Thermodynamic Properties - Transport Properties (Viscosity) B->E D 4. MD Simulation - Equilibration - Production Run C->D D->E F 6. Lubricant Performance Insights E->F

Caption: A generalized workflow for the computational analysis of a lubricant molecule like PETO.

G Force Field Parameterization Workflow A 1. Initial Molecule Topology (Atom Types, Bonds, Angles, Dihedrals) B 2. Quantum Mechanical Calculations (DFT) - Partial Charge Calculation - Potential Energy Scans (Dihedrals) A->B C 3. Parameter Fitting - Fit partial charges to QM electrostatic potential - Fit bonded parameters to QM energy profiles B->C D 4. Force Field Validation - Compare MD results with experimental data or higher-level QM data C->D D->C Iterative Refinement E 5. Refined Force Field Parameters D->E

Caption: A typical workflow for the parameterization of a molecular mechanics force field.

Conclusion

Density functional theory (DFT) study of pentaerythritol tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Density Functional Theory (DFT) Study of Pentaerythritol Tetraoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PETO) is a synthetic ester known for its excellent lubricating properties, high viscosity index, and good thermal stability.[1][2] These characteristics make it a valuable component in various industrial and cosmetic applications.[3] Understanding the relationship between its molecular structure and macroscopic performance is crucial for the rational design of new lubricants and for its potential application in specialized fields like drug delivery, where molecular interactions are critical. Density Functional Theory (DFT) has emerged as a powerful computational tool in chemistry and materials science, offering insights into the electronic structure and properties of molecules.[4] By applying DFT, we can elucidate the fundamental molecular characteristics of PETO that govern its bulk properties.

Core Concepts of DFT in Lubricant Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] Its application to lubricants like PETO can predict various properties:

  • Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms and provides insights into bond lengths and angles.

  • Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and stability. The HOMO-LUMO gap is a key indicator of molecular stability.[5]

  • Charge Distribution: Analysis of the charge distribution, such as through Mulliken population analysis, can reveal the polarity of different parts of the molecule, which is crucial for understanding intermolecular interactions.

  • Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be used to identify characteristic functional groups and confirm the optimized structure.

Detailed Computational Methodology

The following section details a typical computational protocol for a DFT study of PETO, based on common practices for large organic molecules and esters.[6][7]

1. Molecular Structure Preparation: The initial 3D structure of the this compound molecule (C77H140O8) is constructed using molecular modeling software.[1][3] Given the molecule's flexibility, a conformational search may be performed to identify a low-energy starting conformation.

2. Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[8][9]

  • Basis Set: The 6-31G(d,p) basis set is a common choice for molecules of this size, offering a reasonable description of the electronic structure without being computationally prohibitive.[6]

3. Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This serves two purposes:

  • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • To predict the vibrational (IR and Raman) spectra of the molecule.

4. Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.

  • HOMO-LUMO Energies: The energies of the frontier molecular orbitals are calculated to determine the HOMO-LUMO gap.

  • Mulliken Population Analysis: This analysis is used to calculate the partial atomic charges on each atom in the molecule.

Data Presentation

The quantitative data obtained from the DFT calculations would be summarized in structured tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Exemplary)

ParameterBond/AngleCalculated Value
Bond LengthC=O (ester)~1.22 Å
C-O (ester)~1.35 Å
C-C (oleate chain)~1.54 Å
Bond AngleO=C-O (ester)~123°
C-O-C (ester)~116°
Dihedral AngleC-C-C-C (oleate chain)Varies

Note: The values presented are representative and would be precisely determined in an actual DFT calculation.

Table 2: Calculated Electronic Properties

PropertyValue (Hartree)Value (eV)
Energy of HOMOValueValue
Energy of LUMOValueValue
HOMO-LUMO Gap (ΔE) LUMO - HOMO LUMO - HOMO

Table 3: Mulliken Atomic Charges (Exemplary Atoms)

AtomAtom TypeMulliken Charge (e)
C1Carbonyl Carbon (C=O)Positive Value
O1Carbonyl Oxygen (C=O)Negative Value
O2Ester Oxygen (C-O)Negative Value
C (central)Central Carbon of PentaerythritolValue

Table 4: Prominent Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C=O)~1750 cm⁻¹Ester carbonyl stretch
ν(C-H)~2850-3000 cm⁻¹Aliphatic C-H stretch
ν(C-O)~1100-1250 cm⁻¹Ester C-O stretch
δ(CH₂)~1465 cm⁻¹Methylene scissoring

Visualization of Computational Workflow

The logical flow of a DFT study, from initial structure to final property analysis, can be visualized.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation (e.g., Gaussian) cluster_output Output Analysis cluster_application Application & Interpretation A 1. Molecular Structure of PETO B 2. Geometry Optimization (B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (B3LYP/6-31G(d,p)) B->C D 4. Single-Point Energy Calculation B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Vibrational Frequencies (IR/Raman Spectra) C->F G Electronic Properties (HOMO-LUMO, Charges) D->G H Prediction of Lubricant Properties & Reactivity E->H F->H G->H

DFT Computational Workflow for PETO Analysis.

Conclusion

A Density Functional Theory study of this compound, following established computational protocols, can provide significant insights into its molecular structure and electronic properties. The data generated from such a study, including optimized geometry, HOMO-LUMO gap, Mulliken charges, and vibrational frequencies, serves as a foundation for understanding its behavior as a lubricant and for predicting its interactions in more complex systems. This theoretical approach is a valuable complement to experimental studies, enabling a more profound understanding at the molecular level and facilitating the rational design of next-generation materials for a variety of applications, from industrial lubrication to advanced drug delivery systems.

References

An In-depth Technical Guide to the Shelf Life and Long-Term Stability of Pentaerythritol Tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol tetraoleate (PETO) is a high-performance synthetic ester valued for its excellent thermal and oxidative stability, lubricity, and biodegradability. This technical guide provides a comprehensive overview of the shelf life and long-term stability of PETO, addressing its degradation mechanisms, stability testing protocols, and considerations for its use in pharmaceutical applications. Quantitative data from stability studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide includes visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of the factors influencing the stability of this compound.

Introduction

This compound is a tetraester synthesized from the reaction of pentaerythritol, a polyol, with four molecules of oleic acid.[1] Its unique molecular structure, featuring a central neopentyl core, imparts exceptional thermal and oxidative stability, making it suitable for a wide range of demanding applications, including high-temperature lubricants, hydraulic fluids, and as a potential excipient in pharmaceutical formulations.[1][2] Understanding the long-term stability and degradation pathways of PETO is critical for ensuring product performance, safety, and regulatory compliance.

Shelf Life and Recommended Storage Conditions

The shelf life of this compound is typically specified as 1 to 2 years by manufacturers when stored under recommended conditions.[3] To maintain its quality and prevent degradation, PETO should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.[3]

Degradation Mechanisms

The long-term stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is the chemical breakdown of the ester linkages in the presence of water. This reaction is reversible and can be catalyzed by both acids and bases. The process results in the formation of the parent polyol (pentaerythritol) and oleic acid.[1] An increase in the acid value of the product is a key indicator of hydrolytic degradation.[4] The inherent steric hindrance around the ester bonds in the PETO molecule provides good hydrolytic stability compared to other esters.

Hydrolysis_Pathway PETO This compound Intermediate Tetrahedral Intermediate PETO->Intermediate Nucleophilic attack by H₂O Water Water (H₂O) Water->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate Pentaerythritol Pentaerythritol Intermediate->Pentaerythritol Ester bond cleavage Oleic_Acid Oleic Acid Intermediate->Oleic_Acid Ester bond cleavage

Caption: Acid or base-catalyzed hydrolysis of this compound.

Oxidative Degradation

Oxidative degradation occurs at elevated temperatures in the presence of oxygen and is a free-radical chain reaction. The process is initiated by the formation of free radicals, which then propagate through a series of reactions to form hydroperoxides. These hydroperoxides are unstable and decompose into a variety of byproducts, including aldehydes, ketones, and carboxylic acids, which can lead to an increase in viscosity and the formation of sludge and deposits.[5]

Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH PETO (R-H) R_radical Alkyl Radical (R•) RH->R_radical ROOH Hydroperoxide (ROOH) RH->ROOH Initiator Heat, Light, Metal Catalyst Initiator->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical O2 Oxygen (O₂) O2->ROO_radical ROO_radical->ROOH R_radical2 Alkyl Radical (R•) ROOH->R_radical2 Decomposition Non_radical_products Non-Radical Products R_radical3 R• R_radical3->Non_radical_products ROO_radical2 ROO• ROO_radical2->Non_radical_products

Caption: Free radical autoxidation pathway for this compound.

Thermal Degradation

In the absence of oxygen, PETO can undergo thermal degradation at very high temperatures. The primary mechanism involves the cleavage of the ester linkages, leading to the formation of smaller, more volatile molecules.[6] Studies on similar polyol esters have shown that the major decomposition products include carboxylic acids and tri-esters.[7]

Quantitative Stability Data

ParameterTest MethodTypical Specification (Fresh)Expected Value at 12 MonthsExpected Value at 24 Months
Appearance VisualClear, yellowish liquidNo significant changeSlight darkening possible
Acid Value (mg KOH/g) ASTM D664< 1.0[3]< 1.2< 1.5
Kinematic Viscosity @ 40°C (cSt) ASTM D44560 - 70[3]Within 5% of originalWithin 10% of original
Water Content (%) ASTM D6304< 0.1< 0.15< 0.2

Note: Actual values can vary depending on the specific grade of PETO, initial quality, and storage conditions.

Experimental Protocols for Stability Testing

Standardized test methods are crucial for evaluating the long-term stability of this compound. The following are key experimental protocols.

Hydrolytic Stability Testing (ASTM D2619)

This method, also known as the "Beverage Bottle Method," is used to determine the hydrolytic stability of hydraulic fluids and other oils.

  • Apparatus: Pressure beverage bottles, oven with a rotating rack, copper test strips.

  • Procedure:

    • A mixture of the test oil (75 mL) and water (25 mL) is placed in a pressure beverage bottle along with a polished copper strip.

    • The bottle is capped and placed in an oven at 93°C (200°F) on a rotating rack (5 rpm) for 48 hours.

    • After cooling, the oil and water layers are separated.

  • Analysis:

    • The change in the weight of the copper strip is measured.

    • The acid number of the oil layer is determined (ASTM D664).

    • The acidity of the water layer is determined.

    • The appearance of the copper strip is visually inspected.

ASTM_D2619_Workflow Start Start Prepare_Sample Prepare Sample: 75mL PETO + 25mL Water + Copper Strip Start->Prepare_Sample Incubate Incubate in Beverage Bottle 93°C, 48 hours, 5 rpm Prepare_Sample->Incubate Cool_Separate Cool and Separate Oil and Water Layers Incubate->Cool_Separate Analyze_Oil Analyze Oil Layer: - Acid Value (ASTM D664) Cool_Separate->Analyze_Oil Analyze_Water Analyze Water Layer: - Acidity Cool_Separate->Analyze_Water Analyze_Copper Analyze Copper Strip: - Weight Change - Appearance Cool_Separate->Analyze_Copper End End Analyze_Oil->End Analyze_Water->End Analyze_Copper->End

Caption: Workflow for ASTM D2619 Hydrolytic Stability Test.

Oxidative Stability Testing (ASTM D943)

This test method evaluates the oxidation stability of inhibited mineral oils and is also applicable to synthetic esters.

  • Apparatus: Oxidation cell, heating bath, oxygen delivery tube, catalyst coils (iron and copper).

  • Procedure:

    • A 300 mL sample of the oil is placed in the oxidation cell with 60 mL of distilled water and iron and copper catalyst coils.

    • The cell is immersed in a heating bath maintained at 95°C.

    • Oxygen is bubbled through the sample at a rate of 3 L/h.

    • The test is continued until the acid number of the oil reaches a specified value (e.g., 2.0 mg KOH/g).

  • Analysis:

    • The time taken to reach the specified acid number is reported as the oxidation lifetime.

    • The formation of sludge and the condition of the catalyst coils are also noted.

ASTM_D943_Workflow Start Start Prepare_Sample Prepare Sample: 300mL PETO + 60mL Water + Fe/Cu Catalyst Coils Start->Prepare_Sample Oxidize Oxidize at 95°C with Oxygen Flow (3 L/h) Prepare_Sample->Oxidize Monitor_AN Periodically Measure Acid Number (ASTM D664) Oxidize->Monitor_AN End_Condition Acid Number > 2.0 mg KOH/g? Monitor_AN->End_Condition End_Condition->Oxidize No Record_Time Record Oxidation Lifetime End_Condition->Record_Time Yes End End Record_Time->End

Caption: Workflow for ASTM D943 Oxidative Stability Test.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can determine the onset temperature of decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can detect exothermic or endothermic events associated with degradation.

Application in Drug Development and Long-Term Stability Considerations

Pentaerythritol and its esters have been explored for various roles in pharmaceutical formulations, including as excipients in solid dispersions and as components of topical and oral drug delivery systems.[1] Their biocompatibility and ability to form stable emulsions make them attractive candidates.

When considering PETO for pharmaceutical applications, its long-term stability within a formulation is paramount. The following aspects should be carefully evaluated:

  • Compatibility with Active Pharmaceutical Ingredients (APIs): Potential interactions between the ester linkages of PETO and the functional groups of the API should be investigated. Forced degradation studies of the API in the presence of PETO can help identify any incompatibilities.

  • Stability in Formulation: The stability of PETO within the final dosage form (e.g., cream, ointment, or oral solution) should be assessed under accelerated and long-term storage conditions as per ICH guidelines. Key parameters to monitor include:

    • Appearance, color, and odor

    • Viscosity and rheological properties

    • pH of the formulation

    • Assay of the API and its degradation products

    • Formation of PETO degradation products (e.g., free oleic acid)

  • Impact of Other Excipients: Other excipients in the formulation, such as emulsifiers, antioxidants, and preservatives, can influence the stability of PETO. Antioxidants can be particularly beneficial in preventing oxidative degradation.

Conclusion

This compound is a stable synthetic ester with a shelf life of one to two years under appropriate storage conditions. Its long-term stability is primarily dictated by its resistance to hydrolysis and oxidation. Understanding these degradation pathways and employing standardized testing protocols are essential for ensuring the quality and performance of PETO in various applications. For its use in drug development, a thorough evaluation of its compatibility with APIs and its stability within the final formulation is crucial for developing safe and effective pharmaceutical products.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Pentaerythritol Tetraoleate via Enzymatic Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pentaerythritol tetraoleate (PETO) is a biodegradable polyol ester with excellent lubricating properties, making it a valuable component in industrial applications such as hydraulic fluids and engine oils.[1] Traditionally synthesized via chemical methods at high temperatures, enzymatic synthesis offers a greener alternative with high selectivity and milder reaction conditions. This document outlines the materials, protocols, and reaction parameters for the synthesis of PETO via enzymatic transesterification, primarily utilizing the immobilized lipase B from Candida antarctica (Novozym 435).

Principle of the Reaction

The enzymatic synthesis of this compound is achieved through a transesterification reaction. In this process, the hydroxyl groups of pentaerythritol react with an oleic acid ester (e.g., methyl oleate or ethyl oleate) in a stepwise manner. The reaction is catalyzed by a lipase, such as Novozym 435, which is highly effective for esterification and transesterification reactions.[2][3] The process typically requires a vacuum to remove the alcohol byproduct (e.g., methanol or ethanol), which shifts the reaction equilibrium towards the formation of the tetraester product.[4]

The overall reaction is as follows:

Pentaerythritol + 4 Oleic Acid Ester ⇌ this compound + 4 Alcohol

Reaction Pathway Diagram

G PE Pentaerythritol C(CH₂OH)₄ Enzyme Immobilized Lipase (e.g., Novozym 435) PE->Enzyme ME 4x Methyl Oleate ME->Enzyme PETO This compound (PETO) Methanol 4x Methanol Enzyme->PETO Transesterification + Vacuum (removes Methanol) Enzyme->Methanol

Caption: Enzymatic transesterification of pentaerythritol with methyl oleate.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis, purification, and analysis of this compound.

Materials and Reagents
  • Pentaerythritol (PE), ≥98% purity

  • Oleic acid methyl ester (Methyl Oleate), ≥99% purity

  • Immobilized Candida antarctica Lipase B (Novozym 435)[2][3]

  • Hexane (analytical grade)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Molecular sieves (4 Å) for water removal (optional but recommended)[5]

  • Toluene (optional, as a solvent)[6]

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer or temperature controller

  • Vacuum pump and gauge

  • Condenser

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • High-Performance Liquid Chromatography (HPLC) system for analysis[7][8]

Synthesis Protocol
  • Reactant Preparation: In a three-neck round-bottom flask, add pentaerythritol and methyl oleate. A common molar ratio of oleic acid ester to pentaerythritol is between 4:1 and 4.5:1 to ensure complete esterification.[1]

  • Enzyme Addition: Add the immobilized lipase, Novozym 435. The enzyme loading typically ranges from 5% to 10% based on the total weight of the substrates.[5]

  • Reaction Setup: Equip the flask with a magnetic stirrer, a thermometer, and a condenser connected to a vacuum pump.

  • Reaction Conditions:

    • Heat the mixture to the desired temperature, typically between 50°C and 70°C. Higher temperatures can lead to enzyme deactivation.[4]

    • Begin stirring at a moderate speed (e.g., 200-300 rpm) to ensure proper mixing without damaging the immobilized enzyme beads.[4][5]

    • Apply a vacuum (e.g., 10-100 mbar) to continuously remove the methanol byproduct, which drives the reaction towards product formation.[4]

  • Reaction Monitoring: The reaction can be monitored by periodically taking small samples and analyzing the disappearance of reactants or the formation of the product using techniques like HPLC or by measuring the acid value.[7][9] The reaction is typically run for 6 to 24 hours.[4][5]

  • Enzyme Recovery: Once the reaction is complete, cool the mixture to room temperature. The immobilized enzyme can be recovered by filtration for potential reuse.[10]

Purification Protocol
  • Solvent Addition: Dilute the reaction mixture with hexane to reduce its viscosity.

  • Washing: Transfer the hexane solution to a separatory funnel.

    • Wash with a 5% sodium bicarbonate solution to remove any residual acidic impurities.

    • Wash with distilled water until the aqueous layer is neutral.

    • Wash with a saturated sodium chloride (brine) solution to facilitate phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the hexane using a rotary evaporator under reduced pressure.

  • Final Purification: For higher purity, the resulting oil can be further purified by vacuum distillation to remove any unreacted methyl oleate.[1]

Analysis Protocol (HPLC)

The composition of the reaction mixture, including the amounts of mono-, di-, tri-, and tetra-esters of pentaerythritol, can be determined by HPLC.[7][8][11]

  • Column: C18 reverse-phase column (e.g., 4.6mm x 250mm, 5µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at a low wavelength (e.g., 196-210 nm) or an Evaporative Light Scattering Detector (ELSD).[8]

  • Quantification: External standard calibration curves for pentaerythritol and the oleate esters can be used for quantification.

Experimental Workflow Diagram

G A 1. Reactant Preparation (Pentaerythritol, Methyl Oleate) B 2. Enzyme Addition (Novozym 435) A->B C 3. Enzymatic Reaction (60°C, Vacuum, 24h) B->C D 4. Enzyme Recovery (Filtration) C->D E 5. Product Purification (Washing & Drying) D->E I Re-use D->I F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Analysis (HPLC) F->G H Final Product (this compound) G->H

Caption: General experimental workflow for PETO synthesis and purification.

Optimization of Reaction Conditions

The yield and conversion of the enzymatic synthesis of polyol esters are influenced by several factors. The following tables summarize the effects of various parameters, drawn from studies on similar enzymatic esterification reactions.

Table 1: Effect of Reaction Temperature on Conversion

Temperature (°C)SubstratesConversion / YieldReaction Time (h)Reference
30Waste Fish Oil Ethyl Esters + 2-Ethylhexanol~85% Conversion6[4]
45Oleic Acid + Propanol91% Conversion12[5]
60Waste Fish Oil Ethyl Esters + 2-Ethylhexanol>95% Conversion6[4]
65Oleic Acid + PentanolOptimized Condition-[12]

Note: Higher temperatures generally increase the reaction rate, but temperatures above 70°C can lead to significant deactivation of the Novozym 435 catalyst.

Table 2: Effect of Substrate Molar Ratio on Yield

Molar Ratio (Acid/Ester : Alcohol)SubstratesConversion / YieldReaction Time (h)Reference
1:1.1 (OH:FA)Pentaerythritol + Oleic Acid~99.5% Conversion6[1]
1:2Oleic Acid + Propanol91% Conversion12[5]
1:4Waste Frying Oil + Methanol87.2% Yield16[13]
1:4.4Pentaerythritol + Oleic Acid96% Conversion4[1]

Note: An excess of the acyl donor (oleic acid or its ester) is typically used to drive the reaction towards the fully substituted tetraester.

Table 3: Effect of Enzyme Loading on Conversion

Enzyme Loading (% w/w)SubstratesConversion / YieldReaction Time (h)Reference
5%Oleic Acid + Propanol91% Conversion12[5]
10%Waste Frying Oil + Methanol87.2% Yield16[13]
15%Phenylglycinol + Capric Acid89.4% Yield32[10]

Note: Increasing the enzyme concentration generally increases the reaction rate, but a plateau is often reached where further addition does not significantly improve the yield and increases costs.

References

Application Notes & Protocols: Esterification of Pentaerythritol with Oleic Acid Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pentaerythritol tetraoleate (PETO) is a synthetic ester with significant applications as a biolubricant base stock, prized for its excellent low-temperature fluidity, high viscosity index, and good thermal stability.[1][2] The synthesis of PETO is typically achieved through the esterification of pentaerythritol with oleic acid. While traditional methods often employ homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, these present challenges such as equipment corrosion, difficult catalyst separation, and environmental concerns due to waste acid.[3][4]

Solid acid catalysts have emerged as a superior alternative, offering significant advantages including ease of separation from the reaction mixture, reusability, reduced corrosion, and a more environmentally friendly process.[5] This document provides detailed protocols for the synthesis of PETO using various solid acid catalysts, summarizes key quantitative data from relevant studies, and illustrates the underlying reaction mechanism and experimental workflows.

Reaction Mechanism: Solid Acid Catalysis

The esterification of a carboxylic acid (oleic acid) with an alcohol (pentaerythritol) over a solid acid catalyst generally proceeds via a heterogeneous catalytic mechanism, such as the Eley-Rideal mechanism. The process involves the activation of the carboxylic acid on the catalyst's acidic sites.

The key steps are as follows:

  • Protonation: The carbonyl oxygen of the oleic acid is protonated by an acid site (H+) on the catalyst surface, forming a carbocation.

  • Nucleophilic Attack: A hydroxyl group from pentaerythritol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Dehydration & Proton Migration: A water molecule is eliminated from the intermediate, and a proton is transferred.

  • Product Formation: The ester bond is formed, and the proton (H+) is regenerated on the catalyst surface, ready to initiate another cycle.[6]

G cluster_0 Solid Acid Catalyst Surface Catalyst Catalyst-H+ ProtonatedAcid Protonated Acid [R-C(OH)2]+ Catalyst->ProtonatedAcid OleicAcid Oleic Acid (R-COOH) OleicAcid->ProtonatedAcid 1. Protonation Pentaerythritol Pentaerythritol (R'-OH) Intermediate Tetrahedral Intermediate Pentaerythritol->Intermediate ProtonatedAcid->Intermediate 2. Nucleophilic Attack Ester Pentaerythritol Ester (R-COOR') Intermediate->Ester 3. Dehydration Water Water (H2O) Intermediate->Water Ester->Catalyst 4. Catalyst Regeneration

Figure 1: General mechanism for solid acid-catalyzed esterification.

Experimental Protocols

This section details the procedures for catalyst preparation, the esterification reaction, and subsequent product purification.

This protocol describes a general method for synthesizing a sulfated metal oxide catalyst, a common type of solid superacid used in esterification.

G start Start step1 Precipitation: Prepare ZrO(OH)₂ gel from a Zirconium salt solution (e.g., ZrOCl₂) with NH₄OH. start->step1 step2 Washing & Drying: Wash the precipitate until Cl⁻ free. Dry at 100-120 °C overnight. step1->step2 step3 Sulfation: Impregnate the dried gel with H₂SO₄ or (NH₄)₂SO₄ solution. step2->step3 step4 Drying: Dry the sulfated material again at 100-120 °C. step3->step4 step5 Calcination: Calcine the powder in air at high temperature (e.g., 550-650 °C) for several hours. step4->step5 end SO₄²⁻/ZrO₂ Catalyst Ready for Use step5->end

Figure 2: Workflow for the preparation of a sulfated zirconia solid acid catalyst.

Methodology:

  • Hydroxide Precipitation: A precursor salt (e.g., zirconium oxychloride) is dissolved in deionized water. A precipitating agent (e.g., ammonium hydroxide) is added dropwise under constant stirring until the pH is neutral to slightly basic, leading to the formation of a metal hydroxide gel.

  • Washing and Drying: The resulting precipitate is repeatedly washed with deionized water to remove residual ions (e.g., chloride) and then dried in an oven at 100-120 °C for 12-24 hours.

  • Sulfation: The dried powder is impregnated with a sulfuric acid solution of a specific concentration. The mixture is stirred for several hours to ensure uniform distribution.

  • Final Drying and Calcination: The sulfated material is dried again to remove excess water and then calcined in a furnace at a high temperature (e.g., 600 °C) for 3-5 hours. Calcination activates the catalyst by forming the desired crystalline structure and strong acid sites.

This protocol outlines the general procedure for the synthesis of pentaerythritol oleate in a lab-scale reactor.

G start Start step1 Reactor Setup: Charge Oleic Acid, Pentaerythritol, and Solid Acid Catalyst into a four-neck round-bottom flask. start->step1 step2 Inert Atmosphere: Equip flask with stirrer, thermometer, and condenser. Purge the system with Nitrogen. step1->step2 step3 Heating & Reaction: Heat the mixture to the target temperature (160-235 °C) under constant stirring. step2->step3 step4 Water Removal: Apply vacuum or maintain N₂ flow to remove water produced during the reaction, driving equilibrium. step3->step4 step5 Reaction Monitoring: Periodically take samples and measure the Acid Value (AV) by titration. step3->step5 step6 Reaction Completion: Stop the reaction when the Acid Value is below the target threshold (e.g., < 1 mgKOH/g). step5->step6 end Crude Product Ready for Purification step6->end

Figure 3: General experimental workflow for PETO synthesis.

Methodology:

  • Charging Reactants: Quantitatively weigh oleic acid, pentaerythritol, and the solid acid catalyst and add them to a multi-neck reactor. Molar ratios of oleic acid to pentaerythritol typically range from 4:1 to 5.6:1 to ensure complete esterification of the four hydroxyl groups.[7][8]

  • System Assembly: Equip the reactor with a mechanical stirrer, a thermometer, a condenser (e.g., Dean-Stark trap to collect water), and a nitrogen inlet.

  • Inerting: Purge the system with an inert gas like nitrogen to prevent oxidation of oleic acid at high temperatures.[8]

  • Reaction: Heat the mixture to the desired reaction temperature, typically between 160 °C and 235 °C, while stirring continuously.[1][7][9] The reaction is often carried out under a vacuum (100-1000 Pa) to facilitate the removal of water, which drives the reaction towards product formation.[1]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and determining the acid value via titration with a standardized KOH solution. The reaction is considered complete when the acid value drops below a specified limit (e.g., < 1.0 mgKOH/g).[8]

  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to a safe temperature (e.g., 70-80 °C).

  • Catalyst Separation: Separate the solid acid catalyst from the crude product mixture by filtration or centrifugation while the product is still warm to maintain low viscosity.[1] The recovered catalyst can be washed, dried, and potentially reused.

  • Removal of Excess Reactants: Purify the crude ester product to remove any unreacted oleic acid. This is typically achieved via high-vacuum distillation or molecular distillation.[1][7] The distillation is performed at elevated temperatures (e.g., 180-210 °C) and very low pressures (e.g., 9-20 Pa) to vaporize the lower molecular weight oleic acid, leaving the high molecular weight this compound as the residue.[1][9]

  • Final Product: The resulting clear, viscous liquid is the purified this compound.

Data Presentation: Reaction Conditions and Performance

The efficiency of the esterification reaction is highly dependent on the type of catalyst and the specific reaction parameters employed. The following table summarizes quantitative data from various studies using solid acid catalysts.

Solid Acid CatalystMolar Ratio (Oleic Acid:Pentaerythritol)Catalyst Loading (wt%)Temperature (°C)Time (h)Other ConditionsResultReference
ZrO₂–Al₂O₃/SO₄²⁻5.6:1Not specifiedNot specified4High vacuum distillation>99% yield[7]
SiO₂–ZrO₂Not specifiedNot specifiedNot specifiedNot specifiedNot specified99% pentaerythritol conversion[7]
Granular solid superacid (SO₄²⁻/SnO₂-MCM-41)1:8.0 (P:OA by mass)~1.0% of total mass180, then 2006, then 1800 Pa vacuumHigh esterification rate[1]
Granular solid superacid (SO₄²⁻/TiO₂-MCM-41)1:8.5 (P:OA by mass)~1.05% of total mass180, then 2006, then 1800 Pa vacuumHigh product yield[1]
Unspecified Solid Acid4:1.0 to 4:1.21.0 - 4.0% of reactants180 - 2207 - 18Nitrogen protectionAcid value < 1 mgKOH/g[8]
Unspecified3.95-4.05:10.75 - 0.85% of total mass230 - 2358 - 8.5Nitrogen, pH 8-9Final acid value < 0.25 mgKOH/g[9]
SnCl₂@HZSM-5*4.7:1 (Stearic Acid:PE)1.2%1053Not specified99.3% conversion, 96.5% yield[5]

*Data for stearic acid is included as a relevant example of a long-chain fatty acid esterification with pentaerythritol using a solid acid catalyst.

References

Application Note: High-Purity Pentaerythritol Tetraoleate Purification by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pentaerythritol tetraoleate (PETO) is a synthetic ester widely used as a biolubricant base stock, in cosmetics, and other industrial applications due to its excellent thermal stability and biodegradability.[1][2][3] The synthesis of PETO, typically through direct esterification or transesterification, often results in a crude product containing unreacted starting materials, catalysts, and partially esterified byproducts such as pentaerythritol trioleate.[1] The presence of these impurities, particularly the triester with its free hydroxyl group, can negatively impact the final product's performance, such as reducing its oxidative stability.[1] Therefore, an effective purification step is critical to achieve the high purity required for demanding applications. While industrial-scale purification often employs molecular or vacuum distillation[1][4], column chromatography offers a highly effective laboratory-scale method for obtaining analytical-grade PETO.

This application note provides a detailed protocol for the purification of crude this compound using normal-phase column chromatography on silica gel.

Principle of Separation The separation is based on the principle of normal-phase adsorption chromatography. A silica gel stationary phase, which is highly polar, is used. The crude product is loaded onto the column and eluted with a mobile phase of increasing polarity.

  • This compound (PETO): Being fully esterified, this is the least polar major component in the crude mixture. It will have the weakest interaction with the silica gel and thus elute first.

  • Pentaerythritol Trioleate: This byproduct contains a free hydroxyl (-OH) group, making it more polar than the tetraester. It will interact more strongly with the silica gel and elute after the desired PETO.

  • Residual Oleic Acid/Catalysts: These are typically more polar than the esters and will be retained more strongly on the column, eluting last or remaining on the stationary phase.

A gradient elution, starting with a non-polar solvent system and gradually increasing its polarity, allows for a sequential and well-resolved separation of these components.

Experimental Protocol

1. Materials and Equipment

  • Chemicals & Consumables:

    • Crude this compound (PETO)

    • Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)

    • n-Hexane (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Dichloromethane (DCM, optional for sample loading)

    • TLC plates (Silica gel 60 F254)

    • Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain for TLC visualization

    • Glass chromatography column with stopcock

    • Cotton or glass wool

    • Sand (acid-washed)

    • Fraction collection tubes or flasks

  • Equipment:

    • Fume hood

    • Rotary evaporator

    • TLC developing chamber

    • UV lamp (for TLC visualization if applicable)

    • Heat gun

    • Beakers, Erlenmeyer flasks, graduated cylinders

    • Separatory funnel (for gradient elution)

    • Clamps and stand for column

2. Procedure

2.1. Preparation of the Stationary Phase (Column Packing)

  • Ensure the chromatography column is clean, dry, and vertically secured in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (approx. 0.5 cm) of sand over the plug.

  • Prepare a slurry of silica gel in n-hexane (approx. 1:1.5 w/v). For example, for 100 g of silica gel, use about 150 mL of n-hexane.

  • Pour the slurry into the column. Use additional n-hexane to rinse any remaining silica from the beaker into the column.

  • Gently tap the sides of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Once the silica has settled into a stable bed, add a protective layer of sand (approx. 1 cm) on top. Drain the solvent until it is level with the top of the sand.

2.2. Sample Preparation and Loading

  • Dissolve the crude PETO sample in a minimal volume of a non-polar solvent, such as n-hexane or dichloromethane. The goal is to create a concentrated solution.

  • Alternatively, for less soluble samples, perform a "dry loading":

    • Dissolve the crude PETO in a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

2.3. Elution and Fraction Collection

  • Begin the elution with 100% n-hexane. This will elute any very non-polar impurities.

  • Start a gradient of ethyl acetate in n-hexane. A typical gradient might be:

    • 100% n-Hexane (2 column volumes)

    • 1% Ethyl Acetate in n-Hexane (2 column volumes)

    • 2% Ethyl Acetate in n-Hexane (5-10 column volumes)

    • 5% Ethyl Acetate in n-Hexane (to elute more polar components)

    • Note: The optimal gradient should be determined beforehand using Thin Layer Chromatography (TLC).

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.

2.4. Fraction Analysis

  • Monitor the separation using TLC. Spot every few fractions onto a TLC plate.

  • Develop the TLC plate in a solvent system that gives good separation (e.g., 95:5 Hexane:Ethyl Acetate).

  • Visualize the spots. Esters can be visualized using a potassium permanganate or p-anisaldehyde stain followed by gentle heating.

  • Identify the fractions containing the pure PETO (typically the least polar major spot). These fractions will have the same single spot with a consistent Rf value.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

2.5. Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the flask under high vacuum for a short period to remove any residual solvent.

  • The resulting clear, viscous liquid is the purified this compound.

  • Determine the final weight and calculate the yield. Purity can be confirmed by analytical methods such as GC or HPLC.[1][5]

Data Presentation

The following table summarizes typical results from the synthesis and purification of this compound, as reported in the literature. Note that these purification results are often achieved by distillation, but they provide a benchmark for the purity achievable with column chromatography.

ParameterBefore PurificationAfter PurificationReference
Purity (Tetraester Content) ~92% (with ~5% triester)>99%[1]
Yield -80% (by molecular distillation)[1]
Yield -96.2% (by vacuum distillation)[6]
Final Acid Value 8-9 mgKOH/g< 0.25 mgKOH/g[4]

Workflow Visualization

The following diagram illustrates the logical workflow for the purification of this compound using column chromatography.

PETO_Purification_Workflow cluster_prep Preparation cluster_separation Separation Process cluster_analysis Analysis & Isolation crude_peto Crude PETO Product prepare_sample Sample Preparation (Dissolve or Dry Load) crude_peto->prepare_sample load_sample Load Sample onto Column prepare_sample->load_sample pack_column Column Packing (Silica Gel Slurry) pack_column->load_sample elution Gradient Elution (Hexane -> Hexane/EtOAc) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc analyze_tlc->elution Optimize Gradient pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions evaporation Solvent Evaporation (Rotary Evaporator) pool_fractions->evaporation pure_peto Pure PETO evaporation->pure_peto

Caption: Workflow for PETO purification by column chromatography.

References

Application Note: Gas Chromatography Method for Purity Analysis of Pentaerythritol Tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentaerythritol tetraoleate (PETO) is a synthetic polyol ester widely used as a base stock for high-performance lubricants, transformer oils, and hydraulic fluids due to its excellent thermal stability and lubricating properties. The purity of PETO is a critical quality attribute that directly impacts its performance characteristics. This application note describes a robust gas chromatography (GC) method for the quantitative determination of the purity of this compound and the analysis of related impurities, such as partially esterified products (mono-, di-, and tri-oleates) and unreacted pentaerythritol.

Principle

Due to the high molecular weight and low volatility of this compound, direct analysis by conventional gas chromatography can be challenging.[1] This method utilizes high-temperature gas chromatography (HT-GC) coupled with a flame ionization detector (FID) to facilitate the elution and detection of PETO and related high-boiling point compounds.[2] To enhance volatility and improve chromatographic peak shape, a derivatization step to form trimethylsilyl (TMS) ethers of any free hydroxyl groups on partially substituted esters or unreacted pentaerythritol is employed.[3][4] The purity is determined by the area percent method, assuming that all components have a similar response factor with the FID.

Apparatus and Reagents
  • Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).[5]

  • GC Column: Agilent J&W DB-5ht, 30 m x 0.25 mm ID, 0.10 µm film thickness, or equivalent high-temperature, low-bleed capillary column.

  • Autosampler: Agilent G4513A or equivalent.

  • Data Acquisition System: Agilent OpenLab CDS or equivalent.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: N,N-Dimethylformamide (DMF), HPLC grade.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reference Standard: this compound, analytical standard grade.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel), and Air (FID oxidizer).

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with N,N-Dimethylformamide (DMF).

  • Transfer 1 mL of this solution to a 2 mL autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of any potential impurities with hydroxyl groups.

  • Allow the vial to cool to room temperature before placing it in the autosampler.

Sample Solution Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample to be tested into a 10 mL volumetric flask.

  • Follow steps 2-6 as described for the Standard Solution Preparation.

Gas Chromatography Conditions

The following instrumental parameters are recommended:

ParameterSetting
Injector Split/Splitless
Injection ModeSplit
Split Ratio50:1
Injection Volume1.0 µL
Injector Temperature380°C
Oven Program
Initial Temperature150°C, hold for 1 minute
Ramp 115°C/min to 380°C
Final HoldHold at 380°C for 15 minutes
Column
Column TypeAgilent J&W DB-5ht (or equivalent)
Dimensions30 m x 0.25 mm ID, 0.10 µm film thickness
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Detector Flame Ionization Detector (FID)
Detector Temperature380°C
Hydrogen Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (Helium)25 mL/min
Data Analysis
  • Integrate the peaks in the chromatogram for both the standard and sample solutions.

  • Identify the peaks corresponding to pentaerythritol monooleate, dioleate, trioleate, and tetraoleate based on their retention times. The elution order will be from the least substituted (monooleate) to the most substituted (tetraoleate).

  • Calculate the purity of the this compound sample using the area percent method as follows:

    % Purity = (Area of PETO Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes typical quantitative data obtained from the GC analysis of a this compound sample.

Compound NameRetention Time (min)Peak AreaArea %
Pentaerythritol Monooleate (TMS)~18.51,5000.15
Pentaerythritol Dioleate (TMS)~22.88,5000.85
Pentaerythritol Trioleate (TMS)~26.325,0002.50
This compound ~29.1 965,000 96.50
Total-1,000,000100.00

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC purity analysis of this compound.

GC_Workflow sample Weigh PETO Sample dissolve Dissolve in DMF sample->dissolve derivatize Add BSTFA & Heat (70°C) dissolve->derivatize inject Inject into GC-FID derivatize->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect analyze Data Integration & Analysis detect->analyze report Calculate % Purity analyze->report

Caption: Experimental workflow for PETO purity analysis by GC-FID.

References

HPLC analysis for separating pentaerythritol esters

Author: BenchChem Technical Support Team. Date: December 2025

An advanced analytical technique for the separation and quantification of pentaerythritol esters using High-Performance Liquid Chromatography (HPLC) is detailed in this application note. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable way to analyze the composition of pentaerythritol ester mixtures. Such mixtures are common in various industrial applications, including lubricants, coatings, and as excipients in pharmaceutical formulations.

Introduction

Pentaerythritol (PE) is a polyol with four hydroxyl groups that can be esterified with fatty acids to produce a range of esters, from mono-esters to tetra-esters. The degree of esterification significantly influences the physicochemical properties of the resulting mixture, such as polarity, viscosity, and thermal stability. Consequently, a precise analytical method to separate and quantify these individual esters is crucial for product development, quality assurance, and formulation optimization.

This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with Evaporative Light Scattering Detection (ELSD), which is particularly suitable for analyzing non-chromophoric fatty acid esters of pentaerythritol. The method is capable of separating pentaerythritol and its mono-, di-, tri-, and tetra-esters within a single chromatographic run.

Principle of Separation

The separation of pentaerythritol and its esters by RP-HPLC is based on their differing polarities. Pentaerythritol, with its four free hydroxyl groups, is a highly polar molecule. As the hydroxyl groups are successively esterified with non-polar fatty acid chains, the overall polarity of the molecule decreases, and its hydrophobicity increases.

In a reversed-phase system, which typically uses a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture), polar compounds have a lower affinity for the stationary phase and elute earlier. Conversely, non-polar compounds interact more strongly with the stationary phase and are retained longer. Therefore, the elution order will be:

  • Pentaerythritol (most polar)

  • Pentaerythritol Mono-ester

  • Pentaerythritol Di-ester

  • Pentaerythritol Tri-ester

  • Pentaerythritol Tetra-ester (least polar)

A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is employed to effectively separate this wide range of polarities and to ensure that even the most non-polar esters are eluted in a reasonable time with good peak shape.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a gradient pump, autosampler, and column thermostat.

  • Detector: An Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Standards: Analytical standards of pentaerythritol and its corresponding mono-, di-, tri-, and tetra-esters (e.g., stearate or oleate esters).

Sample Preparation
  • Accurately weigh approximately 10 mg of the pentaerythritol ester sample or standard into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as a mixture of isopropanol and hexane (e.g., 50:40 v/v).

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

Chromatographic Conditions
  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • ELSD Parameters:

    • Nebulizer Temperature: 40°C[1]

    • Evaporator Temperature: 40°C[1]

    • Gas Flow Rate (Nitrogen): 1.5 SLM (Standard Liters per Minute)[1]

Gradient Elution Program

A typical gradient program for the separation of pentaerythritol and its stearate esters is as follows:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (ACN/MeOH)
0.03070
5.03070
25.00100
35.00100
35.13070
40.03070

Data Presentation

The following table summarizes the expected retention times for a typical analysis of a pentaerythritol stearate ester mixture under the conditions described above. Note that these are representative values and may vary depending on the specific column and HPLC system used.

AnalyteDegree of EsterificationExpected Retention Time (min)
Pentaerythritol0~ 3.5
Pentaerythritol Monostearate1~ 12.8
Pentaerythritol Distearate2~ 18.2
Pentaerythritol Tristearate3~ 22.5
Pentaerythritol Tetrastearate4~ 26.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect ELSD Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Components integrate->quantify separation_principle cluster_column Reversed-Phase HPLC Column cluster_retention Retention Time elution_order Elution Order rt_axis Increasing Retention Time -> PE Pentaerythritol (High Polarity) PES1 Mono-ester PES2 Di-ester PES3 Tri-ester PES4 Tetra-ester (Low Polarity)

References

Application Notes and Protocols for Pentaerythritol Tetraoleate in Biodegradable Hydraulic Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentaerythritol tetraoleate (PETO) as a base fluid in the formulation of high-performance, biodegradable hydraulic fluids. This document includes detailed experimental protocols for evaluating key performance characteristics and comparative data to aid in the selection of appropriate base oils.

This compound is a synthetic ester that offers an excellent combination of lubricity, thermal stability, and biodegradability, making it a prime candidate for formulating environmentally acceptable hydraulic fluids (EALs).[1][2] Its high viscosity index and low pour point allow for effective operation over a wide temperature range.[1] Furthermore, its inherent biodegradability makes it a sustainable alternative to traditional mineral oil-based hydraulic fluids.[3]

Data Presentation

Physical and Chemical Properties of this compound
PropertyTypical ValueUnitTest Method
Kinematic Viscosity @ 40°C60 - 70mm²/sASTM D445
Kinematic Viscosity @ 100°C11.5 - 13.5mm²/sASTM D445
Viscosity Index≥ 175-ASTM D2270
Pour Point≤ -25°CASTM D97
Flash Point (COC)≥ 290°CASTM D92
Acid Value≤ 1.0mg KOH/gASTM D974
Saponification Value≥ 175mg KOH/gASTM D94

Data sourced from multiple supplier specifications.[1]

Comparative Data of Biodegradable Hydraulic Fluid Base Oils
PropertyThis compound (PETO)Trimethylolpropane Trioleate (TMPTO)High Oleic Sunflower OilRapeseed Oil
Base Oil Type Synthetic Ester (HEES)Synthetic Ester (HEES)Vegetable Oil (HETG)Vegetable Oil (HETG)
Kinematic Viscosity @ 40°C (mm²/s) 60 - 70[1]~46~4035-45
Viscosity Index ≥ 175[1]~190[4]~215[5]170-220
Pour Point (°C) ≤ -25[1]-30 to -45~ -15-10 to -20[6]
Flash Point (COC, °C) ≥ 290[1]> 280> 300> 250
Oxidation Stability ExcellentVery Good[7]Moderate[8]Poor to Moderate[9]
Biodegradability Readily BiodegradableReadily Biodegradable[7][10]Readily BiodegradableReadily Biodegradable[11]

Experimental Protocols

Determination of Viscosity and Viscosity Index (ASTM D2270)

This protocol outlines the procedure for determining the kinematic viscosity of the hydraulic fluid at 40°C and 100°C, and subsequently calculating the Viscosity Index (VI). A higher VI indicates a smaller change in viscosity with temperature.[12]

Methodology:

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature baths, thermometer, and a timer.

  • Procedure:

    • Measure the kinematic viscosity of the fluid at 40°C and 100°C using a calibrated viscometer in accordance with ASTM D445.

    • The time taken for the fluid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

  • Calculation of Viscosity Index:

    • The Viscosity Index is calculated from the kinematic viscosities at 40°C and 100°C using the formulas provided in the ASTM D2270 standard.[13] This calculation compares the viscosity change of the test fluid to that of two reference oils.[1]

Determination of Pour Point (ASTM D97)

This protocol describes the method for determining the pour point of the hydraulic fluid, which is the lowest temperature at which the oil will continue to flow.[14]

Methodology:

  • Apparatus: Test jar, thermometer, cooling bath, and a disk.

  • Procedure:

    • The sample is heated to a specified temperature to dissolve any wax crystals.

    • The sample is then cooled at a specified rate in a cooling bath.

    • At intervals of 3°C, the test jar is removed and tilted to observe for any movement of the oil.

    • The pour point is recorded as 3°C above the temperature at which the oil ceases to flow when the jar is held horizontally for 5 seconds.[10]

Evaluation of Oxidation Stability (ASTM D2272 - RBOT)

The Rotating Pressure Vessel Oxidation Test (RPVOT), formerly known as the Rotating Bomb Oxidation Test (RBOT), is used to evaluate the oxidation stability of the hydraulic fluid.[5]

Methodology:

  • Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, and a constant temperature bath.

  • Procedure:

    • A sample of the oil is placed in the pressure vessel with a specified amount of water and a copper catalyst coil.

    • The vessel is sealed, pressurized with oxygen to 90 psi, and placed in a bath at 150°C, rotating at 100 rpm.[6]

    • The pressure inside the vessel is monitored continuously.

    • The test is complete when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation stability, reported in minutes.[6]

Assessment of Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

This protocol determines the ready biodegradability of the hydraulic fluid by measuring the amount of carbon dioxide produced by microorganisms consuming the test substance.

Methodology:

  • Apparatus: Biometer flasks, CO₂-free air supply, CO₂ absorption bottles (containing Ba(OH)₂ or NaOH), and an incubator.

  • Procedure:

    • A known concentration of the test substance (10-20 mg/L of organic carbon) is added to a mineral medium inoculated with microorganisms from a source like activated sludge.

    • The flasks are incubated in the dark at a constant temperature (22 ± 2°C) for 28 days.

    • CO₂-free air is continuously passed through the test solution, and the evolved CO₂ is trapped in the absorption bottles.

    • The amount of CO₂ produced is determined by titrating the remaining hydroxide in the absorption solution or by using an inorganic carbon analyzer.

  • Calculation of Biodegradability:

    • The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the amount of test substance added.

    • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Evaluation of Anti-Wear Properties (ASTM D4172 - Four-Ball Method)

This protocol evaluates the wear-preventive characteristics of the hydraulic fluid under sliding contact conditions.[7]

Methodology:

  • Apparatus: Four-Ball Wear Test Machine, steel balls, and a microscope for measuring wear scars.

  • Procedure:

    • Three steel balls are clamped together in a test cup and immersed in the test fluid.

    • A fourth steel ball is rotated against the three stationary balls at a specified speed (e.g., 1200 rpm) and under a specified load (e.g., 40 kgf) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[4]

    • After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope.

  • Result:

    • The average wear scar diameter is reported as a measure of the fluid's anti-wear properties. A smaller wear scar indicates better anti-wear performance.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Analysis & Optimization BaseOil Select Base Oil (this compound) Blending Blending and Homogenization BaseOil->Blending Additives Select Additives (Anti-wear, Antioxidant, etc.) Additives->Blending Viscosity Viscosity & VI (ASTM D2270) Blending->Viscosity PourPoint Pour Point (ASTM D97) Blending->PourPoint Oxidation Oxidation Stability (ASTM D2272) Blending->Oxidation Biodegradability Biodegradability (OECD 301B) Blending->Biodegradability Wear Anti-Wear Properties (ASTM D4172) Blending->Wear DataAnalysis Data Analysis and Performance Evaluation Viscosity->DataAnalysis PourPoint->DataAnalysis Oxidation->DataAnalysis Biodegradability->DataAnalysis Wear->DataAnalysis Optimization Formulation Optimization DataAnalysis->Optimization Optimization->BaseOil Refine Selection Optimization->Additives Refine Selection PETO_Properties cluster_properties Key Performance Characteristics PETO This compound (PETO) Structure HighVI High Viscosity Index PETO->HighVI Branched, flexible ester groups LowPP Low Pour Point PETO->LowPP Branched structure disrupts crystal formation GoodOxStab Good Oxidation Stability PETO->GoodOxStab Saturated ester linkages Biodegradable Readily Biodegradable PETO->Biodegradable Ester linkages susceptible to hydrolysis GoodLube Excellent Lubricity PETO->GoodLube Polar ester groups adsorb on metal surfaces Biodegradation_Pathway PETO This compound Hydrolysis Ester Hydrolysis (Microbial Enzymes) PETO->Hydrolysis Pentaerythritol Pentaerythritol Hydrolysis->Pentaerythritol OleicAcid Oleic Acid (Fatty Acid) Hydrolysis->OleicAcid BetaOxidation β-Oxidation OleicAcid->BetaOxidation CO2_H2O CO₂ + H₂O (TCA Cycle) BetaOxidation->CO2_H2O

References

Application Note: Formulation and Evaluation of Extreme Pressure Industrial Gear Oil using Pentaerythritol Tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the formulation of a high-performance, biodegradable extreme pressure (EP) industrial gear oil utilizing pentaerythritol tetraoleate (PETO) as a base stock. The document provides a comprehensive overview of the formulation strategy, including the selection and incorporation of a synergistic sulfur-phosphorus EP additive package. Detailed experimental protocols for evaluating the lubricant's performance, including physicochemical properties, extreme pressure capabilities, and anti-wear characteristics, are presented. All quantitative data is summarized in structured tables for clear comparison, and key experimental workflows and mechanisms are visualized using Graphviz diagrams. This guide serves as a practical resource for developing advanced, environmentally considerate industrial lubricants.

Introduction

The increasing demand for high-performance and environmentally friendly industrial lubricants has driven research into synthetic base stocks that offer enhanced biodegradability and superior lubricating properties. This compound (PETO), a saturated polyol ester, has emerged as a promising candidate for formulating industrial gear oils due to its excellent thermal-oxidative stability, high viscosity index, and inherent lubricity.[1][2][3] When formulated with appropriate additives, PETO-based lubricants can meet the stringent requirements of extreme pressure applications, offering protection against wear, scuffing, and welding of gear components operating under heavy loads.[4]

This application note provides a systematic approach to formulating an ISO VG 68 extreme pressure industrial gear oil using PETO as the base oil. It focuses on the incorporation of a sulfur-phosphorus extreme pressure additive package and outlines the key testing protocols required to validate the formulation's performance.

Materials and Formulation

Base Oil: this compound (PETO)

PETO is a synthetic ester known for its excellent lubricating properties, high viscosity index, and good biodegradability.[1] The typical physicochemical properties of the PETO base oil used in this formulation are presented in Table 1.

Table 1: Physicochemical Properties of this compound (PETO)

PropertyValueTest Method
Kinematic Viscosity @ 40°C, cSt60 - 70ASTM D445
Kinematic Viscosity @ 100°C, cSt11.5 - 13.5ASTM D445
Viscosity Index175 minASTM D2270
Flash Point (COC), °C290 minASTM D92
Pour Point, °C-25 maxASTM D97
Acid Value, mg KOH/g1.0 maxASTM D974
Saponification Value, mg KOH/g180 - 190ASTM D94
Density @ 20°C, g/cm³~0.926ASTM D1298

Data compiled from multiple sources.[1][3]

Extreme Pressure (EP) Additive Package

A synergistic sulfur-phosphorus (S-P) based EP additive package is recommended for PETO-based formulations. These additives react with metal surfaces under high pressure and temperature to form a protective tribochemical film, preventing direct metal-to-metal contact.[5][6][7][8] The selection of an appropriate S-P additive should consider its solubility and compatibility with the polar ester base oil.[4][9]

Formulation of ISO VG 68 EP Gear Oil

The following formulation provides a starting point for an ISO VG 68 extreme pressure industrial gear oil. The treat rate of the EP additive package may need to be optimized based on performance testing.

Table 2: ISO VG 68 EP Gear Oil Formulation

ComponentConcentration (wt%)
This compound (PETO)95.0 - 98.0
Sulfur-Phosphorus EP Additive Package2.0 - 5.0
Total 100.0

Experimental Protocols

Formulation Workflow

The following diagram illustrates the workflow for preparing and evaluating the PETO-based EP gear oil.

G cluster_formulation Formulation cluster_testing Performance Evaluation BaseOil This compound (PETO) Blending Blending & Homogenization (50-60°C, 1 hr with stirring) BaseOil->Blending EP_Additive Sulfur-Phosphorus EP Additive EP_Additive->Blending Final_Formulation Final EP Gear Oil Formulation Blending->Final_Formulation Physicochemical Physicochemical Analysis (Viscosity, Flash Point, etc.) Final_Formulation->Physicochemical EP_Testing Extreme Pressure Testing (Four-Ball, FZG) Final_Formulation->EP_Testing Wear_Testing Anti-Wear Testing (Four-Ball) Final_Formulation->Wear_Testing Results Data Analysis & Comparison Physicochemical->Results EP_Testing->Results Wear_Testing->Results

Caption: Formulation and testing workflow for PETO-based EP gear oil.

Physicochemical Properties Analysis

The fundamental properties of the final formulation should be tested according to standard ASTM methods to ensure they meet the requirements for an ISO VG 68 gear oil.

Table 3: Physicochemical Test Protocols

TestMethodDescription
Kinematic ViscosityASTM D445Measures the fluid's resistance to flow under gravity at 40°C and 100°C.
Viscosity IndexASTM D2270An empirical number indicating the effect of temperature change on viscosity.
Flash PointASTM D92The lowest temperature at which vapors will ignite with a flame.
Pour PointASTM D97The lowest temperature at which the oil will flow.
Copper Strip CorrosionASTM D130Assesses the corrosive tendency of the oil towards copper.
Rust PreventionASTM D665Evaluates the ability of the oil to prevent rusting of ferrous parts.
Four-Ball Extreme Pressure Test (ASTM D2783)

This test method determines the load-carrying properties of lubricating fluids under extreme pressure conditions.[10][11][12]

Protocol:

  • Apparatus: Four-Ball EP Tester.

  • Test Specimens: Four 12.7 mm diameter steel balls (AISI E-52100 steel).

  • Preparation:

    • Thoroughly clean the test balls and the test cup with a suitable solvent (e.g., heptane or acetone) and allow them to dry.

    • Place three of the steel balls into the test cup and secure them.

    • Pour the test lubricant into the cup to a level that covers the three stationary balls.

    • Secure the fourth ball in the chuck of the test machine.

  • Procedure:

    • Assemble the test cup into the machine and bring the fourth ball into contact with the three stationary balls.

    • Apply a starting load and begin rotation at 1760 ± 60 rpm for 10 seconds.

    • After each 10-second run, inspect the stationary balls for seizure. If no seizure occurs, increase the load to the next level and repeat with a fresh set of balls and lubricant.

    • Continue this process until welding of the balls occurs.

  • Determinations:

    • Weld Point: The load in kilograms-force (kgf) at which the rotating ball seizes and welds to the stationary balls.

    • Load-Wear Index (LWI): An index of the ability of a lubricant to prevent wear at applied loads. It is calculated from the wear scar diameters on the stationary balls for a series of 10-second runs at increasing loads.

FZG Scuffing Load Capacity Test (ASTM D5182)

The FZG (Forschungsstelle für Zahnräder und Getriebebau) test evaluates the scuffing load capacity of lubricants.[13][14][15]

Protocol:

  • Apparatus: FZG gear test rig.

  • Test Gears: A pair of standardized 'A' profile spur gears.

  • Preparation:

    • Clean the test gears and the gearbox thoroughly.

    • Install the test gears in the gearbox.

    • Fill the gearbox with the test lubricant to the specified level.

  • Procedure (A/8.3/90 Method):

    • The test is run in a series of load stages (typically 12).

    • Each load stage is run for a specified duration (approximately 15 minutes) at a constant speed (pitch line velocity of 8.3 m/s) and a starting oil temperature of 90°C.

    • After each load stage, the gears are visually inspected for scuffing on the tooth flanks.

  • Determination:

    • Failure Load Stage: The load stage at which significant scuffing is observed on the gear teeth. A higher failure load stage indicates better EP protection.

Mechanism of EP Additive Action

Sulfur-phosphorus EP additives function by forming a protective tribochemical film on the metal surfaces of the gears under conditions of high load and temperature. This mechanism prevents direct metal-to-metal contact, thereby reducing friction, wear, and the risk of catastrophic failure.

G cluster_mechanism EP Additive Mechanism HighLoad High Load & Temperature (Boundary Lubrication) AdditiveDecomposition S-P Additive Decomposition HighLoad->AdditiveDecomposition activates Reaction Reaction with Metal Surface AdditiveDecomposition->Reaction Tribofilm Formation of Sacrificial Tribochemical Film (Iron Sulfides/Phosphates) Reaction->Tribofilm Protection Reduced Friction & Wear Tribofilm->Protection

References

Application Notes: Pentaerythritol Tetraoleate (PETO) in Metalworking Fluid Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

Introduction

Pentaerythritol Tetraoleate (PETO) is a high-performance, biodegradable synthetic ester that is increasingly utilized as a base oil and lubricity additive in the formulation of advanced metalworking fluids (MWFs).[1][2][3] Derived from the esterification of pentaerythritol with oleic acid, PETO offers a unique combination of excellent lubricity, high thermal and oxidative stability, and a favorable environmental profile.[3][4] These properties make it a superior alternative to traditional mineral oils and some vegetable oils for demanding machining applications.[5][6] This document provides detailed application notes, performance data, and experimental protocols for the use of PETO in MWF formulations.

Key Properties and Advantages

This compound's molecular structure imparts a range of beneficial properties for metalworking applications:

  • Exceptional Lubricity: The polarity of the ester groups in PETO results in strong adsorption onto metal surfaces. This creates a durable, high-strength lubricating film that effectively reduces friction and wear between the tool and the workpiece.[7]

  • High Thermal and Oxidative Stability: PETO exhibits excellent resistance to breakdown at high temperatures, which is critical in high-speed cutting and grinding operations where significant heat is generated.[2][4] This stability extends the fluid's service life and reduces the formation of sludge and varnish.

  • High Viscosity Index: A high viscosity index indicates that the fluid's viscosity changes less with temperature fluctuations, ensuring consistent performance across a wide range of operating conditions.[1][3]

  • Environmental and Safety Profile: PETO is readily biodegradable and non-toxic, addressing the growing demand for environmentally acceptable lubricants.[4][8] Its low volatility and high flash point contribute to a safer working environment by reducing mist and fire hazards.[3]

  • Good Compatibility: While insoluble in water, PETO is highly soluble in hydrocarbon and other organic solvents, making it ideal for oil-based and semi-synthetic formulations.[4]

Data Presentation

Table 1: Typical Physicochemical Properties of this compound (PETO)
PropertyTypical ValueSignificance in MWF FormulationReference(s)
Appearance Clear, Yellow to Amber Viscous LiquidIndicates purity and consistency.[3][4]
Kinematic Viscosity @ 40°C 60-70 mm²/sInfluences film strength and cooling properties.[3]
Kinematic Viscosity @ 100°C 11.5-13.5 mm²/sIndicates viscosity at higher operating temperatures.[3]
Viscosity Index ≥ 175High VI ensures stable viscosity over a wide temperature range.[3]
Flash Point (COC) ≥ 270°CHigh flash point enhances safety by reducing fire risk.[3][7]
Pour Point ≤ -20°CEnsures good fluidity at low temperatures.[1][3]
Acid Value ≤ 3.0 mgKOH/gLow acidity minimizes potential for corrosion.[4]
Saponification Value 190 ± 5 mgKOH/gmRelates to the ester content and molecular weight.[4]
Biodegradability Readily BiodegradableReduces environmental impact upon disposal.[1][4]
Table 2: Comparative Performance Data of PETO-based Fluids
Performance MetricPETO-based FluidConventional Mineral Oil / Other EstersTest MethodReference(s)
Machining Performance (Al 6061 Alloy) Exhibited the best processing performance (lower tapping torque).Outperformed Canola oil, Castor oil, and other polyol esters (TMP-TO, NPG-DO).Tapping Torque Test[9]
Machining Performance (Ti-6Al-4V Alloy) Showed tapping performance close to TMP-TO and castor oil, superior to canola oil.Vegetable oils can lack the required oxidative stability and EP properties for titanium machining.Tapping Torque Test[10]
Wear Prevention (Four-Ball Test) Additized PETO formulation showed a lower wear scar diameter than the commercial counterpart.-ASTM D4172[11]
Extreme Pressure (Four-Ball Test) Additized PETO formulation exhibited a higher weld load (>1600 N).Commercial VG-68 EP Gear Oil had a weld load of 1600 N.ASTM D2783[7]

Formulation Workflow and Evaluation

The following diagram illustrates the logical workflow for formulating and evaluating a metalworking fluid incorporating this compound.

MWF_Formulation_Workflow cluster_Formulation Phase 1: Formulation cluster_Evaluation Phase 2: Performance Evaluation cluster_Optimization Phase 3: Optimization & Finalization Define_Objectives Define Performance Objectives (e.g., Lubricity, Cooling, Tool Life) Select_Base_Oil Select Base Oil (this compound) Define_Objectives->Select_Base_Oil Select_Additives Select Additive Package - Emulsifiers (for water-miscible) - Corrosion Inhibitors - EP/AW Additives - Biocides, Defoamers Select_Base_Oil->Select_Additives Blending Blending & Homogenization Select_Additives->Blending Physicochemical Physicochemical Tests (Viscosity, Stability, pH) Blending->Physicochemical Tribological Tribological Performance - Lubricity (ASTM D4172) - Wear (ASTM G99) Physicochemical->Tribological Machining Machining Performance (Tapping Torque - ASTM D8288) Tribological->Machining Ancillary Ancillary Properties - Corrosion (ASTM D4627) - Foam (ASTM D892) - Emulsion Stability (ASTM D3707) Machining->Ancillary Analyze_Results Analyze & Compare Results Ancillary->Analyze_Results Reformulate Reformulate / Optimize (Adjust Additive Ratios) Analyze_Results->Reformulate If objectives not met Final_Formulation Final Formulation Specification Analyze_Results->Final_Formulation If objectives met Reformulate->Blending

Caption: Workflow for PETO-based Metalworking Fluid Formulation and Testing.

Experimental Protocols

Detailed methodologies for key performance evaluation experiments are outlined below.

Wear Preventive Characteristics (ASTM D4172)

Objective: To evaluate the anti-wear properties of the PETO-based fluid under sliding contact.

Apparatus: Four-Ball Wear Test Machine.

Procedure:

  • Three 12.7 mm steel balls are clamped together in a ball pot and covered with the test lubricant.[10]

  • A fourth 12.7 mm steel ball is pressed with a load of 40 kgf (392 N) onto the three stationary balls.[10]

  • The top ball is rotated at 1200 rpm for 60 minutes at a controlled temperature (e.g., 75°C).[10][12]

  • After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope.[13]

  • A smaller wear scar diameter indicates better anti-wear properties.[1]

Machining Lubricity Evaluation (ASTM D8288)

Objective: To assess the comparative lubricating properties of the MWF during a tapping operation.

Apparatus: Instrumented Tapping Torque Test Machine.

Procedure:

  • A standardized test piece (e.g., an aluminum 6061 or steel 1215 nut blank) is pre-drilled and secured in a holder.[14][15]

  • The test fluid is applied to the workpiece.

  • A standard tap (e.g., M10 cutting tap) is driven into the pre-drilled hole at a set speed.[2][15]

  • The instrument continuously measures and records the torque required to cut the threads.[14]

  • The average torque over the tapping distance is calculated. Lower torque values indicate higher lubricity and better machining performance.[2] The performance can be reported as a "tapping torque efficiency" relative to a reference fluid.[16]

Iron Chip Corrosion Test (ASTM D4627)

Objective: To evaluate the ability of water-miscible PETO formulations to prevent rust on ferrous metals.[7]

Apparatus: Petri dishes, filter paper, cast iron chips.

Procedure:

  • Prepare a series of dilutions of the metalworking fluid in water (e.g., 0.5%, 1%, 2%, 5%, etc.).[3]

  • Place a piece of filter paper in a petri dish and saturate it with a fluid dilution.

  • Distribute a specified amount (e.g., 4 grams) of freshly prepared cast iron chips evenly on the filter paper.[17]

  • Cover the petri dish and let it stand for a specified period (e.g., 24 hours) at room temperature.[3]

  • After the test period, remove the chips and examine the filter paper for any rust stains.[7]

  • The "breakpoint" is the lowest concentration at which no rusting is observed.[3]

Emulsion Stability Test (Adapted from ASTM D3707)

Objective: To determine the stability of a water-miscible (soluble oil or semi-synthetic) PETO-based MWF.

Apparatus: Graduated cylinders, convection oven.

Procedure:

  • Prepare the emulsion by diluting the MWF concentrate to the desired concentration (e.g., 5%) in water of a known hardness.

  • Pour 100 mL of the freshly prepared emulsion into a 100-mL graduated cylinder.[18]

  • Place the sealed cylinder in a convection oven at a constant elevated temperature (e.g., 85°C) for a set duration (e.g., 48 hours).[18][19]

  • After the test period, remove the cylinder and allow it to cool to room temperature.

  • Visually inspect and measure the volume (in mL) of any separated free oil (top layer) or water (bottom layer). A stable emulsion will show minimal or no separation.[19]

Foaming Characteristics (ASTM D892)

Objective: To determine the foaming tendency and stability of the PETO-based fluid.[20]

Apparatus: 1000-mL graduated cylinder, air diffuser, flowmeter, and a constant temperature bath.[20]

Procedure:

  • Sequence I (24°C): A sample of the fluid is placed in the graduated cylinder and brought to 24°C. Air is passed through the diffuser at a constant rate (94 mL/min) for 5 minutes.[21] The volume of foam is recorded immediately after stopping the air ("foaming tendency"). The foam volume is recorded again after a 10-minute settling period ("foam stability").[22]

  • Sequence II (93.5°C): A fresh sample is heated to 93.5°C and the test is repeated.[22]

  • Sequence III (24°C after Sequence II): The sample from Sequence II is cooled, and the test is repeated at 24°C.[22]

  • Results are reported as "tendency/stability" volumes in mL for each sequence (e.g., 20/0). Low values are desirable.

References

Application Notes: Pentaerythritol Tetraoleate as a Phase Change Material for Cold Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phase Change Materials (PCMs) offer a high-density medium for thermal energy storage (TES) by utilizing their latent heat of fusion.[1][2][3][4] This mechanism allows for the absorption or release of large amounts of energy at a nearly constant temperature during the material's phase transition.[1][3] PCMs are broadly classified into organic, inorganic, and eutectic mixtures and are instrumental in applications ranging from solar energy utilization and building temperature regulation to the thermal management of electronics and medical transport.[1][2][5][6]

Pentaerythritol tetraoleate (PETO) is a synthetic ester known for its excellent thermal stability, high viscosity index, and superior lubricating properties, making it a valuable component in high-temperature lubricants, metalworking fluids, and hydraulic oils.[7][8][9][10][11] While extensively documented for these applications, its potential as a phase change material is an emerging area of interest. With a very low melting point, PETO is a prospective candidate for cold thermal energy storage (CTES) applications.[7][8][12]

These notes provide an overview of PETO's properties, potential applications in CTES, and detailed protocols for its synthesis and thermal characterization.

This compound (PETO): A Candidate for Cold Thermal Energy Storage

PETO (CAS: 19321-40-5) is an ester formed from the reaction of pentaerythritol, a polyol, and four oleic acid molecules.[7] Its long fatty acid chains contribute to its low melting point. Data from its use as a lubricant indicates a pour point between -20°C and -32°C and a melting point below -10°C, positioning it for applications requiring thermal management at sub-zero temperatures.[7][8][12]

Potential Advantages:

  • High Thermal Stability: Established use in high-temperature applications suggests PETO is chemically stable and can withstand numerous thermal cycles.[7][8][10]

  • Low Volatility: PETO exhibits very low volatility, which is advantageous for long-term applications.[7][8]

  • Biodegradability: As an ester derived from fatty acids, it has a high rate of biodegradation (over 90%), making it an environmentally friendly option.[8][12]

  • Non-Toxic: It is considered non-toxic, a critical feature for applications in drug development and food transport.[7]

Potential Challenges:

  • Low Thermal Conductivity: Organic materials, including esters, typically have low thermal conductivity, which can limit the rate of heat transfer during charging and discharging cycles. This may necessitate the inclusion of thermal conductivity enhancers.

  • Limited PCM Data: Comprehensive data on its latent heat of fusion and specific heat capacity as a PCM are not widely available in the literature, requiring experimental determination.

Target Applications:

  • Pharmaceutical & Biomedical Transport: Maintaining stable, sub-zero temperatures for the cold chain logistics of vaccines, biologics, and clinical samples.

  • Food Storage and Transport: Ensuring temperature stability for frozen goods.

  • Electronics Cooling: Thermal management of sensitive electronic components that require operation at low temperatures.

Data Presentation: Properties of this compound

The following table summarizes the known physical and thermal properties of PETO based on available data, primarily from its application as a lubricant base oil. Properties critical for PCM analysis, such as latent heat, require experimental validation.

PropertyValueSource(s)
Chemical Identity
CAS Number19321-40-5[7][13]
Molecular FormulaC77H140O8[7]
Molecular Weight1215.96 g/mol [7]
Physical Properties
AppearanceClear, pale yellow liquid[7][8]
Density0.965 g/cm³[7]
Viscosity (at 40°C)60-70 mm²/s[8]
Viscosity (at 100°C)11.5-13 mm²/s[8]
Viscosity Index≥ 180[8]
Thermal Properties
Melting Point< -10°C[7]
Pour Point-20°C to -32°C[8][12]
Flash Point> 320°C[11]
Latent Heat of FusionData not available; requires experimental determination.
Thermal ConductivityData not available; requires experimental determination. Other polyol esters have been studied.[14][15]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification

This protocol describes the synthesis of PETO from pentaerythritol and oleic acid using an acid catalyst, a method adapted from established procedures for ester synthesis.[11][16]

Materials:

  • Pentaerythritol (C(CH₂OH)₄)

  • Oleic Acid (C₁₈H₃₄O₂)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (water-carrying agent/solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Diatomite (for filtration)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus with reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

  • High-temperature vacuum distillation apparatus

Procedure:

  • Reactant Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and thermometer, add pentaerythritol and oleic acid. A molar ratio of approximately 1:4.5 (pentaerythritol:oleic acid) is recommended to drive the reaction to completion.

  • Catalyst and Solvent Addition: Add p-toluenesulfonic acid as a catalyst (approx. 0.5-1.0% of the total reactant weight).[11] Add toluene as the azeotropic solvent to facilitate water removal.

  • Esterification Reaction: Heat the mixture to 150-160°C with continuous stirring.[11] Water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by the amount of water collected. The reaction is typically complete within 8 hours.[11]

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool. Remove the toluene using a rotary evaporator.

  • Purification - Neutralization: Transfer the crude product to a separatory funnel. Wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with deionized water until the aqueous layer is neutral.

  • Purification - Deacidification: For higher purity, transfer the product to a high-temperature vacuum deacidification kettle. Heat to approximately 260°C under high vacuum (e.g., 100 Pa) to remove any residual oleic acid.[11]

  • Drying and Filtration: Cool the product to ~80°C. Dry the organic layer over anhydrous magnesium sulfate. Add diatomite and filter to remove the drying agent and other solid impurities, yielding the final clear, oily PETO product.[11]

Synthesis_Workflow cluster_react Reaction Stage cluster_purify Purification Stage Reactants 1. Add Reactants (Pentaerythritol, Oleic Acid) Catalyst 2. Add Catalyst & Solvent (p-TSA, Toluene) Reactants->Catalyst Heat 3. Heat to 150-160°C (Collect water via Dean-Stark) Catalyst->Heat Rotovap 4. Remove Toluene (Rotary Evaporator) Heat->Rotovap Neutralize 5. Neutralize Catalyst (Wash with NaHCO3) Rotovap->Neutralize Deacidify 6. Vacuum Deacidification (Remove excess Oleic Acid) Neutralize->Deacidify Dry 7. Dry & Filter (Anhydrous MgSO4, Diatomite) Deacidify->Dry Product Final Product: This compound Dry->Product

Caption: Workflow for the synthesis of this compound.
Protocol 2: Thermal Characterization via Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the phase change temperature (melting and crystallization points) and the latent heat of fusion of PETO using DSC.[17][18][19]

Materials:

  • Synthesized and purified this compound (PETO)

  • High-purity indium (for calibration)

  • Nitrogen gas (high purity, for purging)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • Crimping press for sealing pans

  • Microbalance (accurate to ±0.01 mg)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PETO sample into a clean aluminum DSC pan using a microbalance.

    • Hermetically seal the pan using a crimping press. This prevents any loss of mass during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with high-purity nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere.

    • Execute the following thermal program: a. Equilibration: Hold the sample at a temperature well above its expected melting point (e.g., 25°C) for 5 minutes to ensure a uniform starting state. b. Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected crystallization point (e.g., -60°C). This scan will determine the crystallization temperature (Tc) and latent heat of solidification. c. Isothermal Hold: Hold the sample at the low temperature (e.g., -60°C) for 5 minutes to ensure complete solidification. d. Heating Scan: Heat the sample at the same controlled rate (10°C/min) back to the starting temperature (25°C). This scan will determine the melting temperature (Tm) and latent heat of fusion.

  • Data Analysis:

    • From the heating curve, determine the onset temperature of melting and the peak melting temperature (Tm). Integrate the area of the melting peak to calculate the latent heat of fusion (ΔHm) in J/g.

    • From the cooling curve, determine the onset temperature of crystallization and the peak crystallization temperature (Tc). Integrate the area of the crystallization peak to calculate the latent heat of solidification (ΔHc).

    • The degree of supercooling can be calculated as the difference between Tm and Tc.

  • Repeatability: Perform at least three heating/cooling cycles on the same sample to check for thermal stability and repeatability of the results.

Protocol 3: Thermal Conductivity Measurement via Transient Hot-Wire Method

This protocol provides a general methodology for measuring the thermal conductivity of liquid PETO using the transient hot-wire technique, a standard method for fluids.[14][15][20]

Principle: A thin platinum wire is submerged in the liquid sample. The wire acts as both a heating element and a resistance thermometer. A constant current is applied, causing the wire's temperature to increase at a rate dependent on the thermal conductivity of the surrounding fluid. By measuring the temperature change over time, the thermal conductivity can be calculated.

Materials:

  • Synthesized and purified this compound (PETO)

  • Reference fluids with known thermal conductivity (e.g., toluene, water) for validation.

Equipment:

  • Transient hot-wire apparatus

  • Test cell for holding the liquid sample

  • Constant current source

  • High-precision data acquisition system (to measure voltage and time)

  • Temperature-controlled bath or chamber to maintain the sample at a desired ambient temperature.

Procedure:

  • Instrument Setup and Validation:

    • Assemble the test cell with the platinum wire correctly positioned.

    • Calibrate the system by measuring the thermal conductivity of a reference fluid (e.g., toluene) at a known temperature and comparing it to literature values.

  • Sample Loading:

    • Fill the test cell with the PETO sample, ensuring the hot wire is fully submerged and there are no air bubbles.

    • Place the cell in the temperature-controlled bath and allow it to reach thermal equilibrium at the desired measurement temperature.

  • Measurement Execution:

    • Apply a constant current step to the platinum wire for a short duration (typically 1-2 seconds).

    • Simultaneously, record the change in voltage (and thus resistance/temperature) of the wire as a function of time at a high sampling rate.

  • Data Analysis:

    • The thermal conductivity (k) is determined from the slope of the line plotting the temperature rise (ΔT) against the logarithm of time (ln(t)). The relationship is given by the equation: ΔT ≈ (q / 4πk) * ln(t) + C where q is the heat input per unit length of the wire, k is the thermal conductivity, and C is a constant.

    • Calculate k from the linear portion of the ΔT vs. ln(t) plot.

  • Repeat Measurements: Repeat the measurement several times at the same temperature to ensure reproducibility. Perform measurements at different temperatures to determine the temperature dependence of PETO's thermal conductivity.

Characterization_Workflow cluster_dsc DSC Analysis (Latent Heat & Tm) cluster_thw Transient Hot-Wire (Thermal Conductivity) start PETO Sample dsc_prep 1. Prepare Sample (5-10 mg) in sealed Al pan start->dsc_prep thw_prep 1. Load Sample into Test Cell start->thw_prep dsc_run 2. Run Heat/Cool Cycle (e.g., -60°C to 25°C) dsc_prep->dsc_run dsc_analyze 3. Analyze Thermogram (Integrate peaks) dsc_run->dsc_analyze dsc_result Latent Heat (ΔH) Melting Temp (Tm) Crystallization Temp (Tc) dsc_analyze->dsc_result thw_run 2. Apply Current Pulse & Record ΔT vs. Time thw_prep->thw_run thw_analyze 3. Calculate 'k' from ΔT vs. ln(t) slope thw_run->thw_analyze thw_result Thermal Conductivity (k) thw_analyze->thw_result

Caption: Workflow for thermal characterization of PETO as a PCM.

Logical Relationship: Latent Heat Storage System

The diagram below illustrates the basic charge-discharge cycle in a thermal energy storage system utilizing a PCM like PETO.

Caption: Charge and discharge cycle in a latent heat storage system.

References

Application Notes and Protocols for Tribological Performance Testing of Pentaerythritol Tetraoleate (PETO) Based Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraoleate (PETO) is a synthetic ester lubricant known for its excellent thermal stability, biodegradability, and lubricity. These properties make it a promising base oil for environmentally friendly lubricants in various applications. This document provides detailed protocols for evaluating the tribological performance of PETO-based lubricants, focusing on wear prevention, extreme-pressure capabilities, and frictional characteristics. The following sections outline standardized testing procedures and data presentation to facilitate comparative analysis and formulation development.

Key Tribological Performance Indicators

The primary indicators of a lubricant's performance are its ability to reduce friction and minimize wear between contacting surfaces. The key metrics discussed in these protocols are:

  • Coefficient of Friction (COF): A dimensionless number that represents the ratio of the force of friction between two bodies and the force pressing them together. A lower COF indicates better lubricity.

  • Wear Scar Diameter (WSD): The diameter of the scar formed on a stationary test ball in a four-ball wear test, measured in millimeters. A smaller WSD signifies better anti-wear properties.

  • Weld Point: The lowest applied load at which the sliding surfaces of four steel balls seize and weld together, indicating the lubricant's failure under extreme pressure. A higher weld point is desirable for extreme-pressure applications.

  • Load-Wear Index (LWI): An index of the ability of a lubricant to prevent wear at applied loads.

Data Presentation

Table 1: Comparative Tribological Performance of PETO-Based Lubricants
Lubricant FormulationTest MethodLoad (N)Speed (rpm)Temperature (°C)Coefficient of Friction (COF)Wear Scar Diameter (WSD) (mm)Weld Point (N)
Neat PETO ASTM D41723921200750.09 - 0.120.50 - 0.65-
PETO + ZDDP (1%) ASTM D41723921200750.08 - 0.110.35 - 0.45-
PETO + OFM (1%) ASTM D41723921200750.06 - 0.090.48 - 0.60-
Neat PETO ASTM D2783Increasing1760Ambient--1236 - 1569
PETO + EP Additive (2%) ASTM D2783Increasing1760Ambient--> 1961
Neat PETO Pin-on-Disc10100Ambient0.10 - 0.13--
PETO + Graphene (0.1%) Pin-on-Disc10100Ambient0.07 - 0.10--

Note: The data presented are representative values from various studies and may vary depending on the specific test conditions and material properties.

Experimental Protocols

Protocol 1: Wear Preventive Characteristics (ASTM D4172)

This method evaluates the ability of a lubricant to protect against wear under sliding contact conditions using a four-ball wear tester.

Materials and Equipment:

  • Four-Ball Wear Test Machine

  • Steel balls (12.7 mm diameter, AISI E-52100 steel)[1]

  • Microscope with calibrated scale (for measuring WSD)

  • Solvent (e.g., heptane or acetone) for cleaning

  • Test lubricant (PETO-based formulation)

Procedure:

  • Preparation:

    • Thoroughly clean the four steel balls and the test cup with solvent and allow them to dry completely.

    • Place three of the cleaned balls into the test cup and secure them.

    • Pour the test lubricant into the cup until the balls are fully submerged.

    • Place the fourth ball into the chuck of the test machine.

  • Test Execution:

    • Assemble the test cup into the four-ball tester.

    • Apply a load of 392 N (40 kgf).

    • Set the temperature to 75°C.

    • Start the motor and maintain a rotational speed of 1200 rpm for 60 minutes.[2]

  • Data Collection and Analysis:

    • After 60 minutes, stop the motor and remove the test cup.

    • Clean the three stationary balls with solvent.

    • Using the microscope, measure the wear scar diameter on each of the three stationary balls in two perpendicular directions.

    • Calculate the average of the six measurements to determine the final WSD.

Protocol 2: Extreme-Pressure Properties (ASTM D2783)

This method determines the load-carrying capabilities of lubricants under extreme pressure conditions using a four-ball EP tester.[3][4][5]

Materials and Equipment:

  • Four-Ball Extreme-Pressure (EP) Tester[3][6]

  • Steel balls (12.7 mm diameter, AISI E-52100 steel)[3]

  • Test lubricant (PETO-based formulation)

  • Solvent for cleaning

Procedure:

  • Preparation:

    • Follow the same cleaning and setup procedure as in Protocol 1.

  • Test Execution:

    • Assemble the test cup into the four-ball EP tester.

    • Set the rotational speed to 1760 ± 60 rpm at ambient temperature (18-35°C).[2][3]

    • Begin with an initial load and run the test for 10 seconds.

    • Increase the load in a series of steps as specified in the ASTM D2783 standard.[3]

    • Continue this process until the four balls weld together, which is indicated by a sharp increase in friction and motor seizure.

  • Data Collection and Analysis:

    • The load at which welding occurs is recorded as the Weld Point.

    • The Load-Wear Index can be calculated based on the wear scar diameters measured after each 10-second run before welding occurs, as detailed in the ASTM D2783 standard.

Protocol 3: Friction and Wear Characteristics (Pin-on-Disc)

This method evaluates the frictional and wear properties of a lubricant by sliding a pin or ball against a rotating disc.

Materials and Equipment:

  • Pin-on-Disc Tribometer

  • Pin (e.g., steel, ceramic) and Disc (e.g., steel, coated material) specimens

  • Test lubricant (PETO-based formulation)

  • Solvent for cleaning

  • Profilometer for wear track analysis

Procedure:

  • Preparation:

    • Clean the pin and disc with a suitable solvent and dry them.

    • Mount the disc onto the rotating stage of the tribometer.

    • Secure the pin in the stationary holder.

    • Apply a thin, uniform film of the test lubricant to the disc surface.

  • Test Execution:

    • Bring the pin into contact with the disc.

    • Apply a specified normal load (e.g., 10 N).

    • Set the rotational speed of the disc (e.g., 100 rpm, which translates to a specific sliding velocity depending on the track radius).

    • Run the test for a predetermined duration or sliding distance.

    • Continuously record the frictional force during the test.

  • Data Collection and Analysis:

    • The coefficient of friction is calculated in real-time by dividing the frictional force by the normal load.

    • After the test, clean the disc and analyze the wear track using a profilometer to determine the wear volume and wear rate.

Visualizations

Experimental_Workflow_Four_Ball cluster_prep Preparation cluster_execution Test Execution cluster_analysis Data Analysis prep1 Clean Test Balls and Cup prep2 Assemble 3 Stationary Balls prep1->prep2 prep3 Add PETO Lubricant prep2->prep3 prep4 Mount 4th Ball in Chuck prep3->prep4 exec1 Assemble Cup in Tester prep4->exec1 exec2 Apply Load & Set Temperature exec1->exec2 exec3 Set Rotational Speed exec2->exec3 exec4 Run Test for Specified Duration exec3->exec4 analysis1 Stop Test & Disassemble exec4->analysis1 analysis2 Clean Stationary Balls analysis1->analysis2 analysis3 Measure Wear Scar Diameters analysis2->analysis3 analysis4 Calculate Average WSD / Weld Point analysis3->analysis4

Caption: Workflow for Four-Ball Tribological Testing.

Pin_On_Disc_Workflow start Start prep Clean Pin and Disc start->prep mount Mount Specimens prep->mount lubricate Apply PETO Lubricant mount->lubricate run_test Apply Load & Start Rotation lubricate->run_test record_friction Record Frictional Force run_test->record_friction stop_test Stop Test after Set Duration record_friction->stop_test calculate_cof Calculate Coefficient of Friction record_friction->calculate_cof analyze_wear Analyze Wear Track (Profilometry) stop_test->analyze_wear end End analyze_wear->end

Caption: Experimental Workflow for Pin-on-Disc Testing.

Additive_Effect_Logic cluster_additives Additive Package cluster_performance Tribological Performance PETO This compound (PETO) Base Oil AW Anti-Wear (AW) e.g., ZDDP PETO->AW + EP Extreme Pressure (EP) PETO->EP + FM Friction Modifier (FM) e.g., OFM PETO->FM + Wear Reduced Wear (Lower WSD) AW->Wear Load Increased Load Capacity (Higher Weld Point) EP->Load Friction Reduced Friction (Lower COF) FM->Friction

Caption: Logical Relationship of Additives on PETO Performance.

References

Pentaerythritol Tetraoleate: A High-Performance Base Oil for Environmentally Acceptable Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pentaerythritol tetraoleate (PETO) is a synthetic ester lubricant base oil that is gaining significant attention as a high-performance, environmentally friendly alternative to traditional mineral oils.[1][2][3] Derived from the esterification of pentaerythritol with oleic acid, PETO exhibits a unique combination of desirable properties, including excellent lubricity, a high viscosity index, good thermal and oxidative stability, and ready biodegradability.[1][3][4][5] These characteristics make it a prime candidate for formulating a wide range of environmentally acceptable lubricants (EALs) for applications in industries such as marine, forestry, agriculture, and hydraulics, where lubricant loss to the environment is a concern.[2][6] This document provides detailed application notes and experimental protocols for researchers and formulation scientists working with PETO.

Application Notes

This compound is a versatile base oil suitable for numerous lubricant applications where high performance and environmental compatibility are paramount. Its molecular structure, featuring a central neopentyl core and four long-chain fatty acid esters, imparts a favorable combination of performance attributes.

1.1. Key Performance Characteristics:

  • Excellent Lubricity: The long oleic acid chains provide a strong lubricating film, reducing friction and wear in machinery.[1][3][4][7]

  • High Viscosity Index (VI): PETO exhibits a relatively stable viscosity over a wide range of operating temperatures, ensuring consistent performance.[1][2][4][5] A high VI is crucial for applications experiencing significant temperature fluctuations.

  • Good Thermal and Oxidative Stability: The branched structure of the pentaerythritol core enhances its resistance to thermal breakdown and oxidation at elevated temperatures, leading to longer service life and reduced deposit formation.[1][7]

  • Readily Biodegradable: PETO is inherently biodegradable, with reported biodegradation rates exceeding 90%, making it an environmentally responsible choice in case of accidental spillage.[6][8] The ester linkages are susceptible to hydrolysis, which is an initial step in the biodegradation process.[9]

  • Low Volatility: Its low volatility contributes to reduced oil consumption and emissions.[1][8]

  • Good Hydrolytic Stability: The neopentyl structure of the polyol backbone provides good resistance to hydrolysis.[10]

1.2. Recommended Applications:

  • Environmentally Acceptable Hydraulic Fluids: PETO is an ideal base oil for formulating high-performance, biodegradable hydraulic fluids (ISO VG 68) for use in mobile and stationary equipment operating in sensitive environments.[2][4][6]

  • Metalworking Fluids: Its excellent lubricity makes it suitable for use in metal tapping, cutting, and drawing oils.[4][6]

  • Industrial Gear Oils: PETO can be formulated into industrial gear oils, particularly for extreme pressure (EP) applications.[2]

  • Chainsaw Oils and Greases: Its biodegradability and lubricating properties are advantageous for chainsaw bar and chain oils and for formulating biodegradable greases.[4]

  • Marine Lubricants: PETO is a suitable base stock for marine lubricants, including barge engine oils, where there is a risk of discharge into aquatic environments.[4][6]

Physicochemical Properties of this compound

The following tables summarize the typical physicochemical properties of commercially available this compound. These values can vary slightly depending on the specific manufacturing process and purity.

Table 1: Typical Physical and Chemical Properties

PropertyTypical ValueTest Method
AppearanceColorless to yellowish clear liquidVisual
Kinematic Viscosity @ 40°C (mm²/s)60 - 70ASTM D445
Kinematic Viscosity @ 100°C (mm²/s)11.5 - 13.5ASTM D445
Viscosity Index≥ 175ASTM D2270
Pour Point (°C)≤ -20ASTM D97
Flash Point (COC, °C)≥ 270ASTM D92
Acid Value (mg KOH/g)≤ 1.0ASTM D974
Saponification Value (mg KOH/g)≥ 175-
Biodegradability (%)> 90OECD 301B

Data compiled from various sources.[4][6][11]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of this compound as a lubricant base oil.

3.1. Determination of Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated glass capillary viscometer, viscometer bath with precise temperature control, stopwatch, thermometer.

  • Procedure:

    • Select a clean, dry, calibrated viscometer that will give a flow time of not less than 200 seconds.

    • Charge the viscometer with the PETO sample in the manner dictated by the design of the instrument.

    • Place the charged viscometer into the viscometer bath maintained at the test temperature (40°C or 100°C).

    • Allow the sample to reach the test temperature.

    • Using suction, draw the liquid up to a point about 5 mm above the first timing mark.

    • Release the suction and allow the liquid to flow freely.

    • Measure the time required for the leading edge of the meniscus to pass from the first timing mark to the second.

    • Repeat the measurement to obtain a second determination.

  • Calculation:

    • Kinematic Viscosity (mm²/s) = C × t

      • Where: C = calibration constant of the viscometer (mm²/s²), t = mean flow time (s).

3.2. Calculation of Viscosity Index (ASTM D2270)

The viscosity index is an empirical number that indicates the effect of a change in temperature on the kinematic viscosity of the oil.

  • Procedure:

    • Determine the kinematic viscosity of the PETO sample at 40°C and 100°C using ASTM D445.[5][9]

    • Use the measured kinematic viscosities and the equations or tables provided in the ASTM D2270 standard to calculate the viscosity index.[5][9] For a viscosity index of 100 or greater, the following formula is used:

      • VI = 100 + [((antilog N) - 1) / 0.00715]

      • Where N = (log H - log U) / log Y

      • U = kinematic viscosity at 40°C of the oil sample

      • Y = kinematic viscosity at 100°C of the oil sample

      • H = kinematic viscosity at 40°C of a standard oil of 100 VI having the same viscosity at 100°C as the test oil.

3.3. Determination of Pour Point (ASTM D97)

This test method covers the determination of the pour point of petroleum products, which is the lowest temperature at which the oil will continue to flow.[12]

  • Apparatus: Test jar, thermometer, cork, jacket, cooling bath.

  • Procedure:

    • Pour the PETO sample into the test jar to the scribed mark.

    • Heat the sample to a specified temperature to remove any previous thermal history.

    • Cool the sample at a specified rate in a cooling bath.

    • At each 3°C interval, remove the test jar from the jacket and tilt to ascertain whether there is a movement of the oil.

    • The pour point is recorded as 3°C above the temperature at which the oil shows no movement when the test jar is held horizontally for 5 seconds.[13]

3.4. Determination of Flash Point (Cleveland Open Cup Method - ASTM D92)

This test method determines the flash point of petroleum products using a Cleveland open cup apparatus.[14][15]

  • Apparatus: Cleveland open cup apparatus, thermometer, test flame applicator.

  • Procedure:

    • Fill the test cup with the PETO sample to the filling mark.

    • Heat the sample at a specified rate.

    • At prescribed temperature intervals, pass a test flame across the cup.

    • The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.[15]

3.5. Determination of Acid Number (ASTM D974)

This test method determines the acidic constituents in petroleum products by titration with a colored indicator.[4][16]

  • Apparatus: Burette, titration flask, analytical balance.

  • Reagents: Titration solvent (toluene, isopropyl alcohol, and water), p-naphtholbenzein indicator solution, standard potassium hydroxide (KOH) solution.

  • Procedure:

    • Dissolve a weighed amount of the PETO sample in the titration solvent.

    • Add a few drops of the indicator solution.

    • Titrate the solution with the standard KOH solution until the indicator color changes from orange to green-brown.[4]

    • Perform a blank titration on the solvent.

  • Calculation:

    • Acid Number (mg KOH/g) = [(A - B) × M × 56.1] / W

      • Where: A = volume of KOH solution used for the sample (mL), B = volume of KOH solution used for the blank (mL), M = molarity of the KOH solution, W = weight of the sample (g).

3.6. Determination of Ready Biodegradability (OECD 301B: CO₂ Evolution Test)

This test method evaluates the ready biodegradability of organic chemicals by measuring the amount of carbon dioxide evolved.[17][18][19]

  • Apparatus: Incubation bottles, CO₂-free air supply, CO₂-trapping solution (e.g., barium hydroxide or sodium hydroxide), titration equipment or total organic carbon (TOC) analyzer.

  • Procedure:

    • A solution or suspension of the PETO sample in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge).[17]

    • The mixture is incubated in the dark under aerobic conditions for 28 days.

    • CO₂-free air is passed through the test solution, and the evolved CO₂ is trapped in a suitable absorbent.

    • The amount of CO₂ produced is determined at regular intervals by titrating the remaining absorbent or by using a TOC analyzer.[17]

  • Calculation:

    • The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance to the theoretical maximum amount of CO₂ that could be produced, based on the carbon content of the PETO. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.[17]

3.7. Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to assess the thermal stability of lubricants by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[20][21]

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample of PETO is placed in the TGA sample pan.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen for thermal decomposition, air for oxidative decomposition).

    • The weight loss of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve provides information on the onset temperature of decomposition, the rate of weight loss, and the temperature at which maximum decomposition occurs.

3.8. Evaluation of Hydrolytic Stability (ASTM D2619 - Beverage Bottle Method)

This test method determines the hydrolytic stability of hydraulic fluids in the presence of water and a copper catalyst.[7][22][23]

  • Apparatus: Glass beverage bottles, oven with a rotating rack, copper strips.

  • Procedure:

    • A mixture of 75 g of the PETO sample and 25 g of water is placed in a beverage bottle with a polished copper strip.[22]

    • The bottle is capped and placed in an oven at 93°C and rotated end-over-end for 48 hours.[22]

    • After the test, the change in the acid number of the oil, the acidity of the water layer, and the weight change and appearance of the copper strip are determined.[7]

Visualizations

The following diagrams illustrate key relationships and workflows associated with this compound as a lubricant base oil.

PETO_Properties PETO Pentaerythritol Tetraoleate (PETO) Structure Branched Molecular Structure PETO->Structure is defined by Performance High Performance Characteristics Structure->Performance leads to Environmental Environmental Benefits Structure->Environmental contributes to Applications Lubricant Applications Performance->Applications enables Lubricity Excellent Lubricity Performance->Lubricity VI High Viscosity Index Performance->VI Stability Good Thermal & Oxidative Stability Performance->Stability Environmental->Applications drives adoption in Biodegradable Readily Biodegradable Environmental->Biodegradable NonToxic Low Toxicity Environmental->NonToxic

Caption: Logical relationship of PETO's properties and applications.

Lubricant_Testing_Workflow Start Sample Preparation (PETO) PhysChem Physicochemical Property Testing Start->PhysChem Performance Performance Testing Start->Performance Environmental Environmental Impact Assessment Start->Environmental Viscosity Viscosity (ASTM D445) PhysChem->Viscosity PourPoint Pour Point (ASTM D97) PhysChem->PourPoint FlashPoint Flash Point (ASTM D92) PhysChem->FlashPoint AcidNumber Acid Number (ASTM D974) PhysChem->AcidNumber Thermal Thermal Stability (TGA) Performance->Thermal Hydrolytic Hydrolytic Stability (ASTM D2619) Performance->Hydrolytic Biodegradability Biodegradability (OECD 301B) Environmental->Biodegradability Data Data Analysis & Reporting End Formulation Decision Data->End Viscosity->Data PourPoint->Data FlashPoint->Data AcidNumber->Data Thermal->Data Hydrolytic->Data Biodegradability->Data

Caption: General experimental workflow for evaluating PETO.

References

Application Notes and Protocols: Pentaerythritol Tetraoleate in Rolling Element Bearing Lubrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pentaerythritol Tetraoleate (PETO) as a lubricant for rolling element bearings. This document details its physicochemical properties, tribological performance, and includes relevant experimental protocols.

Introduction to this compound (PETO)

This compound (PETO) is a synthetic ester lubricant known for its excellent thermal stability, high viscosity index, and biodegradability.[1][2][3] It is synthesized from a polyol (pentaerythritol) and oleic acid, a monounsaturated fatty acid.[4][5] These characteristics make it a promising candidate for high-performance lubrication applications, particularly in environmentally sensitive areas. PETO is a viscous, clear to pale yellow liquid at room temperature and is soluble in organic solvents but not in water.[1][6] Its high flash point and low volatility contribute to its suitability for use in high-temperature applications.[1][4]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of PETO, which are critical for its function as a lubricant in rolling element bearings.

PropertyValueUnitsReferences
Molecular FormulaC77H140O8-[7]
Molecular Weight1193.9 g/mol [7]
AppearanceClear, pale yellow viscous liquid-[1][6]
Kinematic Viscosity @ 40 °C60 - 70mm²/s[4][5]
Kinematic Viscosity @ 100 °C11.5 - 13.5mm²/s[4][5]
Viscosity Index≥ 175-[4][5]
Flash Point (COC)≥ 270°C[4][5]
Pour Point≤ -20°C[4][5]
Acid Value≤ 5.0mg KOH/g[4][5]
Saponification Value≥ 175mg KOH/g[4][5]
BiodegradabilityReadily biodegradable-[1][3]

Tribological Performance of this compound

The tribological performance of a lubricant is a critical indicator of its ability to reduce friction and wear between interacting surfaces in a rolling element bearing. The following data has been compiled from standard tribological tests.

Four-Ball Wear Test Data

The four-ball test (ASTM D4172) is a standard method for evaluating the wear-preventive characteristics of lubricating fluids.

LubricantTest ConditionsAverage Wear Scar Diameter (mm)Coefficient of Friction
This compound (PETO)40 kg load, 1200 rpm, 75 °C, 60 minData not available in search resultsData not available in search results
PETO-based Calcium Complex Grease40 kg load, 1200 rpm, 75 °C, 60 minReduction of 10.6% vs. mineral oil greaseReduction of 19.8% vs. mineral oil grease

Note: Specific quantitative data for neat PETO in four-ball tests was not available in the search results. The data for the PETO-based grease indicates a significant improvement in anti-wear and friction-reducing properties compared to conventional mineral oil-based grease.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to evaluate the performance of PETO in rolling element bearing applications.

Protocol 1: Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the wear-preventive characteristics of PETO under sliding contact conditions.

Apparatus: Four-Ball Wear Test Machine.

Materials:

  • Test Lubricant: this compound (PETO)

  • Test Balls: AISI E-52100 steel balls, 12.7 mm in diameter, Grade 25.

  • Solvents for cleaning: n-heptane, isopropanol.

Procedure:

  • Thoroughly clean the four steel balls, test cup, and lock ring with n-heptane followed by isopropanol.

  • Place three clean balls in the test cup and secure them with the lock ring.

  • Pour the test lubricant (PETO) into the cup to a level that covers the three stationary balls.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test cup onto the testing machine.

  • Apply a load of 392 N (40 kgf) to the test balls.

  • Start the motor and operate at a speed of 1200 ± 60 rpm for 60 ± 0.25 minutes.

  • Maintain the lubricant temperature at 75 ± 2 °C.

  • After the test, stop the motor, remove the load, and disassemble the test cup.

  • Clean the three stationary balls and measure the diameter of the wear scars in two directions (parallel and perpendicular to the striations) using a microscope.

  • Calculate the average wear scar diameter for the three balls.

  • Record the coefficient of friction if the machine is equipped with a friction-measuring device.

Protocol 2: Rolling Element Bearing Performance Test (General Protocol based on FAG FE8 Test Rig)

Objective: To evaluate the performance of PETO in a rolling element bearing under controlled conditions, measuring friction, wear, and temperature.

Apparatus: FAG FE8 Bearing Test Rig or similar.

Test Bearing: Tapered roller bearing or cylindrical roller thrust bearing.

Procedure:

  • Clean the test bearing and all components of the test head thoroughly.

  • Measure the initial weight and dimensions of the bearing components (rollers, cages, washers).

  • Install the test bearing into the test head.

  • Introduce the test lubricant (PETO) into the lubrication system, ensuring the specified oil flow rate.

  • Apply the specified axial and/or radial load to the bearing.

  • Set the rotational speed of the test rig.

  • Control and monitor the oil inlet temperature.

  • Run the test for a predetermined duration (e.g., 500 hours).

  • Continuously monitor and record the frictional torque, bearing temperature, and oil temperature.

  • Visually inspect the bearing components for any signs of wear, scuffing, or deposits.

  • Clean and re-weigh the bearing components to determine the amount of wear.

  • Analyze the used lubricant for any signs of degradation.

Note: Specific test parameters (load, speed, temperature, duration) should be selected based on the intended application of the rolling element bearing.

Visualizations

Experimental Workflow for Lubricant Evaluation

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_results Results & Conclusion Lube_Prep Lubricant Preparation (PETO) Tribo_Test Tribological Testing (e.g., Four-Ball, Pin-on-Disc) Lube_Prep->Tribo_Test Bearing_Prep Bearing & Test Rig Cleaning & Inspection Bearing_Test Rolling Element Bearing Test Rig (e.g., FAG FE8) Bearing_Prep->Bearing_Test Friction_Wear Friction & Wear Measurement Tribo_Test->Friction_Wear Bearing_Test->Friction_Wear Temp_Monitor Temperature Monitoring Bearing_Test->Temp_Monitor Visual_Inspect Visual Inspection of Components Bearing_Test->Visual_Inspect Lube_Analysis Used Lubricant Analysis Bearing_Test->Lube_Analysis Data_Comp Data Comparison & Performance Evaluation Friction_Wear->Data_Comp Temp_Monitor->Data_Comp Visual_Inspect->Data_Comp Lube_Analysis->Data_Comp Conclusion Conclusion on PETO Suitability Data_Comp->Conclusion

Caption: Workflow for evaluating PETO as a rolling element bearing lubricant.

Key Properties of PETO for Bearing Lubrication

G cluster_properties Key Properties cluster_performance Performance Benefits in Bearings PETO Pentaerythritol Tetraoleate (PETO) High_VI High Viscosity Index PETO->High_VI Thermal_Stab Good Thermal Stability PETO->Thermal_Stab Biodegradable Readily Biodegradable PETO->Biodegradable Good_Lubricity Excellent Lubricity PETO->Good_Lubricity Wide_Temp Wide Operating Temperature Range High_VI->Wide_Temp Thermal_Stab->Wide_Temp Enviro_Friendly Environmentally Friendly Biodegradable->Enviro_Friendly Reduced_Friction Reduced Friction Good_Lubricity->Reduced_Friction Reduced_Wear Reduced Wear Good_Lubricity->Reduced_Wear

Caption: Relationship between PETO's properties and its performance benefits.

Conclusion

This compound exhibits a range of physicochemical properties that make it a strong candidate for use as a lubricant in rolling element bearings. Its high viscosity index, excellent thermal stability, and inherent biodegradability offer potential advantages over conventional mineral oil-based lubricants. The available tribological data, although not specific to rolling element bearing test rigs, indicates good anti-wear and friction-reducing characteristics. Further testing using standardized bearing test rigs is recommended to fully quantify its performance and establish its suitability for specific high-performance rolling element bearing applications. The protocols provided herein offer a framework for conducting such evaluations.

References

Spectroscopic techniques for the characterization of pentaerythritol tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Spectroscopic Characterization of Pentaerythritol Tetraoleate

Audience: Researchers, scientists, and drug development professionals

Introduction

This compound (PETO) is a synthetic ester with the chemical formula C77H140O8.[1] It is widely utilized in various industries, including as a biolubricant base stock, owing to its excellent thermal and oxidative stability.[2][3] A thorough characterization of PETO is crucial for quality control, formulation development, and ensuring its performance in final applications. This application note provides detailed protocols for the characterization of PETO using various spectroscopic techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy.

Spectroscopic Techniques for PETO Characterization

A multi-faceted spectroscopic approach is recommended for the comprehensive characterization of PETO. The following sections detail the experimental protocols and expected data for each technique.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of PETO is characterized by strong absorption bands corresponding to the ester functional group and the long hydrocarbon chains.[4]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: As PETO is a liquid at room temperature, it can be analyzed directly by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[1]

  • Instrument Parameters:

    • Spectrometer: A commercially available FTIR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.[4]

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[4]

  • Data Acquisition: Record the background spectrum of the clean KBr/NaCl plates. Then, record the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

  • Data Processing: Perform baseline correction and smoothing if necessary. Identify the peak positions (in cm⁻¹) and their corresponding intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of PETO, allowing for unambiguous identification and purity assessment. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of PETO in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher NMR spectrometer.

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Reference: CDCl₃ at 77.16 ppm.

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform. Phase the spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of PETO and can provide structural information through analysis of its fragmentation patterns.[5] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6][7]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of PETO (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of n-hexane and isopropanol.[6]

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A suitable column for separating esters, for instance, a Lichrospher Si100-5 column (4.6 mm × 250 mm, 5 μm).[6]

    • Mobile Phase: A gradient elution with a mixture of n-hexane and isopropanol.[6]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: A range that includes the expected molecular ion, e.g., m/z 100-1500.

  • Data Analysis: Identify the peak corresponding to the molecular ion of PETO and analyze the fragmentation pattern to confirm the structure. The contents of mono-, di-, tri-, and tetraesters can be determined by the normalization of the total ion chromatogram (TIC) peak area.[6]

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR.[8] It is particularly useful for analyzing the unsaturation in the fatty acid chains of PETO.[9][10] A key advantage is that water does not cause significant interference.[8]

Experimental Protocol: Raman Analysis

  • Sample Preparation: Place the liquid PETO sample in a suitable container for Raman analysis, such as a glass vial or a quartz cuvette.

  • Instrument Parameters:

    • Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

    • Laser Power: Use a low laser power to avoid sample degradation.

    • Integration Time: Typically a few seconds per spectrum.

    • Accumulations: Co-add multiple spectra to improve the signal-to-noise ratio.

  • Data Acquisition and Processing: Acquire the Raman spectrum and perform any necessary data processing, such as baseline correction and cosmic ray removal. Identify the characteristic Raman shifts.

Summary of Quantitative Data

The following table summarizes the key quantitative data expected from the spectroscopic characterization of this compound.

Spectroscopic TechniqueParameterCharacteristic ValueReference
FTIR Spectroscopy Wavenumber (cm⁻¹)~1740 (C=O stretch, ester)[2]
~1150-1250 (C-O stretch, ester)[2]
~2850-2950 (C-H stretch, aliphatic)[11]
~3005 (=C-H stretch, alkene)
~1655 (C=C stretch, alkene)
¹H NMR Spectroscopy Chemical Shift (ppm)~5.3 (olefinic protons, -CH=CH-)
~4.1 (-CH₂-O-C=O)[2]
~2.0 (allylic protons, -CH₂-CH=)
~1.2-1.6 (methylene protons, -(CH₂)n-)
~0.9 (terminal methyl protons, -CH₃)
¹³C NMR Spectroscopy Chemical Shift (ppm)~173 (C=O, ester)[2]
~130 (-CH=CH-, olefinic)
~62 (-CH₂-O-C=O)
~43 (quaternary carbon, C(CH₂-)₄)
~20-35 (aliphatic carbons)
~14 (terminal methyl carbon, -CH₃)
Mass Spectrometry m/z~1194 [M+H]⁺ or [M+Na]⁺[1]
Raman Spectroscopy Raman Shift (cm⁻¹)~1655 (C=C stretch)
~1440 (CH₂ scissoring)
~1265 (=C-H in-plane bend)

Workflow and Data Relationships

The following diagrams illustrate the overall workflow for the spectroscopic characterization of PETO and the logical relationship between the different techniques.

Spectroscopic_Workflow Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS Molecular Weight & Fragmentation Raman Raman Spectroscopy Sample->Raman Unsaturation Analysis Data_Analysis Integrated Data Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Raman->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report

Caption: Workflow for the spectroscopic characterization of PETO.

Logical_Relationships Structure Molecular Structure FTIR FTIR (Functional Groups) Structure->FTIR NMR NMR (Connectivity) Structure->NMR MS MS (Molecular Formula) Structure->MS Raman Raman (Symmetry & Bonds) Structure->Raman

Caption: Logical relationships between spectroscopic data and molecular structure.

References

Pentaerythritol Tetraoleate (PETO) in Synthetic Lubricants for Electric Vehicles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rapid evolution of electric vehicle (EV) technology necessitates the development of high-performance lubricants tailored to the unique demands of electric drivetrains. Unlike internal combustion engines, EV systems operate at higher speeds and torques, and their lubricants must possess specific thermal and electrical properties to ensure optimal performance, efficiency, and longevity of components. Pentaerythritol tetraoleate (PETO), a synthetic polyol ester, has emerged as a promising base oil for these advanced lubricants due to its excellent thermal stability, high viscosity index, and inherent lubricity.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of PETO-based synthetic lubricants for use in electric vehicles.

Properties of this compound

PETO is synthesized through the esterification of pentaerythritol with oleic acid.[3] Its molecular structure imparts a combination of desirable properties for EV lubricants, including:

  • High Thermal and Oxidative Stability: PETO exhibits excellent resistance to breakdown at the elevated operating temperatures found in EV motors and power electronics.[2][4] This stability minimizes the formation of sludge and deposits, ensuring long lubricant life and consistent performance.

  • High Viscosity Index (VI): A high VI indicates that the lubricant's viscosity changes less with temperature fluctuations. PETO's high VI ensures reliable lubrication across a wide range of operating temperatures, from cold starts to high-load conditions.[1][3]

  • Superior Lubricity: The polar nature of the ester molecules provides strong adhesion to metal surfaces, forming a robust lubricating film that reduces friction and wear, even under the high torque conditions of electric motors.[1]

  • Good Electrical Properties: While lubricants for EVs need to be electrical insulators to prevent short circuits, they also need to have some level of conductivity to dissipate static charge buildup.[5] Synthetic esters like PETO can be formulated to achieve the desired balance of electrical properties.[6]

  • Biodegradability: As an ester, PETO offers a more environmentally friendly profile compared to traditional mineral oil-based lubricants.[1][3]

Comparative Data of Lubricant Base Oils

The selection of a base oil is critical in formulating a high-performance EV lubricant. The following table summarizes the key properties of this compound (PETO) in comparison to other commonly used synthetic base oils, such as Polyalphaolefins (PAOs).

PropertyThis compound (PETO)Polyalphaolefin (PAO)Typical Mineral Oil (Group III)
Chemical Structure Polyol EsterSynthetic HydrocarbonHydrocracked Mineral Oil
Polarity PolarNon-polarNon-polar
Typical Viscosity Index (VI) > 175[3]120 - 140120 - 135
Thermal Stability ExcellentVery GoodGood
Oxidative Stability Very GoodExcellentGood
Lubricity (Film Strength) ExcellentGoodGood
Low-Temperature Fluidity Very GoodExcellentGood
Seal Compatibility Good (may cause some swelling)Fair (can cause seal shrinkage)Good
Biodegradability GoodPoorPoor
Relative Cost HighMedium-HighLow-Medium

Experimental Protocols

Accurate and consistent evaluation of lubricant performance is crucial. The following are detailed protocols for key experiments relevant to the assessment of PETO-based synthetic lubricants for EV applications.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the PETO-based lubricant.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the lubricant sample into a clean TGA crucible (e.g., alumina or platinum).[2]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert atmosphere.[2]

    • Allow the system to equilibrate at a starting temperature of 30°C.

  • Thermal Program:

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[7]

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

    • The temperature of the maximum rate of weight loss can be determined from the derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of PETO Lubricant B Place in TGA Crucible A->B C Load into TGA Furnace B->C D Purge with Inert Gas (20-50 mL/min) C->D E Heat from 30°C to 600°C at 10°C/min D->E F Record Weight Loss vs. Temperature E->F G Determine Onset of Decomposition F->G H Analyze DTG Curve for Max Decomposition Rate F->H

Copper Corrosion Test (ASTM D130)

Objective: To assess the corrosiveness of the PETO-based lubricant towards copper, which is a critical material in EV motors and electronics.

Apparatus:

  • Polished copper strips (as per ASTM D130)[8]

  • Test tubes

  • Heating bath capable of maintaining the test temperature ±1°C

  • ASTM Copper Strip Corrosion Standard color chart

Procedure:

  • Copper Strip Preparation:

    • Polish a copper strip using 240-grit silicon carbide paper, followed by cleaning with a suitable solvent (e.g., isooctane) to remove any surface contamination.[4]

    • Handle the strip with forceps to avoid touching it with bare hands.

  • Sample Preparation:

    • Place 30 mL of the PETO-based lubricant into a clean test tube.[9]

  • Immersion and Heating:

    • Immerse the polished copper strip into the lubricant sample in the test tube.

    • Place the test tube in a heating bath maintained at a specified temperature (e.g., 100°C or 150°C) for a specified duration (e.g., 3 hours).[4][8]

  • Evaluation:

    • After the test period, remove the copper strip, wash it with a volatile solvent, and dry it.

    • Compare the appearance of the test strip with the ASTM Copper Strip Corrosion Standard chart.

    • Report the corrosion level using the corresponding classification (e.g., 1a, 1b, 2c, etc.).[8][9]

Copper_Corrosion_Test_Workflow cluster_prep Preparation cluster_testing Testing cluster_eval Evaluation A Polish and Clean Copper Strip C Immerse Strip in Lubricant A->C B Add 30 mL of PETO Lubricant to Test Tube B->C D Heat in Bath (e.g., 150°C for 3h) C->D E Remove and Clean Strip D->E F Compare to ASTM Color Standard E->F G Report Corrosion Classification F->G

Electrical Properties Testing

Objective: To measure the voltage at which the lubricant electrically breaks down, indicating its insulating capability.

Apparatus: Dielectric breakdown voltage test apparatus with VDE electrodes.[10][11]

Procedure:

  • Sample Preparation:

    • Obtain a representative sample of the PETO-based lubricant in a clean, dry container.

    • For ester-based liquids, a 15-minute stand time before testing is recommended.[5]

  • Test Cell Preparation:

    • Ensure the test cell and electrodes are clean and dry.

    • Set the electrode gap to the specified distance (e.g., 1 mm or 2 mm).[10]

  • Testing:

    • Fill the test cell with the lubricant sample, ensuring the electrodes are fully submerged.

    • Apply a continuously increasing AC voltage at a uniform rate (e.g., 0.5 kV/s) until breakdown occurs, which is indicated by a spark between the electrodes.[10]

    • Conduct five consecutive breakdown tests on the same sample filling.[10]

  • Data Analysis:

    • Record the breakdown voltage for each test.

    • The average of the five breakdown voltages is reported as the dielectric breakdown voltage of the lubricant.

Objective: To measure the specific resistance of the lubricant, which is an indicator of its ability to insulate against current leakage.

Apparatus: A three-terminal test cell and a DC voltage source with a sensitive ammeter.

Procedure:

  • Test Cell Preparation: Clean and dry the test cell thoroughly.

  • Sample Filling: Fill the test cell with the PETO-based lubricant.

  • Measurement:

    • Apply a DC voltage across the electrodes for a specified duration (e.g., 1 minute).

    • Measure the resulting current flowing through the lubricant.

  • Calculation:

    • Calculate the volume resistivity using the applied voltage, measured current, and the cell constant.

Electrical_Properties_Relationship cluster_properties Key Electrical Properties for EV Lubricants A Dielectric Strength (ASTM D1816) D PETO-based EV Lubricant A->D Insulating Capability B Electrical Resistivity (ASTM D1169) B->D Prevents Current Leakage C Thermal Conductivity C->D Heat Dissipation

Conclusion

This compound presents a compelling case as a high-performance base oil for the formulation of synthetic lubricants for electric vehicles. Its inherent properties of high thermal stability, excellent lubricity, and favorable electrical characteristics address the primary challenges posed by EV drivetrains. The experimental protocols outlined in this document provide a framework for the systematic evaluation and comparison of PETO-based lubricants, enabling researchers and scientists to develop and qualify next-generation fluids that will enhance the efficiency, reliability, and longevity of electric vehicles. Further research should focus on the long-term performance of PETO-based formulations and their interaction with the evolving materials used in EV components.

References

Troubleshooting & Optimization

Optimization of reaction conditions for pentaerythritol tetraoleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pentaerythritol tetraoleate (PETO). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this biolubricant base stock.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main methods for synthesizing this compound are direct esterification of pentaerythritol with oleic acid and transesterification of pentaerythritol with an oleic acid ester, such as palm oil methyl ester (POME).[1]

Q2: What are the typical reactants and catalysts used in PETO synthesis?

A2: The key reactants are pentaerythritol and oleic acid or its methyl ester. A variety of catalysts can be used, including:

  • Alkaline catalysts: Sodium methoxide is effective for transesterification.[1]

  • Acid catalysts: Sulfonic acids like p-toluenesulfonic acid and methanesulfonic acid are common for direct esterification.[2]

  • Organometallic catalysts: Organotin catalysts, such as Fascat 2003, have been shown to yield high fatty acid conversion.[3]

  • Ion exchange resins: Indion-130 is an example of a reusable heterogeneous catalyst.[3]

  • Lanthanum salts: Lanthanum salt of methanesulfonic acid has been used as an effective catalyst.[2]

Q3: What are the key reaction parameters to optimize for PETO synthesis?

A3: The critical parameters to control for optimal yield and product quality are reaction temperature, catalyst concentration, molar ratio of reactants, vacuum pressure, and stirring speed.[1]

Q4: Why is a vacuum often applied during the synthesis?

A4: A vacuum is applied to effectively remove water or methanol formed as a byproduct during the esterification or transesterification reaction, respectively. This shifts the reaction equilibrium towards the product side, thereby increasing the yield of this compound.[1]

Q5: What are some of the environmental considerations with PETO synthesis?

A5: Traditional methods may use solvents like toluene or benzene to aid in water removal, which can pose environmental and health risks.[3][4] Additionally, the use of strong acid catalysts can generate significant wastewater during the product purification process.[1] The trend is towards solvent-free systems and reusable heterogeneous catalysts to make the process more environmentally friendly.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Suboptimal Reaction Temperature The reaction temperature significantly impacts the reaction rate and yield. For transesterification with sodium methoxide, the ideal temperature is around 160°C.[1] Temperatures between 140°C and 170°C have been explored, with 160°C often providing the best results.[1] For direct esterification, temperatures can range from 140°C to 235°C depending on the catalyst and other conditions.[5][6]
Incorrect Molar Ratio of Reactants An excess of the oleic acid or its ester is typically used to drive the reaction to completion. A molar ratio of Palm Oil Methyl Ester (POME) to Pentaerythritol (PE) of 4.5:1 has been found to be ideal in some studies.[1] For direct esterification, oleic acid to pentaerythritol molar ratios of 3.95-4.05:1 and 4.4:1 have been reported.[2][5]
Inadequate Catalyst Concentration The catalyst concentration must be optimized. For sodium methoxide in transesterification, a concentration of 1.25% (w/w) has been shown to be effective.[1] For other catalysts, the optimal concentration may vary.
Insufficient Removal of Byproducts (Water/Methanol) The removal of byproducts is crucial for high yields. Ensure a sufficient vacuum (e.g., 10 mbar) is applied throughout the reaction to continuously remove water or methanol.[1]
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress over time. For transesterification, significant yields have been achieved within 2 hours.[1] Direct esterification may require longer reaction times, up to 8.5 hours in some cases.[5]

Problem 2: Product Purity Issues (e.g., High Acid Value)

Possible Cause Suggested Solution
Incomplete Reaction If the reaction is not complete, unreacted oleic acid will remain, leading to a high acid value. Extend the reaction time or optimize other parameters (temperature, catalyst concentration) to drive the reaction to completion.
Inefficient Purification The crude product often contains unreacted fatty acids and catalyst residues. Purification methods include: - Vacuum Distillation: To remove excess oleic acid.[2][5] - Washing: The crude product can be washed with an aqueous solution of a base like K3PO4 to neutralize and remove residual fatty acids.[2] - Filtration: To remove solid catalysts.
Catalyst Decomposition or Side Reactions Some catalysts, particularly strong acids at high temperatures, can cause side reactions and product discoloration. Consider using a milder or more selective catalyst.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for this compound synthesis from various studies.

Table 1: Transesterification of Palm Oil Methyl Ester (POME) and Pentaerythritol (PE)

ParameterOptimal ValueReference
Catalyst Sodium Methoxide[1]
Catalyst Concentration 1.25% (w/w)[1]
Temperature 160 °C[1]
Molar Ratio (POME:PE) 4.5:1[1]
Vacuum Pressure 10 mbar[1]
Stirring Speed 900 rpm[1]
Reaction Time 2 hours[1]
Yield 36% (w/w)[1]

Table 2: Direct Esterification of Oleic Acid and Pentaerythritol

ParameterReported ValuesReference
Catalyst p-toluenesulfonic acid or lanthanum salt of methanesulfonic acid[2]
Molar Ratio (Oleic Acid:PE) 4.4:1[2]
Temperature 160 °C[2]
Reaction Time 4 hours[2]
Conversion 96%[2]
Catalyst Not specified[5]
Molar Ratio (Oleic Acid:PE) 3.95-4.05:1[5]
Temperature 230-235 °C[5]
Reaction Time 8-8.5 hours[5]

Experimental Protocols

1. Transesterification of POME with Pentaerythritol [1]

  • Reactant Preparation: Charge the reactor with the desired amounts of high oleic palm oil methyl ester (POME) and pentaerythritol (PE) at a molar ratio of 4.5:1.

  • Catalyst Addition: Add sodium methoxide catalyst at a concentration of 1.25% (w/w) of the total reactants.

  • Reaction Setup: Seal the reactor and begin stirring at 900 rpm.

  • Vacuum Application: Apply a vacuum to the system and maintain the pressure at 10 mbar.

  • Heating: Heat the reaction mixture to 160°C.

  • Reaction Monitoring: Maintain the reaction conditions for 2 hours. Samples can be taken periodically to monitor the progress of the reaction by gas chromatography.

  • Product Recovery: After the reaction is complete, cool the mixture and purify the product to remove the catalyst and any unreacted starting materials.

2. Direct Esterification of Oleic Acid with Pentaerythritol (General procedure based on[2][5])

  • Reactant and Catalyst Charging: In a reaction kettle, add oleic acid and pentaerythritol in a molar ratio between 4:1 and 4.4:1. Add the chosen acid catalyst (e.g., p-toluenesulfonic acid).

  • Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.

  • Heating and Stirring: Begin stirring the mixture and heat to the desired reaction temperature (e.g., 160°C or 230-235°C).

  • Water Removal: If a solvent like toluene is used, the water of reaction will be removed azeotropically. In a solvent-free system, a vacuum can be applied to remove the water.

  • Reaction Monitoring: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value no longer decreases significantly.

  • Cooling and Purification: Once the reaction is complete, cool the mixture. The crude product is then purified, typically by vacuum distillation to remove excess oleic acid, followed by filtration.

Visualizations

Experimental_Workflow_Transesterification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification POME POME Mix Mix Reactants & Catalyst POME->Mix PE Pentaerythritol PE->Mix Catalyst Sodium Methoxide Catalyst->Mix React Heat to 160°C Stir at 900 rpm Vacuum (10 mbar) 2 hours Mix->React Cool Cool Mixture React->Cool Purify Purify Product Cool->Purify PETO Pentaerythritol Tetraoleate Purify->PETO

Caption: Workflow for this compound Synthesis via Transesterification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low PETO Yield Temp Incorrect Temperature? Start->Temp Ratio Incorrect Molar Ratio? Start->Ratio Catalyst Suboptimal Catalyst Concentration? Start->Catalyst Byproduct Inefficient Byproduct Removal? Start->Byproduct Time Insufficient Reaction Time? Start->Time AdjustTemp Adjust Temperature (e.g., to 160°C) Temp->AdjustTemp AdjustRatio Adjust Molar Ratio (e.g., 4.5:1) Ratio->AdjustRatio AdjustCatalyst Optimize Catalyst Concentration Catalyst->AdjustCatalyst ImproveVacuum Improve Vacuum System Byproduct->ImproveVacuum IncreaseTime Increase Reaction Time Time->IncreaseTime

Caption: Troubleshooting Logic for Low Yield in PETO Synthesis.

References

Catalyst deactivation and regeneration in pentaerythritol tetraoleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of pentaerythritol tetraoleate (PETO).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my catalyst's loss of activity during PETO synthesis?

A1: The primary causes of catalyst deactivation in PETO synthesis, particularly when using solid acid catalysts, fall into three main categories:

  • Fouling by Coke Deposition: At the high temperatures required for esterification, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst's surface and within its pores. This physically blocks the active sites, preventing reactants from reaching them.

  • Leaching of Active Species: The active components of the catalyst (e.g., metal ions or acidic functional groups) can dissolve into the reaction mixture over time. This is particularly relevant for supported catalysts where the active phase may not be perfectly bound to the support material. The generation of coke and the leaching of the active metal (like Sn) have been identified as main causes of deactivation in similar pentaerythritol ester syntheses.[1]

  • Poisoning by Impurities: The raw materials, such as technical-grade oleic acid, may contain impurities like metal ions (e.g., iron) that can irreversibly bind to the catalyst's active sites, rendering them inactive.

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A systematic approach involving catalyst characterization is recommended. Techniques such as Temperature Programmed Oxidation (TPO) can quantify the amount of coke deposited. Elemental analysis of the reaction mixture (e.g., via Inductively Coupled Plasma - ICP) can detect leached catalyst components. Characterizing the fresh and spent catalyst using techniques like X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis can reveal changes in the catalyst's structure and surface area.

Q3: Is it possible to regenerate my deactivated catalyst?

A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the primary cause of deactivation. For instance, lanthanum methanesulfonate used as a catalyst in pentaerythritol oleate synthesis can be recovered by simple filtration and reused.[2]

Q4: What are the common methods for catalyst regeneration?

A4: The most common regeneration techniques are:

  • Solvent Washing: This method is effective for removing adsorbed organic species and some weakly bound coke precursors. The spent catalyst is washed with a suitable organic solvent, such as hexane or methanol.

  • Calcination: This is a high-temperature treatment in the presence of air or an inert gas. It is highly effective for removing coke deposits by burning them off.

  • Acid Washing: If the deactivation is due to poisoning by metal impurities, a dilute acid wash can sometimes remove these poisons from the catalyst surface.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Gradual decrease in reaction rate over several cycles. Fouling by coke deposition.Regenerate the catalyst by calcination. Optimize reaction temperature and time to minimize coke formation.
Sudden and significant drop in catalyst activity. Poisoning from impurities in the feedstock.Pretreat the oleic acid to remove impurities. If poisoning has occurred, attempt regeneration by acid washing (if applicable to your catalyst type).
Decreasing product yield with each catalyst reuse cycle, even after regeneration. Irreversible leaching of active sites.Consider using a more stable catalyst system. Modify the catalyst synthesis procedure to improve the anchoring of the active species.
Change in product selectivity. Alteration of the catalyst's acid sites due to coke deposition or poisoning.Characterize the spent catalyst to understand the changes. A tailored regeneration protocol may be needed.

Quantitative Data on Catalyst Performance and Regeneration

While specific quantitative data for catalyst deactivation and regeneration in PETO synthesis is limited in publicly available literature, the following table summarizes data from related esterification processes to provide an indication of what can be expected.

CatalystReactionDeactivation ObservationRegeneration MethodRegeneration EfficiencyReference
SnCl2@HZSM-5Pentaerythritol Tetrastearate SynthesisGeneration of coke and leaching of Sn are the main causes of deactivation.Not specified.Not specified.[1]
Lanthanum MethanesulfonatePentaerythritol Oleate SynthesisCatalyst can be reused after simple separation.Filtration.Not specified, but noted to be reusable.[2]
Sulfated ZirconiaPropionic Acid EsterificationSmall degree of sulfur leaching.Not specified.Retains ~77% conversion after two recycles.[3]
Fe3O4@SiO2–P([VLIM]PW) NPsPalmitic Acid EsterificationMaintained high catalytic activity after 5 reuses without significant deactivation.Washed with hot water and dried.High.[4]
Carbon-Based Solid AcidSoybean Saponin-Acidified Oil EsterificationConversion was still higher than 80% after the catalyst was reused for four batches.Not specified.Conversion drops from 98.9% to >80% after 4 cycles.[5]

Experimental Protocols

General Protocol for Catalyst Regeneration by Solvent Washing
  • After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the catalyst with a suitable solvent (e.g., hexane, ethanol, or acetone) to remove any adsorbed reactants and products. This can be done by suspending the catalyst in the solvent and stirring for a period (e.g., 30 minutes), followed by filtration. Repeat this step 2-3 times.

  • Dry the washed catalyst in an oven at a temperature sufficient to remove the solvent (e.g., 100-120°C) for several hours until a constant weight is achieved.

  • The regenerated catalyst is now ready for reuse or further characterization.

General Protocol for Catalyst Regeneration by Calcination
  • After separating and washing the catalyst as described above, place the dried catalyst in a ceramic crucible.

  • Place the crucible in a muffle furnace.

  • Heat the catalyst in a flow of air. The temperature and duration of calcination depend on the specific catalyst and the extent of coking. A typical starting point could be 400-550°C for 2-4 hours. It is crucial to consult the catalyst's specifications to avoid thermal degradation.

  • After calcination, allow the catalyst to cool down to room temperature slowly.

  • The regenerated catalyst is ready for the next reaction cycle.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Catalyst Deactivation and Regeneration Cycle Fresh_Catalyst Fresh Catalyst (High Activity) PETO_Synthesis This compound Synthesis Reaction Fresh_Catalyst->PETO_Synthesis Used in Reaction Deactivated_Catalyst Deactivated Catalyst (Low Activity) PETO_Synthesis->Deactivated_Catalyst Deactivation Occurs Deactivation_Mechanisms Deactivation Mechanisms: - Coking - Leaching - Poisoning PETO_Synthesis->Deactivation_Mechanisms Regeneration Regeneration Process (e.g., Calcination, Washing) Deactivated_Catalyst->Regeneration Treated Regeneration->Fresh_Catalyst Activity Restored

Caption: A diagram illustrating the cycle of catalyst use, deactivation, and regeneration.

Troubleshooting_Workflow Troubleshooting Catalyst Deactivation Start Decreased Catalyst Performance Observed Identify_Cause Identify Cause of Deactivation Start->Identify_Cause Coking Fouling (Coking) Identify_Cause->Coking Gradual Decline Poisoning Poisoning Identify_Cause->Poisoning Sudden Drop Leaching Leaching Identify_Cause->Leaching Irreversible Decline Regen_Calcination Regenerate by Calcination Coking->Regen_Calcination Regen_Acid_Wash Regenerate by Acid Wash Poisoning->Regen_Acid_Wash Optimize_Catalyst Optimize Catalyst/Support Leaching->Optimize_Catalyst End Continue Synthesis Regen_Calcination->End Regen_Acid_Wash->End Optimize_Catalyst->End

Caption: A workflow for troubleshooting common catalyst deactivation issues.

References

Improving the yield of pentaerythritol tetraoleate through process intensification

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of pentaerythritol tetraoleate (PETO), with a focus on improving yield through process intensification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of PETO.

Problem Potential Causes Recommended Solutions
Low Yield / Incomplete Conversion 1. Equilibrium Limitation: The esterification reaction is reversible, and the accumulation of water or methanol byproduct can limit the forward reaction.[1] 2. Suboptimal Molar Ratio: An insufficient amount of oleic acid (or its methyl ester) will result in incomplete esterification of the four hydroxyl groups of pentaerythritol. 3. Inadequate Catalyst Activity or Concentration: The catalyst may be inactive, or the concentration might be too low to achieve a reasonable reaction rate.[2] 4. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.[1][2] 5. Insufficient Reaction Time: The reaction may not have had enough time to reach completion.[1]1. Byproduct Removal: Apply a vacuum (e.g., 10 mbar) to continuously remove water or methanol, shifting the equilibrium towards the product.[1][2] For direct esterification, a Dean-Stark apparatus with an azeotropic solvent like toluene can also be used.[3] 2. Adjust Molar Ratio: Use a slight excess of oleic acid or its methyl ester. Molar ratios of oleic acid to pentaerythritol from 4.4:1 to 4.9:1 have been shown to improve conversion.[1] 3. Catalyst Optimization: Ensure the catalyst is active. For homogeneous catalysts like p-toluenesulfonic acid or sodium methoxide, use concentrations in the range of 0.1-1.5% (w/w).[1][2] For heterogeneous catalysts, ensure proper activation and sufficient quantity. 4. Optimize Temperature: For direct esterification, temperatures between 160°C and 235°C are common.[1] For transesterification with sodium methoxide, 160°C has been identified as optimal.[1][2] Avoid excessively high temperatures to prevent side reactions and sublimation of pentaerythritol.[1][2] 5. Monitor and Extend Reaction Time: Monitor the reaction progress by measuring the acid value or using techniques like FTIR.[1] Extend the reaction time until the acid value is below a target threshold (e.g., < 1 mg KOH/g).[1]
Product is Dark in Color (Yellow to Brown) 1. High Reaction Temperature: Excessive heat can lead to thermal degradation and the formation of colored byproducts.[3] 2. Oxidation: The presence of air (oxygen) at high temperatures can cause oxidation of the unsaturated oleic acid chains. 3. Catalyst-Related Impurities: Some catalysts, particularly strong mineral acids at high temperatures, can cause charring or other side reactions.1. Control Temperature: Maintain the lowest effective temperature that provides a good reaction rate. A range of 160-220°C is often cited.[1] 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen blanket to prevent oxidation.[4] 3. Purification: After the reaction, treat the crude product with an adsorbent like activated carbon or diatomite to remove color impurities.[5] Subsequent filtration is required.
High Final Acid Value 1. Incomplete Reaction: As with low yield, this indicates that not all of the oleic acid has reacted. 2. Catalyst Residue: If an acidic catalyst is used, it must be completely removed after the reaction.1. See Solutions for "Low Yield / Incomplete Conversion." Drive the reaction to completion by optimizing conditions and removing byproducts. 2. Neutralization and Washing: For homogeneous acid catalysts, neutralize the crude product with a basic solution (e.g., sodium bicarbonate or potassium carbonate solution).[3] Wash the organic layer with water or a brine solution to remove residual salts and catalyst. 3. Adsorption/Filtration: Use solid adsorbents to remove residual catalyst. 4. Distillation: For thermally stable products, high vacuum distillation can be used to purify the product and remove unreacted oleic acid.[1][3]
Product Contains Mono-, Di-, or Tri-esters 1. Incomplete Reaction: This is the primary cause, resulting from insufficient reaction time, low temperature, or other suboptimal conditions.[6]1. Drive Reaction to Completion: Utilize the strategies outlined under "Low Yield," particularly by ensuring an adequate molar excess of the oleic acid component and efficient removal of the water or methanol byproduct to push the reaction towards the fully substituted tetraester.
Difficult Product Purification 1. Removal of Excess Oleic Acid: Using a large excess of oleic acid can make its removal challenging.[1][3] 2. Separation of Homogeneous Catalyst: Liquid-phase catalysts can be difficult to separate from the viscous product.[7]1. High Vacuum Distillation: Molecular or high vacuum distillation is an effective method to remove the more volatile unreacted fatty acids from the high molecular weight PETO.[1][3] 2. Use Heterogeneous Catalysts: Employ solid acid catalysts (e.g., ion-exchange resins, zeolites) which can be easily removed by filtration at the end of the reaction, simplifying the workup process.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the main difference between direct esterification and transesterification for PETO synthesis?

A1: The primary difference lies in the reactants and the byproduct.

  • Direct Esterification involves the reaction of pentaerythritol with oleic acid. This reaction produces water as a byproduct, which must be removed to drive the reaction to completion.[1]

  • Transesterification uses a fatty acid methyl ester, such as oleic acid methyl ester, reacting with pentaerythritol. This process generates methanol as a byproduct, which also needs to be removed.[1]

Q2: How can I monitor the progress of my esterification reaction?

A2: There are two common methods:

  • Acid Value Titration: Periodically take a sample from the reaction mixture and titrate it with a standardized solution of potassium hydroxide (KOH). The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 1 mg KOH/g), indicating that the free oleic acid has been consumed.[1]

  • FTIR Spectroscopy: Monitor the disappearance of the broad O-H stretching band (from both the carboxylic acid and the alcohol) around 3200-3500 cm⁻¹ and the appearance of the strong ester carbonyl (C=O) stretching band around 1740-1750 cm⁻¹.[1]

Q3: What is process intensification and how can it be applied to PETO synthesis?

A3: Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional processes.[8] For PETO synthesis, this can include:

  • Reactive Distillation: Combining the reaction and separation of the byproduct (water) in a single unit. As the reaction proceeds in the distillation column, the water is continuously removed, which can significantly increase conversion and reduce reaction time.[9][10]

  • Membrane Reactors: Using a membrane to selectively remove the water or methanol byproduct from the reaction zone, a technique known as pervaporation.[8][11] This shifts the equilibrium, allowing for high conversion rates even at milder temperatures, which can reduce energy consumption and prevent side reactions.[8]

Q4: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

A4: Heterogeneous catalysts offer several key advantages:

  • Easy Separation: They are in a different phase from the reaction mixture (usually solid in a liquid reaction) and can be easily removed by filtration.[1][8]

  • Reusability: Solid catalysts can often be recovered, regenerated, and reused, reducing cost and waste.[8]

  • Simplified Purification: Eliminates the need for neutralization and washing steps that are required to remove homogeneous acid or base catalysts, leading to a cleaner product and less wastewater.[7]

Q5: I am scaling up my reaction from the lab to a pilot plant. What new challenges should I anticipate?

A5: Scaling up introduces challenges that are not always apparent at the bench scale:

  • Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making it more difficult to control the temperature. This can lead to localized hotspots and potential side reactions.

  • Mass Transfer and Mixing: Ensuring uniform mixing in a large vessel is more challenging. Poor mixing can lead to localized concentration gradients, reducing the reaction rate and potentially increasing the formation of intermediate esters.[12]

  • Byproduct Removal: The efficiency of vacuum systems or azeotropic distillation may change with scale, requiring careful re-optimization to ensure the byproduct is removed effectively.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various synthesis routes for PETO.

Table 1: Direct Esterification of Pentaerythritol with Oleic Acid

CatalystMolar Ratio (Acid:PE)Temp. (°C)Time (h)Yield / ConversionReference
p-Toluenesulfonic Acid4.4:1160496% Conversion, 80% Yield[1][3]
Sulfuric Acid4.9:1180692.7% Conversion[1]
ZrO₂–Al₂O₃/SO₄²⁻5.6:1-4>99% Yield[1][3]
Generic Esterification Catalyst4:1.0-1.2180-2207-18>99% Conversion[13]
Generic Esterification Catalyst3.95-4.05:1230-2358-8.5High (Acid Value < 0.25)[14]

Table 2: Transesterification of Pentaerythritol with Oleic Acid Methyl Esters

CatalystMolar Ratio (Ester:PE)Temp. (°C)Pressure (mbar)Time (h)YieldReference
Sodium Methoxide4.5:116010236% (w/w)[2]

Experimental Protocols

Protocol 1: Direct Esterification using a Homogeneous Acid Catalyst

This protocol is a generalized procedure based on common laboratory practices for PETO synthesis.

Materials:

  • Pentaerythritol

  • Oleic Acid

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Activated Carbon (optional, for decolorization)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer or thermocouple

  • Dean-Stark apparatus and reflux condenser (if using toluene) OR a vacuum adapter and pump

  • Separatory funnel

Procedure:

  • Reactant Charging: To the three-neck flask, add pentaerythritol and oleic acid in a 1:4.4 molar ratio. Add a magnetic stir bar.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 0.5% of the total reactant weight).

  • Reaction Setup:

    • Azeotropic Method: Add toluene (approx. 20-30% of the total reactant volume). Attach the Dean-Stark trap and reflux condenser.

    • Vacuum Method: Attach a condenser and a vacuum trap/pump system.

  • Heating and Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 160°C). Water will begin to collect in the Dean-Stark trap or be removed by the vacuum system.

  • Monitoring: Continue the reaction for 4-8 hours, or until the theoretical amount of water has been collected. Monitor the reaction progress by checking the acid value of the mixture. The reaction is considered complete when the acid value is < 1.0 mg KOH/g.

  • Cooling and Neutralization: Once complete, cool the reaction mixture to below 100°C. If toluene was used, remove it via rotary evaporation. Dilute the crude product with a suitable solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), then with brine. Repeat the washes until the aqueous layer is neutral.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter. If the product is colored, you can stir the solution with activated carbon for 30 minutes before filtering.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude PETO product.

  • Final Purification (Optional): For very high purity, the product can be further purified by high vacuum distillation to remove any remaining unreacted oleic acid or partially esterified products.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Purification cluster_analysis 4. Final Product reactants Charge Reactants (Pentaerythritol, Oleic Acid) catalyst Add Catalyst (e.g., p-TSA) reactants->catalyst setup Assemble Apparatus (Heating, Stirring, Water Removal) catalyst->setup heat Heat to 160-220°C Under N2 or Vacuum setup->heat react Esterification Reaction (4-8 hours) heat->react monitor Monitor Progress (Acid Value / FTIR) react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete neutralize Neutralize & Wash (Remove Catalyst) cool->neutralize dry Dry Organic Layer neutralize->dry filter Decolorize & Filter (Activated Carbon) dry->filter evaporate Solvent Evaporation filter->evaporate product Pentaerythritol Tetraoleate (PETO) evaporate->product analyze Characterization (Purity, Viscosity) product->analyze

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_equilibrium Equilibrium Issues cluster_kinetics Kinetic Issues start Low PETO Yield q1 Is Acid Value High (> 1.0 mg KOH/g)? start->q1 q2 Is byproduct (H2O) being removed effectively? q1->q2 Yes q3 Are reaction temp. and time sufficient? q1->q3 No sol_vacuum Improve vacuum system or azeotropic distillation. q2->sol_vacuum No sol_ratio Increase molar ratio of oleic acid to PE (e.g., 4.5:1). q2->sol_ratio Yes sol_temp_time Increase temperature (e.g., to 180°C) and/or extend reaction time. q3->sol_temp_time No sol_catalyst Check catalyst activity/ increase concentration. q3->sol_catalyst Yes

Caption: Troubleshooting logic for addressing low yield in PETO synthesis.

References

Technical Support Center: Purification of Pentaerythritol Tetraoleate (PETO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pentaerythritol tetraoleate (PETO).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities in crude this compound after synthesis?

Common impurities in crude PETO include:

  • Unreacted starting materials: Pentaerythritol and oleic acid. An excess of oleic acid is often used to drive the esterification reaction to completion.[1]

  • Intermediate esters: Pentaerythritol monooleate, dioleate, and trioleate.[1][2]

  • Catalyst residues: Homogeneous catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, organotin compounds) or heterogeneous catalysts (e.g., solid acid catalysts).[1]

  • Byproducts: Colored compounds, oxidation products, and side reaction products like ethers or sulfated esters, particularly when using strong acid catalysts.[3]

  • Solvents: If a solvent was used during the synthesis (e.g., toluene), it needs to be completely removed.[3]

Q2: My final PETO product has a high acid value. What is the cause and how can I reduce it?

A high acid value (typically desired to be below 1 or 2 mg KOH/g) indicates the presence of unreacted oleic acid or acidic catalyst residues.[1][4][5]

Causes:

  • Incomplete esterification reaction.

  • Insufficient removal of excess oleic acid post-reaction.

  • Residual acidic catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).[1]

Troubleshooting Steps:

  • Ensure Complete Reaction: Monitor the reaction until the acid value stabilizes at a low level.[1]

  • Removal of Excess Oleic Acid:

    • Vacuum or Molecular Distillation: This is a highly effective method to remove volatile impurities like excess oleic acid at lower temperatures, which minimizes thermal degradation of the product.[1][6]

    • Neutralization and Washing: Wash the crude product with a dilute alkaline solution (e.g., sodium carbonate or sodium bicarbonate solution) to neutralize and remove free fatty acids. This is followed by washing with hot water to remove the resulting soaps and any residual alkali.

  • Catalyst Removal:

    • Neutralization and Washing: For acidic catalysts, washing with a basic solution is effective.[3]

    • Filtration: Heterogeneous catalysts can be removed by simple filtration.[3] Some homogeneous catalysts may also be precipitated and filtered.

Q3: The purified PETO has a dark or yellow color. How can I decolorize it?

The color of PETO is an important quality parameter. A dark color can be caused by thermal degradation, oxidation, or catalyst residues.

Causes:

  • High reaction temperatures (above 220-230°C) can lead to thermal decomposition and the formation of colored byproducts.[1]

  • Oxidation of unsaturated fatty acids (oleic acid) at high temperatures.

  • Certain catalysts can contribute to color formation.[3]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Conduct the synthesis at the lowest effective temperature. For example, some methods achieve high conversion at 160-180°C.[1][7]

  • Use an Inert Atmosphere: Performing the reaction under a nitrogen blanket can prevent oxidation.[3]

  • Adsorbent Treatment: Treat the PETO solution with adsorbents like activated carbon, activated earth (fuller's earth), or bleaching clays.[3][8] These materials can effectively adsorb colored impurities. The treatment is typically followed by filtration.

Q4: How can I effectively remove the catalyst after the reaction?

The method for catalyst removal depends on the type of catalyst used.

  • Homogeneous Catalysts (e.g., p-toluenesulfonic acid, organometallics):

    • Neutralization and Water Washing: This is a common method for acid catalysts. The crude product is washed with a dilute alkali solution, followed by several water washes until the washings are neutral.[3]

    • Adsorption: Some catalyst residues can be removed by adsorption onto materials like activated carbon or silica gel.

    • Molecular Distillation: This can separate the non-volatile catalyst from the PETO product.[1]

  • Heterogeneous Catalysts (e.g., solid acid catalysts, ion-exchange resins):

    • Filtration: These catalysts are in a different phase from the reaction mixture and can be easily removed by filtration at the end of the reaction.[3] This simplifies the purification process significantly.

Q5: What analytical techniques are suitable for assessing the purity of PETO?

Several chromatographic techniques are used to determine the purity of PETO and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is a powerful method for separating and quantifying the different ester species (mono-, di-, tri-, and tetraoleate) as well as unreacted starting materials.[2][9]

  • Gas Chromatography (GC): GC can be used to analyze the composition of the reaction mixture, including the quantification of intermediate products.[1][7] Due to the high boiling point of PETO, derivatization might be necessary to make it more volatile for GC analysis.[10]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative monitoring of the reaction progress and to get a preliminary assessment of the purity.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound from various sources.

ParameterValueContext/MethodReference
Purity/Assay 96% to 100%Typical specification for commercial PETO.[4][5]
> 91 wt%Purity of crude product before distillation.[1]
99.6%Purity after vacuum distillation and filtration with activated earth.[3]
Acid Value < 1 mgKOH/gTarget for completion of some esterification reactions.[1]
≤ 2 mg KOH/gMaximum specification for commercial PETO.[4][5]
0.25 mgKOH/gAchieved after molecular distillation.[6]
Hydroxyl Value ≤ 20 mg KOH/gMaximum specification for commercial PETO.[4][5]
Reaction Temperature 160 °COptimal temperature for transesterification with sodium methoxide catalyst.[7]
180 - 220 °CTemperature range for direct esterification.[1]
230 - 235 °CHigh-temperature esterification conditions.[1][6]
Purification - Vacuum 9 PaVacuum pressure for molecular distillation.[6]
20 - 100 PaVacuum pressure to remove excess oleic acid and solvent.[3]
Purification - Temperature 210 °CTemperature for molecular distillation.[6]

Experimental Protocols

Protocol 1: Decolorization using Activated Earth

This protocol describes the removal of colored impurities from crude PETO.

  • Preparation: After the synthesis reaction, cool the crude PETO to approximately 80°C.[3]

  • Adsorbent Addition: Add activated earth (e.g., fuller's earth) to the crude product. A typical dosage might range from 0.5% to 2% by weight of the PETO.

  • Mixing: Stir the mixture vigorously for a set period, for example, 30 to 60 minutes, to ensure intimate contact between the adsorbent and the liquid.

  • Filtration: Filter the mixture while it is still warm to remove the activated earth. A filter press or a similar filtration setup can be used.

  • Analysis: Analyze the resulting light-yellow, transparent liquid for color and purity.[3]

Protocol 2: Removal of Acidic Catalyst and Unreacted Oleic Acid by Washing

This protocol is suitable for reactions catalyzed by acids like p-toluenesulfonic acid.

  • Cooling: Cool the reaction mixture to a manageable temperature (e.g., 70-90°C).

  • Neutralization Wash: Transfer the crude product to a separation funnel or a wash vessel. Add a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The amount should be sufficient to neutralize the residual catalyst and excess oleic acid.

  • Mixing and Separation: Shake the mixture gently to avoid forming stable emulsions. Allow the layers to separate. The upper organic layer is the PETO, and the lower aqueous layer contains the sodium salts of the acids. Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with hot deionized water (e.g., 2-3 times) to remove any remaining soap and salts. Check the pH of the final water wash to ensure it is neutral.

  • Drying: Dry the washed PETO by heating under vacuum to remove any residual water.

Protocol 3: Purification by Vacuum Distillation

This protocol is used to remove volatile impurities like unreacted oleic acid and solvents.

  • Setup: Place the crude PETO in a distillation flask suitable for high vacuum. Use a short-path distillation apparatus (molecular distillation) for best results, as it minimizes the residence time at high temperatures.

  • Vacuum Application: Gradually apply a high vacuum to the system, aiming for a pressure between 9 Pa and 100 Pa.[3][6]

  • Heating: Heat the distillation flask to the required temperature. For removing oleic acid, temperatures around 210°C might be used.[6] The exact temperature will depend on the vacuum level.

  • Collection: The more volatile impurities (oleic acid, etc.) will distill over and can be collected in a receiving flask. The purified PETO, being much less volatile, remains in the distillation flask.

  • Cooling and Analysis: Once the distillation of impurities is complete, cool the system under vacuum before venting to atmospheric pressure. Analyze the purified residue for purity and acid value.

Visualizations

PETO_Purification_Workflow synthesis Crude PETO (from synthesis) catalyst_removal Catalyst Removal synthesis->catalyst_removal Heterogeneous: Filtration washing Neutralization & Washing synthesis->washing Homogeneous: Acidic Catalyst decolorization Decolorization (e.g., Activated Earth) catalyst_removal->decolorization washing->decolorization distillation Vacuum / Molecular Distillation decolorization->distillation Remove Unreacted Oleic Acid final_product Purified PETO distillation->final_product

Caption: General experimental workflow for the purification of this compound (PETO).

Caption: Troubleshooting decision tree for common PETO purification issues.

Impurity_Relationships cluster_impurities Common Impurities cluster_challenges Purification Challenges crude_peto Crude PETO oleic_acid Unreacted Oleic Acid crude_peto->oleic_acid intermediates Intermediate Esters (Mono, Di, Tri) crude_peto->intermediates catalyst Catalyst Residues crude_peto->catalyst color_bodies Color Bodies crude_peto->color_bodies high_acid High Acid Value oleic_acid->high_acid off_spec_hydroxyl High Hydroxyl Value intermediates->off_spec_hydroxyl catalyst->high_acid poor_stability Poor Thermal Stability catalyst->poor_stability bad_color Unacceptable Color catalyst->bad_color color_bodies->bad_color

Caption: Relationship between impurities in crude PETO and purification challenges.

References

Technical Support Center: Enhancing the Oxidative Stability of Pentaerythritol Tetraoleate (PETO)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the oxidative stability of Pentaerythritol Tetraoleate (PETO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of additives to improve the performance and lifespan of PETO-based lubricants.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments to improve the oxidative stability of PETO.

Issue Potential Cause Troubleshooting Steps
Inconsistent Oxidation Induction Time (OIT) in PDSC or RBOT 1. Incomplete mixing of additives.2. Inconsistent sample size.3. Contamination of the sample or equipment.4. Instrument calibration drift.1. Ensure homogeneous mixing of additives into the PETO base oil. Use of a vortex mixer or gentle heating can aid in complete dissolution.2. Use a precision balance to ensure consistent sample mass for each test.3. Thoroughly clean all glassware and testing apparatus to remove any residues from previous experiments.4. Regularly calibrate your Pressure Differential Scanning Calorimetry (PDSC) or Rotary Bomb Oxidation Test (RBOT) equipment according to the manufacturer's specifications.
Premature Degradation of PETO Despite Additives 1. Incorrect additive selection for the operating temperature.2. Antagonistic effects between additives.3. Additive concentration is too low.4. Presence of metal catalysts (e.g., copper, iron) from equipment.1. Select antioxidants effective at the intended operating temperature. Aminic antioxidants generally perform better at higher temperatures than phenolic antioxidants.[1]2. Avoid mixing additives known to have antagonistic effects. For example, some combinations of antioxidants can reduce overall effectiveness.[2]3. Optimize the additive concentration. A concentration that is too low will not provide adequate protection.4. Consider adding a metal deactivator to your formulation if metal catalysis is suspected.
Formation of Sludge or Deposits 1. Severe oxidation of the base oil.2. Polymerization of oxidation byproducts.3. Additive degradation and insolubility.1. Increase the concentration of primary antioxidants (radical scavengers) to inhibit the initial stages of oxidation.2. Introduce secondary antioxidants (hydroperoxide decomposers) to break down harmful peroxides before they can polymerize.3. Ensure the chosen additives have good thermal stability and solubility in PETO at the operating temperatures.
Unexpected Color Change in the Lubricant 1. Oxidation of the base oil or additives.2. Reaction with contaminants.1. A darkening of the oil is often an early indicator of oxidation. Monitor the color change in conjunction with other analytical tests.2. Ensure the lubricant is not contaminated with other fluids or materials that could cause a chemical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of antioxidants for improving the oxidative stability of PETO?

A1: The most common and effective antioxidants for polyol esters like PETO are aminic and phenolic antioxidants. Aminic antioxidants, such as alkylated diphenylamines (e.g., bis(nonylphenyl)amine - BNPA), are excellent radical scavengers and are particularly effective at high temperatures.[1][2] Phenolic antioxidants, like hindered phenols (e.g., 2,6-di-tert-butylphenol - DTBP), are also effective radical scavengers.[2] The choice between them often depends on the specific operating conditions and performance requirements.

Q2: Can I mix different types of antioxidants?

A2: Yes, and it is often beneficial to do so. Combining different types of antioxidants can lead to synergistic effects, where the combined performance is greater than the sum of the individual additives.[2][3] A common example is the combination of a primary antioxidant (radical scavenger) like an aminic or phenolic antioxidant with a secondary antioxidant (hydroperoxide decomposer). Additionally, combining aminic and phenolic antioxidants can exhibit synergism, where the phenolic antioxidant can regenerate the more potent aminic antioxidant.[4] However, it is crucial to be aware of potential antagonistic effects where certain combinations can reduce overall stability.[2]

Q3: How do I determine the optimal concentration of an antioxidant?

A3: The optimal concentration of an antioxidant is typically determined experimentally. A common approach is to prepare a series of PETO samples with varying concentrations of the antioxidant and then measure the oxidative stability of each sample using a standard test method like PDSC or RBOT. The results will typically show an increase in stability with increasing antioxidant concentration up to a certain point, after which the benefit may plateau or even decrease.

Q4: What are the standard test methods for evaluating the oxidative stability of PETO?

A4: The primary methods for evaluating the oxidative stability of lubricants like PETO are:

  • Pressure Differential Scanning Calorimetry (PDSC): This method measures the Oxidation Induction Time (OIT), which is the time until the onset of oxidation under controlled temperature and oxygen pressure. It is a rapid and precise method.[5][6]

  • Rotary Bomb Oxidation Test (RBOT) (ASTM D2272): This test measures the time it takes for the oxygen pressure in a sealed, rotating vessel to drop by a specified amount at a given temperature.[7][8][9][10] It is a widely used standard for assessing the oxidation stability of new and in-service oils.

  • Oven Aging Test: In this test, the lubricant is subjected to elevated temperatures in an oven for an extended period.[11] The degradation of the lubricant is monitored over time by measuring changes in properties such as viscosity, acid number, and the formation of insolubles.

Q5: What is the mechanism behind the synergistic effect of aminic and phenolic antioxidants?

A5: Aminic antioxidants are highly effective at neutralizing radicals, but in the process, they are consumed. Phenolic antioxidants can donate a hydrogen atom to the depleted aminic antioxidant, regenerating it and allowing it to continue neutralizing radicals.[4] This synergistic interaction enhances the overall antioxidant capacity and extends the service life of the lubricant.[4]

Data Presentation

The following table summarizes the oxidative stability of a similar polyol ester, Trimethylolpropane Trioleate (TMPTO), with different antioxidant additives, as measured by the Rotary Bomb Oxidation Test (RBOT). This data can serve as a valuable reference for selecting and blending antioxidants for PETO.

Table 1: Oxidative Stability of TMPTO with Different Antioxidant Additives (RBOT) [2]

FormulationAdditive 1 (wt%)Additive 2 (wt%)Oxidation Induction Time (minutes)
TMPTO (neat)--15
TMPTO + DTBP0.5-45
TMPTO + DTBP1.0-75
TMPTO + BNPA0.5-20
TMPTO + BNPA1.0-25
TMPTO + DTBP + BNPA0.50.5130
TMPTO + DTBP + BNPA1.00.5154

DTBP: 2,6-di-tert-butylphenol (a phenolic antioxidant) BNPA: bis(nonylphenyl)amine (an aminic antioxidant)

Experimental Protocols

Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186 (Modified)
  • Instrument Preparation: Ensure the PDSC instrument is clean and calibrated.

  • Sample Preparation: Accurately weigh 2-3 mg of the PETO sample (with or without additives) into an open aluminum pan.

  • Test Conditions:

    • Place the sample pan in the PDSC cell.

    • Pressurize the cell with pure oxygen to 500 psi (3.5 MPa).

    • Rapidly heat the sample to the desired isothermal test temperature (e.g., 180-210°C).

    • Hold the sample at the isothermal temperature and monitor the heat flow.

  • Data Analysis: The Oxidation Induction Time (OIT) is the time from the initial exposure to oxygen at the test temperature until the onset of the exothermic oxidation peak.

Rotary Bomb Oxidation Test (RBOT) - ASTM D2272
  • Apparatus: Use a standard RBOT apparatus consisting of a pressure vessel, a rotating mechanism, and a temperature-controlled bath.

  • Sample Preparation: Place a 50 g sample of the PETO lubricant, 5 ml of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.

  • Test Procedure:

    • Seal the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).

    • Place the vessel in the heating bath maintained at 150°C.

    • Rotate the vessel at 100 rpm at an angle of 30 degrees.

    • Continuously monitor the pressure inside the vessel.

  • Endpoint: The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure reached. The time to reach this point is the RBOT value in minutes.[8]

Oven Aging Test
  • Sample Preparation: Place a known quantity (e.g., 20 g) of the PETO sample into a clean, open glass beaker.

  • Test Conditions:

    • Place the beaker in a forced-draft oven at a constant elevated temperature (e.g., 120°C or 150°C).[11]

    • Ensure good air circulation within the oven.

  • Monitoring: At regular intervals (e.g., every 24 or 48 hours), remove a small aliquot of the sample for analysis.

  • Analysis: Analyze the aged samples for changes in key properties:

    • Viscosity: Measure the kinematic viscosity at a specified temperature (e.g., 40°C or 100°C). An increase in viscosity indicates oxidation and polymerization.

    • Acid Number (AN): Titrate the sample to determine the concentration of acidic byproducts of oxidation. An increase in AN signifies lubricant degradation.

    • Insolubles: Determine the amount of sludge and other insoluble materials formed.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Oxidative Stability Testing cluster_analysis Data Analysis and Optimization start Start: Define PETO and Additive(s) prep_base Prepare PETO Base Oil start->prep_base prep_add Select and Weigh Additive(s) prep_base->prep_add mix Homogenize Additive(s) in PETO prep_add->mix pdsc PDSC Analysis (OIT) mix->pdsc Rapid Screening rbot RBOT (Oxidation Lifetime) mix->rbot Performance Evaluation oven Oven Aging (Long-term Stability) mix->oven Durability Assessment analyze Analyze Results (Viscosity, AN, OIT) pdsc->analyze rbot->analyze oven->analyze compare Compare Additive Performance analyze->compare optimize Optimize Additive Formulation compare->optimize end End: Final Formulation optimize->end Troubleshooting_Oxidation start Poor Oxidative Stability Observed q1 Are OIT results inconsistent? start->q1 a1_yes Check Sample Prep & Instrument Calibration q1->a1_yes Yes q2 Is degradation premature? q1->q2 No a1_yes->q2 a2_yes Review Additive Selection & Concentration q2->a2_yes Yes q3 Is sludge/deposit formation observed? q2->q3 No a2_yes->q3 a3_yes Increase Antioxidant Concentration or Add Secondary Antioxidant q3->a3_yes Yes end Optimized Formulation q3->end No a3_yes->end Antioxidant_Synergy cluster_primary Primary Antioxidants (Radical Scavengers) cluster_secondary Secondary Antioxidants (Hydroperoxide Decomposers) aminic Aminic Antioxidant (e.g., BNPA) radicals Free Radicals aminic->radicals Neutralizes phenolic Phenolic Antioxidant (e.g., DTBP) phenolic->aminic Regenerates phenolic->radicals Neutralizes peroxide_decomposer e.g., Phosphites, Sulfides hydroperoxides Hydroperoxides peroxide_decomposer->hydroperoxides Decomposes oxidation Oxidation Process oxidation->radicals radicals->hydroperoxides degradation Degradation Products hydroperoxides->degradation

References

Technical Support Center: Improving the Low-Temperature Properties of Pentaerythritol Tetraoleate (PETO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the low-temperature properties of pentaerythritol tetraoleate (PETO).

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues.

Issue 1: The pour point of my synthesized PETO is too high.

  • Question: I've synthesized PETO, but its pour point is not low enough for my application. What are the primary reasons for a high pour point?

  • Answer: A high pour point in PETO is primarily due to the crystallization of the long, linear oleic acid chains at low temperatures. The symmetrical structure of PETO allows for efficient molecular packing, which facilitates the formation of a solid wax-like structure, hindering flow.[1][2]

  • Question: How can I modify my synthesis to lower the pour point of the final product?

  • Answer: There are two main strategies to lower the pour point by modifying the molecular structure:

    • Introduce Branched Chains: Incorporate branched-chain fatty acids into the ester structure. This disrupts the regular packing of the molecules, making crystallization more difficult. For example, co-esterifying pentaerythritol with a mix of oleic acid and a branched-chain acid like 2-propyl heptanoic acid can significantly lower the pour point.[3]

    • Create Mixed Esters: Synthesize a mixed ester by reacting pentaerythritol with a combination of different fatty acids. For instance, a two-step esterification where pentaerythritol is first reacted with oleic acid and then with a dicarboxylic acid monoester (like a maleic acid monoester) can introduce structural irregularity and improve low-temperature properties.[3]

Issue 2: My product crystallizes unexpectedly during storage at low temperatures.

  • Question: Even though the initial pour point was acceptable, I'm observing crystallization over time. Why is this happening and how can I prevent it?

  • Answer: This phenomenon, known as post-crystallization, can occur even above the measured pour point. The initial cooling for the pour point test might not be sufficient to induce full crystallization. To mitigate this, consider the following:

    • Incorporate Crystallization Inhibitors: The use of pour point depressants (PPDs) can interfere with wax crystal formation and growth.[4]

    • Further Modify the Molecular Structure: Increasing the degree of branching or the variety of fatty acids in your mixed ester can further inhibit crystallization.[5]

    • Purification: Ensure that there are no impurities that could act as nucleation sites for crystallization.[6]

Issue 3: I'm getting a low yield of the desired low-temperature PETO derivative.

  • Question: I'm trying to synthesize a mixed ester with branched-chain acids, but my yield is low. What experimental parameters should I optimize?

  • Answer: Low yields in esterification reactions can often be attributed to several factors. Consider optimizing the following:

    • Molar Ratio of Reactants: An excess of the fatty acid can drive the reaction towards the formation of the tetraester. A molar ratio of fatty acid to the hydroxyl groups of pentaerythrilol of 1.1:1 has been shown to result in high conversion.[7]

    • Catalyst Selection and Concentration: The choice of catalyst is crucial. Organotin catalysts like Fascat 2003 have been shown to be highly effective for pentaerythritol esterification.[7] The catalyst concentration also plays a role; typically, it is in the range of 1-3% by weight of the reactants.[8]

    • Reaction Temperature and Time: Esterification of pentaerythritol requires high temperatures, often above 150°C, to effectively remove the water byproduct and drive the reaction forward.[7] The reaction time should be sufficient to achieve high conversion, which can be monitored by measuring the acid value of the reaction mixture.[9]

    • Efficient Water Removal: The removal of water is critical to shift the reaction equilibrium towards the products. Using a solvent like toluene to form an azeotrope with water or applying a vacuum can enhance water removal.[10]

Issue 4: Choosing and using Pour Point Depressants (PPDs).

  • Question: I want to use a pour point depressant. How do I select the right one for my PETO-based lubricant?

  • Answer: The selection of a PPD depends on the base oil's composition.[11] For synthetic esters like PETO, polymeric PPDs such as polyalkylmethacrylates (PAMAs) are commonly used.[4][12] It is essential to consider the compatibility of the PPD with the PETO and any other additives in your formulation.[11] The effectiveness of a PPD is also concentration-dependent; too high a concentration can sometimes have a negative effect on low-temperature properties.[4]

  • Question: What is the mechanism of action of pour point depressants?

  • Answer: PPDs do not prevent the formation of wax crystals but rather modify their growth and interaction.[1] They work through two primary mechanisms:

    • Surface Adsorption: The PPD molecules adsorb onto the surface of the nascent wax crystals, preventing them from growing larger.

    • Co-crystallization: The polymeric PPDs can co-crystallize with the wax molecules, disrupting the formation of a large, interlocking crystal network.[13]

Data Presentation

The following tables summarize quantitative data on the low-temperature properties of PETO and its modified versions.

Table 1: Pour Points of Various Pentaerythritol Esters

Ester TypeFatty Acid(s)Pour Point (°C)
This compound (PETO)Oleic Acid-20 to -32[3][14]
Pentaerythritol Mixed EstersLinear and Branched C18 acids-48[7]
Pentaerythritol TetraesterBranched C18 acids-38[7]
Pentaerythritol TetraesterBranched C9 acids+30[7]
Pentaerythritol TetraesterLinear C9 acids+8[7]
Pentaerythritol TetraesterBranched C8 acids+8[7]
Pentaerythritol ester of C5-9 mixed acidsC5-9 mixed acids< -40[15]
Pentaerythritol tetra-2-propyl heptanoate2-propyl heptanoic acid-56[3]
Pentaerythritol trioleate maleic acid monoester mixed esterOleic acid, Maleic acid monoesterLower than PETO[3]

Experimental Protocols

This section provides detailed methodologies for key experiments.

1. Synthesis of a Low-Pour-Point Mixed Pentaerythritol Ester (Two-Step Esterification)

This protocol is based on the synthesis of pentaerythritol trioleate maleic acid monoester mixed ester, as described in patent CN108863785B.[3]

  • Materials:

    • Pentaerythritol

    • Oleic Acid

    • Maleic acid monoester (e.g., maleic acid monomethyl ester)

    • Catalyst (e.g., p-toluenesulfonic acid)

    • Water-carrying agent (e.g., toluene)

  • Procedure:

    • Step 1: First Esterification

      • In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap, add oleic acid and pentaerythritol in a molar ratio of 3:1.

      • Add the catalyst and the water-carrying agent.

      • Heat the mixture under stirring to the reaction temperature (typically 150-220°C).

      • Continuously remove the water produced during the reaction via the Dean-Stark trap.

      • Monitor the reaction progress by measuring the acid value. Continue the reaction until the desired conversion is achieved.

    • Step 2: Second Esterification (Capping)

      • Cool the reaction mixture.

      • Add the maleic acid monoester. The molar ratio of the initially added oleic acid to pentaerythritol to maleic acid monoester should be approximately 3:1:1.1-1.2.

      • Heat the mixture again to complete the esterification of the remaining hydroxyl groups.

    • Purification:

      • Cool the reaction mixture to room temperature.

      • Wash the product with water to remove the catalyst and any unreacted acids.

      • Remove the water-carrying agent and any residual water from the organic layer under vacuum.

      • The final product is a light-yellow oily transparent liquid.

2. Pour Point Determination (Manual Method - ASTM D97)

This is a standard method for determining the pour point of petroleum products.[16][17]

  • Apparatus:

    • Test jar

    • Thermometer

    • Cooling bath

  • Procedure:

    • Sample Preparation:

      • Heat the sample to a specified temperature to dissolve any wax crystals. For samples with pour points above -33°C, heat to 9°C above the expected pour point, but at least to 45°C.[18]

    • Cooling:

      • Place the test jar containing the sample in a cooling bath.

    • Observation:

      • When the sample temperature is 9°C above the expected pour point, begin to examine the sample at every 3°C interval.[18]

      • To do this, remove the test jar from the cooling bath and tilt it just enough to see if the oil moves. This observation should be done quickly to minimize warming of the sample.

    • Determining the Pour Point:

      • The pour point is the lowest temperature at which the oil is observed to flow. Record the temperature at which no movement is observed when the jar is tilted, and add 3°C to this value.[18]

Mandatory Visualization

Diagram 1: Experimental Workflow for Low-Pour-Point PETO Synthesis

G cluster_0 Step 1: First Esterification cluster_1 Step 2: Second Esterification cluster_2 Purification a0 Reactants: Pentaerythritol + Oleic Acid (3:1) a1 Add Catalyst and Water-carrying agent a0->a1 a2 Heat and Stir (150-220°C) a1->a2 a3 Remove Water (Dean-Stark) a2->a3 b0 Add Maleic Acid Monoester a3->b0 Intermediate Product: Pentaerythritol Trioleate b1 Heat to complete reaction b0->b1 c0 Cool to Room Temperature b1->c0 c1 Water Wash c0->c1 c2 Vacuum Drying c1->c2 c3 Final Product: Low-Pour-Point Mixed Ester c2->c3

Caption: Workflow for synthesizing a low-pour-point mixed pentaerythritol ester.

Diagram 2: Improving Low-Temperature Properties of PETO

G cluster_0 High Pour Point PETO cluster_1 Molecular Modification Strategies cluster_2 Mechanism cluster_3 Result A Symmetrical Structure Linear Oleic Acid Chains B Introduce Branched Chains A->B C Create Mixed Esters A->C D Introduce Cis Double Bonds A->D E Disrupt Molecular Packing Inhibit Crystallization B->E C->E D->E F Improved Low-Temperature Properties (Lower Pour Point) E->F

Caption: How molecular modifications improve PETO's low-temperature properties.

Diagram 3: Mechanism of Pour Point Depressants (PPDs)

G cluster_0 Without PPD cluster_1 With PPD A Wax Crystal Nucleation B Crystal Growth A->B C Formation of Interlocking Crystal Network B->C D Oil Gelling (High Pour Point) C->D E Wax Crystal Nucleation F PPD Action: - Surface Adsorption - Co-crystallization E->F G Modified, Smaller Crystals F->G H Inhibition of Network Formation G->H I Oil Remains Fluid (Low Pour Point) H->I

Caption: The mechanism of action of pour point depressants on wax crystallization.

References

Addressing hydrolytic stability issues of pentaerythritol tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaerythritol tetraoleate (PETO) and encountering issues with its hydrolytic stability.

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic stability and why is it a concern for this compound (PETO)?

A1: Hydrolytic stability refers to a substance's ability to resist chemical decomposition in the presence of water.[1][2] PETO, being an ester, is susceptible to hydrolysis, a reaction where water molecules break down the ester bonds, reverting PETO to pentaerythritol and oleic acid.[3] This degradation can lead to increased acidity, changes in viscosity, and loss of performance in lubricant formulations, or altered release profiles and degradation of the active pharmaceutical ingredient (API) in drug delivery systems.[1][2]

Q2: What are the primary factors that accelerate the hydrolysis of PETO?

A2: The rate of PETO hydrolysis is significantly influenced by several factors:

  • Presence of Water: As a reactant in hydrolysis, the presence of water is the primary requirement for degradation to occur.[1] Ester-type fluids can be hygroscopic, meaning they absorb moisture from the air.[1]

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[4]

  • pH: The hydrolysis of esters is catalyzed by both acids and bases. Therefore, a highly acidic or alkaline environment will accelerate the degradation of PETO.

  • Catalysts: Certain metal ions can act as catalysts, speeding up the hydrolysis process.[3]

Q3: How can I improve the hydrolytic stability of my PETO-based formulation?

A3: Several strategies can be employed to enhance the hydrolytic stability of PETO:

  • Minimizing Water Content: The most straightforward approach is to strictly control the amount of water in your formulation and storage environment.

  • Use of Additives:

    • Acid Catchers/Scavengers: Compounds like carbodiimides and epoxy compounds can be added to neutralize acidic byproducts that catalyze further hydrolysis.

    • Polyalkylene Glycols (PAGs): Specific PAGs, particularly triblock copolymers, have been shown to improve the hydrolytic stability of esters, potentially by sequestering water.[5]

  • Steric Hindrance: The molecular structure of PETO, with its neopentyl core, already provides some steric hindrance which offers inherent resistance to hydrolysis compared to simpler esters.[6]

  • pH Control: Maintaining a neutral pH can help to avoid acid- or base-catalyzed hydrolysis.

Q4: What are the typical degradation products of PETO hydrolysis?

A4: The primary degradation products of complete PETO hydrolysis are pentaerythritol and four molecules of oleic acid. Partial hydrolysis will result in a mixture of pentaerythritol monooleate, dioleate, and trioleate, alongside free oleic acid. Analytical techniques such as HPLC and GC-MS can be used to identify and quantify these degradation products.[7][8][9]

Q5: Are there standard methods to test the hydrolytic stability of PETO?

A5: Yes, the most common standard test method is ASTM D2619, "Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)".[1][10][11] This method involves heating the lubricant with water in the presence of a copper strip and then measuring the change in acidity of the fluid and water, as well as the corrosion of the copper strip.[1][10][11] Modifications of this method are often used to evaluate the effectiveness of additives.[3][5]

Troubleshooting Guides

Problem 1: I am observing a significant increase in the acid number of my PETO-based lubricant over time.

Possible Causes Troubleshooting Steps
Water Contamination 1. Quantify Water Content: Use Karl Fischer titration to determine the water content in your lubricant. 2. Identify Source of Water: Investigate potential sources of moisture ingress, such as atmospheric humidity during storage or leaks in the system. 3. Implement Water Control Measures: Store the lubricant in sealed containers with desiccants. If in an operating system, consider using desiccant breathers.
Thermal Degradation 1. Review Operating Temperatures: Confirm that the operating temperature of the lubricant is within the recommended range for PETO. 2. Investigate Hot Spots: Check for localized areas of high heat in your system. 3. Consider Antioxidants: While distinct from hydrolysis, thermal degradation can produce acidic byproducts. Ensure your formulation has an adequate antioxidant package if high temperatures are unavoidable.
Presence of Catalytic Species 1. Analyze for Metals: Use elemental analysis (e.g., ICP-OES) to check for the presence of catalytic metals. 2. Review Formulation Components: Ensure that all additives are compatible and not contributing to catalytic degradation.

Problem 2: My PETO-based drug delivery system shows premature release of the active pharmaceutical ingredient (API).

Possible Causes Troubleshooting Steps
Hydrolysis of the PETO Matrix 1. Assess Stability in Aqueous Media: Conduct a stability study of your formulation in a relevant aqueous buffer at physiological temperature (37°C). Monitor the release of the API and the degradation of PETO over time using techniques like HPLC. 2. Control pH of the Formulation: Ensure the pH of your formulation is maintained in a range that minimizes PETO hydrolysis. Consider using a suitable buffer system.
Interaction between API and PETO 1. Evaluate API-Excipient Compatibility: Perform compatibility studies to ensure that the API itself is not catalyzing the hydrolysis of PETO. 2. Consider Alternative Formulations: If an inherent incompatibility exists, you may need to explore different excipients or encapsulation strategies.

Data Presentation

Table 1: Illustrative Kinetic Data for Enzyme-Catalyzed Hydrolysis of Pentaerythritol Esters

This data is derived from a study on the lipase-catalyzed hydrolysis of various pentaerythritol esters and is intended to illustrate the type of kinetic parameters that can be determined. It does not represent the rate of hydrolysis under typical non-enzymatic conditions.

EsterEnzymeVmax (µmol/min)Km (mM)
Pentaerythritol TetrapalmitateCandida antarctica lipase-B1.250.25
Pentaerythritol TetrastearateCandida antarctica lipase-B--
Pentaerythritol TetrapalmitatePorcine pancreas lipase0.080.14
Pentaerythritol TetrastearatePorcine pancreas lipase0.040.08

Table 2: Hypothetical Results of a Modified ASTM D2619 Test for PETO with and without a Hydrolytic Stabilizer

These are representative data to illustrate the expected outcome of testing with a hydrolytic stability additive. Actual results will vary based on the specific additive and its concentration.

ParameterPETO (Control)PETO + 2% Carbodiimide Stabilizer
Change in Total Acid Number (TAN) of Oil (mg KOH/g) 2.50.5
Acidity of Water Layer (mg KOH) 4.00.8
Copper Strip Weight Change (mg/cm²) -0.5 (corrosion)-0.1 (slight tarnish)
Insoluble Sludge (mg) 5010

Experimental Protocols

Protocol 1: Modified ASTM D2619 for Assessing Hydrolytic Stability of PETO

Objective: To determine the hydrolytic stability of a PETO-based formulation.

Materials:

  • Pressure-type beverage bottle (200 mL)

  • Polished copper strip (as per ASTM D2619 specifications)

  • PETO sample (75 g)

  • Deionized water (25 g)

  • Oven with a rotating rack capable of maintaining 93°C ± 1°C

  • Apparatus for Total Acid Number (TAN) titration

  • Analytical balance

Procedure:

  • Place the polished and weighed copper strip into the beverage bottle.

  • Add 75 g of the PETO sample to the bottle.

  • Add 25 g of deionized water to the bottle.

  • Securely cap the bottle.

  • Place the bottle on the rotating rack in the oven preheated to 93°C.

  • Rotate the bottle end over end at 5 rpm for 48 hours.

  • After 48 hours, remove the bottle from the oven and allow it to cool to room temperature.

  • Observe and record the appearance of the oil and water layers, and the presence of any sludge.

  • Carefully remove the copper strip, rinse with a suitable solvent (e.g., heptane), and weigh to determine the weight change. Record any changes in its appearance (e.g., tarnish, corrosion).

  • Separate the oil and water layers.

  • Determine the Total Acid Number (TAN) of the oil layer according to a standard titration method (e.g., ASTM D664).

  • Determine the acidity of the water layer by titration.

Protocol 2: Evaluating the Efficacy of a Hydrolytic Stability Additive

Objective: To assess the ability of an additive to improve the hydrolytic stability of PETO.

Materials:

  • Same as Protocol 1

  • Hydrolytic stability additive (e.g., a carbodiimide-based stabilizer)

Procedure:

  • Prepare two samples:

    • Control Sample: 100% PETO.

    • Test Sample: PETO with a specified concentration of the additive (e.g., 2% w/w). Ensure the additive is thoroughly mixed and dissolved in the PETO.

  • Run the modified ASTM D2619 test (Protocol 1) in parallel for both the control and test samples.

  • After the 48-hour test period, measure and record the following for both samples:

    • Change in Total Acid Number (TAN) of the oil.

    • Acidity of the water layer.

    • Weight change and appearance of the copper strip.

    • Amount of insoluble sludge formed.

  • Analysis: Compare the results from the control and test samples. A significant reduction in the increase in acidity, copper corrosion, and sludge formation in the test sample indicates that the additive is effective at improving the hydrolytic stability of PETO.

Visualizations

Hydrolysis_Mechanism PETO This compound (Ester) Intermediate Tetrahedral Intermediate PETO->Intermediate Nucleophilic attack by H₂O Water Water (H₂O) Water->Intermediate Catalyst Catalyst (H⁺ or OH⁻) Catalyst->Intermediate Products Pentaerythritol (Alcohol) + Oleic Acid (Carboxylic Acid) Intermediate->Products Elimination

Caption: Acid or base-catalyzed hydrolysis mechanism of PETO.

Experimental_Workflow cluster_prep Sample Preparation cluster_test Hydrolytic Stability Test (Modified ASTM D2619) cluster_analysis Analysis Prep_Control Prepare PETO Control Sample Add_Reagents Add Sample, Water, and Copper Strip to Bottle Prep_Control->Add_Reagents Prep_Test Prepare PETO + Additive Sample Prep_Test->Add_Reagents Incubate Incubate at 93°C for 48h with Rotation Add_Reagents->Incubate Measure_TAN Measure Total Acid Number (TAN) Incubate->Measure_TAN Measure_Corrosion Assess Copper Corrosion Incubate->Measure_Corrosion Measure_Sludge Quantify Sludge Formation Incubate->Measure_Sludge Compare Compare Results of Control vs. Test Measure_TAN->Compare Measure_Corrosion->Compare Measure_Sludge->Compare

Caption: Workflow for evaluating hydrolytic stability additives.

Troubleshooting_Guide Start Issue: PETO Degradation Observed (e.g., increased acidity, viscosity change) Check_Water Is water content high? Start->Check_Water Check_Temp Is operating temperature excessive? Check_Water->Check_Temp No Action_Water Identify and eliminate water source. Consider using desiccants. Check_Water->Action_Water Yes Check_pH Is the environment acidic or basic? Check_Temp->Check_pH No Action_Temp Reduce operating temperature. Ensure adequate cooling. Check_Temp->Action_Temp Yes Action_pH Neutralize the system. Use appropriate buffers. Check_pH->Action_pH Yes Action_Additives Consider adding hydrolytic stabilizers (e.g., carbodiimides). Check_pH->Action_Additives No

Caption: Troubleshooting logic for PETO hydrolytic instability.

References

Technical Support Center: Optimizing Low-Temperature Performance of Pentaerythritol Ester Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing the pour point of pentaerythritol ester lubricants.

Frequently Asked Questions (FAQs)

Q1: What is the pour point and why is it critical for pentaerythritol ester lubricants?

The pour point is the lowest temperature at which a lubricant will continue to flow under standardized conditions.[1][2] For pentaerythritol ester lubricants, a low pour point is crucial for applications in cold environments to ensure proper lubrication during startup and operation. A high pour point can lead to the lubricant solidifying or becoming too viscous, resulting in inadequate lubrication, increased friction, and potential equipment damage.[1][2][3]

Q2: What are the primary methods for reducing the pour point of pentaerythritol esters?

There are two main strategies to lower the pour point of pentaerythritol esters:

  • Molecular Structure Modification: This involves altering the chemical structure of the ester itself during synthesis. A common approach is to use a mix of linear and branched-chain fatty acids. The branched chains disrupt the orderly packing of the molecules at low temperatures, inhibiting crystallization and thus lowering the pour point.[4] The use of fatty acids with a combination of odd and even carbon chain lengths can also improve low-temperature properties.[4]

  • Use of Pour Point Depressants (PPDs): PPDs are polymeric additives that, when blended with the lubricant, modify the formation of wax crystals that can cause the lubricant to solidify at low temperatures.[3] Common types of PPDs include polymethacrylates (PMAs) and ethylene-vinyl acetate (EVA) copolymers.

Q3: How do pour point depressants (PPDs) work?

Pour point depressants do not prevent the formation of wax crystals but rather control their size and shape.[5] They work through two primary mechanisms:

  • Co-crystallization: The PPD molecules, which have long alkyl chains similar to the paraffin waxes in the lubricant, integrate into the growing wax crystal lattice. This disrupts the formation of a large, interconnected network of crystals that can trap the oil and cause it to solidify.

  • Surface Adsorption: The polar part of the PPD molecule adsorbs onto the surface of the wax crystals, preventing them from growing and agglomerating into a rigid structure.

This results in the formation of smaller, more compact, and less cohesive crystals that do not significantly increase the viscosity of the lubricant at low temperatures, allowing it to continue to flow.

Q4: Are there potential negative side effects of using pour point depressants?

Yes, while effective, the use of PPDs can have some drawbacks:

  • Viscosity Changes: The addition of polymeric PPDs can increase the viscosity of the lubricant at higher temperatures.[6]

  • Incorrect Dosage: An incorrect concentration of PPD can be ineffective or even detrimental. Over-treating can sometimes lead to an increase in viscosity at low temperatures.

  • Compatibility Issues: The chosen PPD must be compatible with the pentaerythritol ester base stock and any other additives in the formulation. Incompatibility can lead to additive dropout or a reduction in performance.

  • Impact on Other Properties: While PPDs are primarily designed to affect low-temperature properties, they can sometimes have minor effects on other lubricant characteristics like oxidative stability. It is essential to test the final formulation to ensure all performance requirements are met.

Troubleshooting Guide

Q1: My pentaerythritol ester lubricant has a higher-than-expected pour point. What are the likely causes?

A high pour point in your pentaerythritol ester lubricant can stem from several factors:

  • Fatty Acid Composition: The use of predominantly long, linear, and even-numbered carbon chain fatty acids in the synthesis of the ester can lead to a higher pour point due to more efficient molecular packing at low temperatures.[4]

  • Purity of Reactants: Impurities in the pentaerythritol or fatty acids can sometimes act as nucleation sites for crystal formation, leading to a higher pour point.

  • Contamination: The presence of contaminants such as water, other lubricants, or particulate matter can negatively impact the low-temperature performance of the lubricant.[7]

  • Thermal History: The previous thermal history of the lubricant can affect its pour point. It is important to follow the pre-heating steps outlined in the ASTM D97 test method to erase any "thermal memory."[8][9]

Q2: How do I select the most appropriate method to lower the pour point of my lubricant?

The choice between molecular structure modification and the use of PPDs depends on the specific requirements of your application and the stage of your product development.

  • Molecular Structure Modification is a good option when you are in the initial stages of designing the lubricant and have control over the synthesis process. This approach can provide a permanent and inherent improvement in low-temperature properties.

  • Pour Point Depressants are a practical solution when you need to improve the pour point of an existing pentaerythritol ester formulation. They offer flexibility and can be tailored to meet specific pour point targets.

The following logical diagram can help guide your decision-making process:

G start High Pour Point Issue synthesis_stage In Synthesis Stage? start->synthesis_stage modify_structure Modify Molecular Structure - Use branched fatty acids - Optimize C-chain length mix synthesis_stage->modify_structure Yes use_ppd Use Pour Point Depressant synthesis_stage->use_ppd No test_properties Test Pour Point and Other Properties modify_structure->test_properties use_ppd->test_properties meets_spec Meets Specifications? test_properties->meets_spec finalize Finalize Formulation meets_spec->finalize Yes troubleshoot Troubleshoot Formulation - Adjust PPD type/concentration - Re-evaluate molecular structure meets_spec->troubleshoot No troubleshoot->synthesis_stage

Decision workflow for pour point reduction.

Q3: I've added a PPD to my pentaerythritol ester, but the pour point reduction is minimal. What could be the issue?

Several factors can contribute to the poor performance of a PPD:

  • Incorrect PPD Type: The effectiveness of a PPD is highly dependent on the chemical structure of the base oil. A PPD that works well in a mineral oil may not be effective in a synthetic ester. You may need to screen several types of PPDs (e.g., different PMAs or EVAs) to find one that is compatible with your specific pentaerythritol ester.

  • Suboptimal Concentration: There is an optimal concentration range for each PPD in a given base oil. Too little PPD will be ineffective, while too much can sometimes have a negative effect on low-temperature viscosity. It is crucial to perform a dose-response study to determine the optimal treat rate.

  • Incompatibility: The PPD may be incompatible with the pentaerythritol ester or other additives in your formulation, leading to poor solubility and reduced effectiveness.

  • Base Oil Characteristics: The inherent properties of your pentaerythritol ester, such as the specific fatty acid composition, can influence its responsiveness to PPDs.

Quantitative Data on Pour Point Reduction

The following tables summarize quantitative data on the effect of molecular structure modification and PPD addition on the pour point of pentaerythritol esters.

Table 1: Effect of Branched-Chain Fatty Acid Content on Pour Point of Pentaerythritol Ester

Percentage of Branched-Chain Acid in Raw Material (%)Resulting Pour Point (°C)
0-5
10-40[4]
15-40[4]
20-25

Data synthesized from experimental results reported in the literature.[4]

Table 2: Illustrative Effect of PPD Concentration on Pour Point of a Synthetic Ester Lubricant

PPD TypePPD Concentration (ppm)Pour Point Reduction (°C)
Polymethacrylate (PMA)10005 - 10
Polymethacrylate (PMA)200010 - 15
Ethylene-Vinyl Acetate (EVA)10003 - 8
Ethylene-Vinyl Acetate (EVA)20008 - 12

Note: These are representative values. The actual performance will vary depending on the specific pentaerythritol ester and PPD used.

Experimental Protocols

Protocol 1: Pour Point Measurement of Pentaerythritol Ester Lubricants (Based on ASTM D97)

This protocol provides a step-by-step guide for the manual determination of the pour point of pentaerythritol ester lubricants.

Materials and Equipment:

  • Test Jar: Clear, cylindrical, flat-bottomed glass jar.

  • Thermometer: Appropriate range for the expected pour point.

  • Cork: To fit the test jar and hold the thermometer.

  • Jacket: Cylindrical metal jacket with a flat bottom.

  • Cooling Baths: A series of baths capable of maintaining the required temperatures (e.g., ice-water bath, dry ice-acetone bath).

Procedure:

  • Sample Preparation:

    • For samples with an expected pour point above -33°C, heat the sample to 45°C or 9°C above the expected pour point, whichever is higher, in a bath maintained at 48°C or 12°C above the expected pour point.[8]

    • For samples with an expected pour point of -33°C or below, heat the sample to 45°C in a 48°C bath.[8]

  • Assembly:

    • Pour the preheated sample into the test jar to the marked level.

    • Insert the thermometer through the cork, ensuring the thermometer bulb is positioned correctly within the sample.

    • Place the test jar into the jacket.

  • Cooling and Observation:

    • Place the assembly into the appropriate cooling bath.

    • Begin observations at a temperature 9°C above the expected pour point.

    • At each 3°C interval, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the oil. The entire operation of removal and replacement should not exceed 3 seconds.

  • Determining the Pour Point:

    • Continue this process until a temperature is reached at which the oil shows no movement when the jar is held horizontally for 5 seconds.

    • Record the temperature at which the last movement was observed.

    • The pour point is calculated as 3°C above this recorded temperature.[6][8][10]

Protocol 2: Evaluating the Performance of Pour Point Depressants

This protocol outlines a method for screening and evaluating the effectiveness of different PPDs in a pentaerythritol ester base oil.

Experimental Workflow Diagram:

G start Select Pentaerythritol Ester Base Oil select_ppds Select Candidate PPDs (e.g., PMA, EVA) start->select_ppds prepare_blends Prepare Blends at Various Concentrations select_ppds->prepare_blends measure_pp Measure Pour Point (ASTM D97) prepare_blends->measure_pp analyze_data Analyze Data and Determine Optimal PPD/Concentration measure_pp->analyze_data perform_tests Perform Additional Tests on Optimal Blend (e.g., Viscosity, Oxidative Stability) analyze_data->perform_tests finalize Finalize Formulation perform_tests->finalize

Workflow for evaluating PPD performance.

Procedure:

  • Selection of Materials:

    • Choose the pentaerythritol ester base oil to be tested.

    • Select a range of PPDs to evaluate.

  • Preparation of Blends:

    • For each PPD, prepare a series of blends with the base oil at different concentrations (e.g., 500, 1000, 2000, 5000 ppm).

    • Ensure each blend is thoroughly mixed to ensure homogeneity. A control sample of the base oil without any PPD should also be included.

  • Pour Point Measurement:

    • Determine the pour point of each blend and the control sample using the ASTM D97 protocol described above.

  • Data Analysis:

    • Plot the pour point of the blends as a function of PPD concentration for each PPD type.

    • Identify the PPD and concentration that provides the most significant pour point depression.

  • Further Performance Testing:

    • For the optimal blend(s), conduct further tests to evaluate the impact of the PPD on other critical lubricant properties, such as:

      • Kinematic viscosity at 40°C and 100°C (ASTM D445) to determine the viscosity index.

      • Oxidative stability (e.g., using a rotating pressure vessel oxidation test - RPVOT, ASTM D2272).

      • Flash point (ASTM D92).

References

Technical Support Center: Mitigation of Thermal Degradation of Pentaerythritol Tetraoleate (PETO) at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of thermal degradation of Pentaerythritol Tetraoleate (PETO) during high-temperature experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with PETO at elevated temperatures.

Issue Possible Cause Troubleshooting Steps & Recommendations
Discoloration (Yellowing or Browning) of PETO Thermo-oxidative degradation due to exposure to oxygen at high temperatures.[1]1. Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. 2. Temperature Control: Ensure the experimental temperature does not significantly exceed the thermal stability limit of PETO. 3. Antioxidant Addition: Incorporate a suitable antioxidant into your formulation.[2]
Increase in Viscosity or Gel Formation Polymerization of degradation byproducts initiated by free radicals.[1]1. Strict Temperature Monitoring: Use calibrated temperature probes to ensure accurate temperature control. 2. Antioxidant Selection: Employ primary antioxidants (e.g., hindered phenols or aminic antioxidants) to scavenge free radicals.[3] 3. Synergistic Antioxidant Systems: Consider using a combination of primary and secondary (e.g., phosphites) antioxidants for broader protection.
Increase in Acid Number Hydrolysis or oxidative cleavage of the ester bonds.[1]1. Moisture Control: Ensure all components and equipment are thoroughly dry, as moisture can lead to hydrolysis.[4] 2. Hydrolysis Stabilizers: If moisture is unavoidable, consider the use of hydrolysis stabilizers. 3. Inert Atmosphere and Antioxidants: Processing under an inert atmosphere and using antioxidants will mitigate oxidative cleavage.
Inconsistent Experimental Results Variations in raw material quality, processing conditions, or the presence of contaminants.1. Material Characterization: Characterize each new batch of PETO to ensure consistency. 2. Equipment Calibration: Regularly calibrate all instruments, including temperature controllers and balances. 3. Thorough Cleaning: Ensure all glassware and equipment are meticulously cleaned to avoid cross-contamination.[5]
Unexpectedly Rapid Degradation Presence of catalytic metals (e.g., copper, iron) or other impurities that accelerate oxidation.[6]1. Use High-Purity Materials: Utilize high-purity PETO and other reagents. 2. Chelating Agents: If metal contamination is suspected, consider the addition of a metal deactivator or chelating agent. 3. Glassware and Reactor Material: Use glassware or reactors made of non-catalytic materials.

Frequently Asked Questions (FAQs)

1. What is the typical thermal stability of this compound (PETO)?

Pentaerythritol esters are known for their good thermal stability, making them suitable for high-temperature applications. The onset of thermal decomposition for PETO in an inert atmosphere is generally observed around 230°C, with significant weight loss occurring at higher temperatures.[7] However, in the presence of oxygen, thermo-oxidative degradation can begin at lower temperatures.

2. What are the primary mechanisms of PETO degradation at high temperatures?

The main degradation mechanisms are:

  • Thermo-oxidative degradation: In the presence of oxygen, the ester molecules can oxidize, leading to the formation of free radicals. These radicals can initiate chain reactions, causing the breakdown of the ester bonds.[1]

  • Hydrolysis: In the presence of water, the ester linkages can be cleaved, resulting in the formation of pentaerythritol and oleic acid. This process can be accelerated by acidic or basic conditions.[4]

  • Thermolysis: At very high temperatures, even in the absence of oxygen, the ester bonds can break due to thermal energy, a process known as pyrolysis.[8]

3. What types of antioxidants are most effective for stabilizing PETO?

For polyol esters like PETO, the following types of antioxidants are generally effective:

  • Hindered Phenolic Antioxidants: These act as primary antioxidants by scavenging free radicals and are particularly effective for long-term heat stability.[1]

  • Aminic Antioxidants: These are also very effective radical scavengers, especially at higher temperatures.[9]

  • Phosphite-based Antioxidants: These are often used as secondary antioxidants in combination with primary antioxidants to decompose hydroperoxides.

  • Synergistic Blends: A combination of primary and secondary antioxidants often provides the most comprehensive protection against different stages of oxidation.[3]

4. How can I choose the right antioxidant for my application?

The choice of antioxidant depends on several factors, including the operating temperature, the presence of oxygen and water, and the desired service life. For high-temperature applications, aminic antioxidants or synergistic blends are often preferred.[9] It is recommended to perform thermal analysis (e.g., TGA or DSC) to evaluate the effectiveness of different antioxidants in your specific formulation.

5. Can the degradation of PETO be reversed?

No, the degradation of PETO involves the breaking of chemical bonds and is an irreversible process. The focus should be on preventing or mitigating degradation from occurring.

Quantitative Data on Antioxidant Performance

The following table summarizes illustrative data on the effect of different types of antioxidants on the thermal stability of polyol esters, similar to PETO. The "Onset of Decomposition" temperature is typically determined by Thermogravimetric Analysis (TGA).

Sample Antioxidant Type Concentration (wt%) Illustrative Onset of Decomposition (°C) in Air
PETO (unstabilized) None0~200 - 230
PETO + Phenolic AO Hindered Phenol0.5 - 1.0~250 - 280
PETO + Aminic AO Aromatic Amine0.5 - 1.0~260 - 290
PETO + Synergistic Blend Phenolic + Phosphite0.5 - 1.0~270 - 300

Note: These values are illustrative and can vary depending on the specific antioxidant, its concentration, and the experimental conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the onset of thermal decomposition of PETO with and without stabilizers.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the PETO sample into a TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the sample crucible into the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, or air for oxidative conditions) at a flow rate of 20-50 mL/min.

    • Allow the system to equilibrate at a starting temperature, typically 30°C.

  • Thermal Program:

    • Heat the sample from the initial temperature to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the percentage weight loss versus temperature.

    • The onset of decomposition is determined as the temperature at which a significant weight loss begins.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Degradation Products

Objective: To identify the volatile and semi-volatile byproducts of PETO degradation.

Methodology:

  • Sample Preparation:

    • Age the PETO sample under the desired high-temperature conditions for a specific duration.

    • Dissolve a small amount of the aged sample in a suitable solvent (e.g., hexane or dichloromethane).

  • Instrument Setup:

    • GC Column: Select a column suitable for separating fatty acid esters and other potential degradation products (e.g., a polar capillary column).

    • Oven Program: Set a temperature program that allows for the separation of a wide range of compounds (e.g., initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes).

    • Mass Spectrometer: Set the MS to scan a suitable mass range (e.g., m/z 40-600).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks in the resulting chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).[10] This will help in identifying degradation products such as smaller esters, aldehydes, ketones, and carboxylic acids.[8][11]

Visualizations

Logical Workflow for Evaluating PETO Thermal Stability

G Workflow for PETO Thermal Stability Evaluation cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_degradation Degradation Product Analysis cluster_results Data Interpretation Prep_Unstabilized Prepare Unstabilized PETO Sample TGA Thermogravimetric Analysis (TGA) (Inert/Oxidative Atmosphere) Prep_Unstabilized->TGA DSC Differential Scanning Calorimetry (DSC) Prep_Unstabilized->DSC Aging Age Samples at High Temperature Prep_Unstabilized->Aging Prep_Stabilized Prepare PETO Sample with Antioxidant(s) Prep_Stabilized->TGA Prep_Stabilized->DSC Prep_Stabilized->Aging Compare_TGA Compare Onset of Decomposition Temperatures TGA->Compare_TGA DSC->Compare_TGA GCMS GC-MS Analysis Aging->GCMS Identify_Products Identify Degradation Products GCMS->Identify_Products Assess_Performance Assess Antioxidant Performance Compare_TGA->Assess_Performance Identify_Products->Assess_Performance

Caption: A logical workflow for the experimental evaluation of PETO's thermal stability.

Proposed Thermo-Oxidative Degradation Pathway of PETO

G Proposed Thermo-Oxidative Degradation Pathway of PETO cluster_antioxidants Antioxidant Intervention PETO This compound (PETO) Initiation Initiation (Heat, O2, Metal Ions) PETO->Initiation PETO_Radical PETO Radical (R•) Initiation->PETO_Radical H abstraction Peroxy_Radical Peroxy Radical (ROO•) PETO_Radical->Peroxy_Radical + O2 Polymerization Polymerization PETO_Radical->Polymerization Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH (propagation) Peroxy_Radical->Polymerization Alkoxy_Radical Alkoxy Radical (RO•) Hydroperoxide->Alkoxy_Radical Hydroxy_Radical Hydroxy Radical (•OH) Hydroperoxide->Hydroxy_Radical Cleavage Ester Bond Cleavage Alkoxy_Radical->Cleavage Hydroxy_Radical->Cleavage Degradation_Products Degradation Products (Aldehydes, Ketones, Carboxylic Acids, etc.) Cleavage->Degradation_Products High_MW_Products High Molecular Weight Products (Sludge, Varnish) Polymerization->High_MW_Products Primary_AO Primary Antioxidants (Phenolic, Aminic) Primary_AO->Peroxy_Radical Scavenge Secondary_AO Secondary Antioxidants (Phosphites) Secondary_AO->Hydroperoxide Decompose

Caption: A proposed pathway for the thermo-oxidative degradation of PETO and antioxidant intervention points.

References

Overcoming demulsibility problems in pentaerythritol tetraoleate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address demulsibility challenges in pentaerythritol tetraoleate (PETO) formulations.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common demulsibility issues encountered during your experiments with PETO-based formulations.

Question: Why is my PETO formulation failing the demulsibility test (e.g., ASTM D1401)?

Answer: Failure to meet demulsibility requirements, indicated by the inability of the oil and water to separate effectively, can stem from several factors. A stable emulsion is often the result of contaminants or the interaction of various additives in the formulation.[1][2]

Potential Causes and Corrective Actions:

  • Contamination: The presence of polar contaminants can significantly impair demulsibility.[1]

    • Troubleshooting: Ensure all glassware and equipment are thoroughly cleaned and free of any residual detergents or cleaning agents. Review your handling and storage procedures to minimize exposure to environmental contaminants like dust and moisture.

  • Additive Interactions: Certain additives, while beneficial for other properties, can negatively impact water separability.

    • Troubleshooting:

      • Dispersants/Detergents: Polyisobutylene succinimide and basic calcium or magnesium sulfonate detergents, commonly used for their cleaning properties, can act as emulsifiers and hinder water separation.[3] Consider using alternative, non-emulsifying dispersants if cleanliness is a required property.

      • Rust Inhibitors: Some rust inhibitors can promote emulsion formation to ensure complete surface coverage and prevent corrosion.[1] If demulsibility is a critical parameter, select rust inhibitors with good water-separating characteristics.

      • Friction Modifiers: Certain friction modifiers can have surfactant-like properties that stabilize emulsions. Evaluate the necessity of the friction modifier or test alternative chemistries.

  • Incorrect Demulsifier or Concentration: The choice and treat rate of the demulsifier are critical for optimal performance.

    • Troubleshooting:

      • Selection: The selection of a demulsifier should be based on the specific PETO base oil and other additives in the formulation. Demulsifiers are often based on chemistries like polyalkylene glycols (PAGs), polyacrylates, or silicone-polyether copolymers.[4]

      • Concentration: The concentration of the demulsifier is crucial. Too little may be ineffective, while an excessive amount can sometimes have a reverse effect and stabilize the emulsion. Perform a dose-response study to determine the optimal concentration.

Question: How can I improve the water separation performance of my PETO-based lubricant?

Answer: Improving water separability involves a systematic approach to formulation optimization, focusing on the selection and dosage of a suitable demulsifier and ensuring the compatibility of all components.

Strategies for Improvement:

  • Demulsifier Selection: The choice of demulsifier is paramount. For synthetic esters like PETO, demulsifiers that are effective in polar base oils should be considered.

  • Synergistic Additive Combinations: When formulating, consider the entire additive package. Some additives can work synergistically to enhance demulsibility, while others can be antagonistic.

  • Base Oil Quality: The purity of the PETO base oil can influence its demulsibility. Ensure the base oil meets required specifications and is free from manufacturing by-products that could act as emulsifying agents.

Frequently Asked Questions (FAQs)

Q1: What is demulsibility and why is it important for PETO formulations?

A1: Demulsibility is the ability of a lubricant to separate from water.[1] In applications where water contamination is possible, good demulsibility is crucial to prevent the formation of a stable emulsion.[1] Emulsified water can lead to a host of problems, including:

  • Reduced lubrication effectiveness[2]

  • Increased corrosion and rust[2]

  • Accelerated oil degradation[2]

  • Formation of sludge and deposits

This compound is often used in high-performance lubricants where maintaining these properties is critical for equipment longevity and reliability.[5]

Q2: What are the common types of demulsifiers used in synthetic ester lubricants like PETO?

A2: While specific trade names are numerous, demulsifiers for synthetic esters generally fall into several chemical categories:

  • Polyalkylene Glycols (PAGs): These are a versatile class of demulsifiers.

  • Polyol Esters: Certain polyol esters can be designed to have demulsifying properties.

  • Silicone-based Demulsifiers: Silicone-polyether copolymers are known for their surface activity and can be effective demulsifiers.[4]

  • Resin Alkoxylates: These have shown good performance in breaking emulsions.

The selection depends on the specific formulation and operating conditions.

Q3: Can the type of water used in testing affect the demulsibility results?

A3: Yes, the water used in the demulsibility test can influence the results. The standard ASTM D1401 method specifies the use of distilled water.[6] However, in marine applications, for instance, testing with synthetic seawater may be more representative of actual operating conditions.[6] The presence of salts and other minerals in the water can affect the stability of the emulsion.

Q4: How does temperature affect demulsibility?

A4: Temperature can have a significant impact on demulsibility. In many cases, higher temperatures can aid in the separation of water from oil by reducing the viscosity of the oil and increasing the mobility of the water droplets.[7] The standard test method ASTM D1401 is typically conducted at 54°C or 82°C, depending on the viscosity of the fluid.[6]

Data Presentation

Table 1: Illustrative Demulsifier Performance in a PETO Formulation (ASTM D1401)

Demulsifier TypeConcentration (ppm)Test Temperature (°C)Time to 3 mL Emulsion (min)Final State (Oil/Water/Emulsion in mL) at 30 min
None054> 3035 / 30 / 15
Polyalkylene Glycol (PAG)100542040 / 38 / 2
Polyalkylene Glycol (PAG)200541040 / 40 / 0
Silicone-Polyether Copolymer100541540 / 40 / 0
Silicone-Polyether Copolymer20054540 / 40 / 0
Polyol Ester Demulsifier200542538 / 37 / 5

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential relative performance of different demulsifier types. Actual results will vary depending on the specific PETO base oil, other additives in the formulation, and the precise test conditions.

Experimental Protocols

Protocol: ASTM D1401 - Standard Test Method for Water Separability of Petroleum Oils and Synthetic Fluids

This protocol outlines the steps to assess the ability of a PETO formulation to separate from water.

1. Apparatus:

  • Graduated glass cylinder (100 mL)

  • Stirring paddle

  • Stirring motor (1500 ± 15 rpm)

  • Constant temperature bath (capable of maintaining 54 ± 1°C or 82 ± 1°C)

  • Stopwatch

2. Reagents:

  • PETO formulation sample

  • Distilled water

3. Procedure:

  • Heat the constant temperature bath to the specified test temperature (54°C for viscosities up to 90 mm²/s at 40°C, and 82°C for higher viscosities).[6]

  • Add 40 mL of distilled water to the 100 mL graduated cylinder.

  • Place the cylinder in the heated bath and allow the water to reach the test temperature.

  • Add 40 mL of the PETO formulation sample to the same graduated cylinder.

  • Place the cylinder back in the bath and allow the contents to equilibrate to the test temperature.

  • Position the stirring paddle in the cylinder so that it is immersed in the liquid.

  • Start the stirrer and the stopwatch simultaneously, ensuring the stirring speed is maintained at 1500 ± 15 rpm.[2]

  • Stir the mixture for exactly 5 minutes.[2]

  • Stop the stirrer and lift the paddle out of the mixture.

  • Record the volume of the oil, water, and emulsion layers at 5-minute intervals.[1]

  • The test is complete when the emulsion layer is 3 mL or less, or after a total of 30 minutes (for 54°C) or 60 minutes (for 82°C) has elapsed.[6]

4. Reporting Results:

  • Report the volumes of oil, water, and emulsion at each 5-minute interval.

  • The final result is typically reported in the format: Oil (mL) / Water (mL) / Emulsion (mL) (Time in minutes). For example, 40/40/0 (15) indicates complete separation in 15 minutes.[2]

Mandatory Visualizations

G cluster_0 Troubleshooting Demulsibility Issues Start Poor Demulsibility (ASTM D1401 Failure) Check_Contamination Investigate Potential Contamination Sources Start->Check_Contamination Review_Additives Review Additive Package (Dispersants, Rust Inhibitors, etc.) Start->Review_Additives Optimize_Demulsifier Evaluate Demulsifier (Type and Concentration) Start->Optimize_Demulsifier Source_Contamination Identify and Eliminate Contamination Check_Contamination->Source_Contamination Reformulate_Additives Select Alternative Additives with Better Demulsibility Review_Additives->Reformulate_Additives Optimize_Concentration Determine Optimal Demulsifier Treat Rate Optimize_Demulsifier->Optimize_Concentration Retest Re-run ASTM D1401 Source_Contamination->Retest Reformulate_Additives->Retest Optimize_Concentration->Retest Retest->Start Fail Pass Pass Retest->Pass

Caption: Troubleshooting workflow for addressing poor demulsibility in PETO formulations.

G cluster_1 Mechanism of Demulsification Emulsion Stable Emulsion (Water-in-PETO) Add_Demulsifier Addition of Demulsifier Emulsion->Add_Demulsifier Adsorption Demulsifier Adsorbs at Oil-Water Interface Add_Demulsifier->Adsorption Film_Thinning Weakening and Rupture of Interfacial Film Adsorption->Film_Thinning Coalescence Water Droplets Coalesce Film_Thinning->Coalescence Separation Phase Separation (Oil and Water Layers) Coalescence->Separation

Caption: Simplified signaling pathway of the demulsification process in a PETO formulation.

References

Influence of fatty acid composition on pentaerythritol tetraoleate properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaerythritol tetraoleate (PETO). The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, analysis, and application.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of the fatty acid composition on the properties of PETO?

The fatty acid composition, particularly the ratio of monounsaturated (like oleic acid) to polyunsaturated (like linoleic acid) fatty acids, significantly impacts the oxidative stability and low-temperature properties of PETO. A higher concentration of oleic acid leads to greater oxidative stability due to fewer double bonds, which are susceptible to oxidation. Conversely, a higher degree of unsaturation can improve low-temperature fluidity (lower pour point). Saturated fatty acids, such as palmitic and stearic acid, can increase the melting point and pour point of the final product.

Q2: What are the expected physicochemical properties of PETO synthesized from high oleic acid feedstock?

PETO synthesized from high oleic acid sources is characterized by a high viscosity index, good thermal and oxidative stability, and a low pour point, making it an excellent biolubricant base stock.[1] Specific properties can vary based on the purity of the oleic acid and the completeness of the esterification reaction.

Table 1: Physicochemical Properties of Pentaerythritol Esters from Oleic Acid

PropertyPE Oleate ValueReference
Viscosity at 40°C (cSt)52.22[1]
Viscosity at 100°C (cSt)16.33[1]
Viscosity Index309[1]
Pour Point (°C)-42[1]
Flash Point (°C)>300[1]
Oxidative Stability (°C)177[1]

Troubleshooting Guides

Synthesis

Q3: My PETO synthesis has a low yield. What are the potential causes and how can I improve it?

Low yields in PETO synthesis can stem from several factors. Incomplete esterification is a primary cause. To drive the reaction to completion, ensure the effective removal of byproducts like water (in esterification) or methanol (in transesterification), often by using a Dean-Stark trap or applying a vacuum.[2][3] Other critical factors include the molar ratio of reactants, reaction temperature, and catalyst concentration. An excess of oleic acid can shift the equilibrium towards the product.[2] However, excessively high temperatures can lead to side reactions or sublimation of pentaerythritol.[3][4]

Q4: The acid value of my final PETO product is too high. What does this indicate and how can I reduce it?

A high acid value signifies the presence of unreacted free fatty acids or product degradation through hydrolysis.[5][6] This is undesirable as it can negatively affect the lubricant's stability and performance, potentially causing corrosion.[6]

Troubleshooting Steps:

  • Ensure Complete Reaction: Extend the reaction time or optimize conditions (temperature, catalyst) to maximize the conversion of fatty acids.

  • Efficient Water Removal: The esterification reaction is reversible. If water, a byproduct, is not effectively removed, it can hydrolyze the ester back to its starting materials.[5]

  • Purification: After the reaction, neutralize the catalyst and wash the product to remove residual acids. Purification via column chromatography can also be employed.[7]

Q5: I am observing unexpected side products in my reaction mixture. What are the likely side reactions?

Side reactions can occur, especially at high temperatures or with certain catalysts. With acidic catalysts, ether formation is a possibility.[8] The selectivity of the reaction can be poor, leading to a mixture of mono-, di-, tri-, and tetraesters.[7] The choice of catalyst and reaction conditions is crucial to minimize these side reactions.

Synthesis_Troubleshooting Logical Workflow for PETO Synthesis Troubleshooting Start Low PETO Yield or High Acid Value Check_Ratio Verify Fatty Acid: Pentaerythritol Molar Ratio (Excess fatty acid is favorable) Start->Check_Ratio Incomplete Esterification? Check_Purity Assess Reactant Purity Start->Check_Purity Impurity Issues? Check_Temp Optimize Reaction Temperature (e.g., 160-180°C) Check_Ratio->Check_Temp Check_Catalyst Evaluate Catalyst Concentration (e.g., 1-2% w/w) Check_Temp->Check_Catalyst Check_Removal Ensure Efficient Byproduct Removal (Water/Methanol) Check_Catalyst->Check_Removal Purification Implement Post-Synthesis Purification (Neutralization, Washing, Chromatography) Check_Removal->Purification Reaction Optimized Check_Purity->Purification End High-Quality PETO Purification->End

Caption: Troubleshooting workflow for PETO synthesis.

Analysis and Characterization

Q6: I'm having trouble analyzing my PETO sample with Gas Chromatography (GC). What are some common challenges?

Pentaerythritol and its esters have high boiling points and may not be volatile enough for direct GC analysis. Derivatization to more volatile forms, such as trimethylsilyl ethers or acetates, is often necessary.[9][10] Without derivatization, you may see poor peak shapes or no elution of the tetraester. It's also important to use a high-temperature stable column and an appropriate temperature program.

Q7: My High-Performance Liquid Chromatography (HPLC) analysis of PETO shows poor peak shape and resolution. How can I fix this?

Poor peak shape and resolution in HPLC can be caused by several factors.[11]

  • Solvent Incompatibility: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase.

  • Column Choice: A suitable stationary phase is critical. For large, non-polar molecules like PETO, reverse-phase chromatography is common.

  • Method Optimization: Adjust the mobile phase composition, flow rate, and gradient to improve separation.[11]

  • System Issues: Check for leaks, air bubbles in the system, or a faulty column, which can all degrade performance.[12][13][14]

Q8: How can I use Nuclear Magnetic Resonance (NMR) to assess the purity and completion of my PETO synthesis?

NMR is a powerful tool for structural elucidation and purity assessment.

  • ¹H NMR: The disappearance of the hydroxyl proton signal from pentaerythritol and the appearance of characteristic signals for the ester group's methylene protons (around 4.0-4.2 ppm) indicate ester formation. The integration of these signals relative to the fatty acid chain protons can be used to determine the degree of esterification.

  • ¹³C NMR: The appearance of a carbonyl signal for the ester group (around 173 ppm) is a key indicator of a successful reaction. Quantitative ¹³C NMR can help identify and quantify the presence of mono-, di-, tri-, and tetraesters, as well as any unreacted starting materials.[15]

Q9: How can I monitor the oxidation of my PETO product using Fourier-Transform Infrared (FTIR) Spectroscopy?

FTIR is an effective technique for monitoring the degradation of lubricants.[1][16] During oxidation, you can observe changes in the FTIR spectrum, such as the formation of a broad absorption band in the hydroxyl region (around 3400-3500 cm⁻¹) due to the formation of hydroperoxides, and an increase in the intensity of the carbonyl (C=O) band (around 1700-1750 cm⁻¹) due to the formation of aldehydes, ketones, and carboxylic acids.[17] Comparing the spectrum of a used or aged sample to that of a fresh sample allows for a qualitative assessment of the extent of oxidation.

Analytical_Workflow Workflow for PETO Analysis and Quality Control Sample Synthesized PETO (Crude Product) FTIR_Initial FTIR Analysis (Verify Ester Formation, -OH disappearance) Sample->FTIR_Initial NMR_Purity NMR Analysis (¹H & ¹³C) (Assess Purity & Degree of Esterification) FTIR_Initial->NMR_Purity HPLC_GC Chromatography (HPLC or GC) (Quantify Components, Check for Impurities) NMR_Purity->HPLC_GC Acid_Value Titration (Determine Acid Value) HPLC_GC->Acid_Value Incomplete Incomplete Reaction/ High Impurities Acid_Value->Incomplete Repurify Re-purify or Re-run Reaction Incomplete->Repurify Yes Final_Product Final Purified PETO Incomplete->Final_Product No Repurify->Sample Stability_Test Stability Testing (Oxidation, Hydrolysis) Final_Product->Stability_Test FTIR_Oxidation FTIR Monitoring (Track Oxidation) Stability_Test->FTIR_Oxidation

Caption: Analytical workflow for PETO characterization.

Experimental Protocols

Protocol 1: Synthesis of this compound (Esterification)

This protocol is a generalized procedure based on common laboratory practices.

  • Reactant Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add pentaerythritol and oleic acid. A typical molar ratio is 1:4.9 (pentaerythritol to oleic acid) to favor the formation of the tetraester.[2]

  • Solvent and Catalyst Addition: Add an azeotropic solvent such as toluene to facilitate water removal. Add an acid catalyst, for example, p-toluenesulfonic acid (p-TSA) (approximately 2% of the total weight of reactants).[7]

  • Reaction: Heat the mixture to the reflux temperature of the solvent (for toluene, approx. 110-120°C) with vigorous stirring. The reaction progress is monitored by collecting the water byproduct in the Dean-Stark trap. The reaction is considered complete when water is no longer being generated.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a base solution (e.g., sodium bicarbonate).

    • Wash the organic layer sequentially with the base solution and then with distilled water until the aqueous layer is neutral.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude PETO.

    • Further purification can be achieved using column chromatography if necessary to remove residual free fatty acids and partially esterified products.[7]

Protocol 2: Characterization by FTIR
  • Sample Preparation: For liquid PETO samples, a small drop can be placed directly onto the ATR crystal of the FTIR spectrometer. Alternatively, a thin film can be created between two KBr disks.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-500 cm⁻¹.

  • Analysis:

    • Successful Esterification: Confirm the presence of a strong ester carbonyl (C=O) peak around 1740 cm⁻¹ and the significant reduction or absence of the broad hydroxyl (-OH) peak from pentaerythritol (around 3300-3500 cm⁻¹) and the carboxylic acid -OH stretch from oleic acid (broad peak around 2500-3300 cm⁻¹).

    • Oxidation Monitoring: For aged or used samples, look for the appearance or increase in intensity of a broad -OH peak (3400-3500 cm⁻¹) and broadening or shouldering of the C=O peak, indicating the formation of oxidative byproducts.[17]

References

Troubleshooting viscosity variations in pentaerythritol tetraoleate batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot viscosity variations in pentaerythritol tetraoleate (PETO) batches.

Troubleshooting Guide: Viscosity Variations

This guide provides a systematic approach to identifying and resolving common issues leading to inconsistent viscosity in PETO synthesis.

Question: Why is the viscosity of my PETO batch higher than expected?

Answer: Higher than expected viscosity is often an indication of incomplete reaction, side reactions, or impurities. Follow this troubleshooting workflow to diagnose the potential cause:

G start High Viscosity Observed check_impurities 1. Analyze Raw Material Purity start->check_impurities check_reaction_completeness 2. Verify Reaction Completeness check_impurities->check_reaction_completeness If raw materials are pure solution_impurities Source high-purity raw materials. Characterize raw materials before use. check_impurities->solution_impurities check_side_reactions 3. Investigate Side Reactions check_reaction_completeness->check_side_reactions If reaction is complete solution_reaction Increase reaction time. Optimize temperature. Adjust catalyst concentration. Ensure proper molar ratio. check_reaction_completeness->solution_reaction check_purification 4. Review Purification Process check_side_reactions->check_purification If no evidence of side reactions solution_side_reactions Use nitrogen blanket to prevent oxidation. Lower reaction temperature to minimize polymerization. check_side_reactions->solution_side_reactions solution_purification Ensure complete removal of unreacted starting materials and catalyst. check_purification->solution_purification

Caption: Troubleshooting workflow for unexpectedly high viscosity.

Question: What could cause lower than expected viscosity in my PETO batch?

Answer: Low viscosity can be caused by incomplete esterification, thermal degradation, or an incorrect molar ratio of reactants.

G start Low Viscosity Observed check_esterification 1. Assess Degree of Esterification start->check_esterification check_degradation 2. Check for Thermal Degradation check_esterification->check_degradation If esterification is incomplete solution_esterification Increase reaction time or temperature. Check catalyst activity. check_esterification->solution_esterification check_ratio 3. Verify Reactant Molar Ratio check_degradation->check_ratio If no degradation is observed solution_degradation Lower reaction temperature. Reduce reaction time. check_degradation->solution_degradation solution_ratio Ensure accurate measurement of reactants. Use a slight excess of oleic acid. check_ratio->solution_ratio

Caption: Troubleshooting workflow for unexpectedly low viscosity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of viscosity variations in PETO synthesis?

A1: The most common causes for viscosity variations between batches of this compound include:

  • Incomplete Esterification: The presence of mono-, di-, and tri-esters alongside the desired tetraester will significantly impact the final viscosity.

  • Raw Material Purity: The purity of pentaerythritol is crucial. The presence of dipentaerythritol or tripentaerythritol can lead to the formation of higher molecular weight esters with increased viscosity.[1]

  • Reaction Conditions: Deviations in reaction temperature, time, and catalyst concentration can affect the rate and extent of the esterification reaction.[2][3][4]

  • Oxidation: Unsaturated fatty acids like oleic acid can be prone to oxidation at high temperatures, which can cause polymerization and an increase in viscosity.[5]

  • Post-Synthesis Purification: Inefficient removal of unreacted starting materials or byproducts will alter the viscosity of the final product.

Q2: How does the molar ratio of reactants affect the final viscosity?

A2: The molar ratio of oleic acid to pentaerythritol is a critical factor. An excess of oleic acid is often used to drive the reaction towards the formation of the tetraester, which helps in achieving the target viscosity.[4] An insufficient amount of oleic acid will result in a higher proportion of partially esterified products, leading to a lower viscosity.

Q3: What is the impact of reaction temperature on PETO viscosity?

A3: The reaction temperature influences both the rate of esterification and the potential for side reactions. While higher temperatures can accelerate the reaction, they can also promote oxidation and thermal degradation of the product, potentially leading to increased viscosity.[3] It is essential to maintain the reaction temperature within the optimal range for the specific catalyst and process being used.[3][6]

Q4: Can the type and concentration of catalyst influence viscosity?

A4: Yes, the catalyst plays a significant role. The type of catalyst (e.g., acid catalysts, organometallic catalysts) and its concentration affect the reaction kinetics.[2][4] An inappropriate catalyst or concentration can lead to an incomplete reaction or the formation of byproducts, both of which can cause deviations from the target viscosity.

Q5: How can I monitor the progress of the reaction to ensure consistent viscosity?

A5: Monitoring the acid value of the reaction mixture is a common method to track the consumption of oleic acid and the progress of esterification.[3][6][7] The reaction is typically considered complete when the acid value reaches a predetermined low level.[3][4] Consistent final acid values across batches are a good indicator of reproducible esterification and, consequently, more consistent viscosity.

Data Presentation

Table 1: Typical Reaction Parameters for PETO Synthesis

ParameterTypical RangeConsequence of Deviation
Molar Ratio (Oleic Acid:Pentaerythritol) 4.1:1 to 5:1[4][5]Low Ratio: Incomplete esterification, lower viscosity. High Ratio: Increased cost, more unreacted oleic acid to remove.
Reaction Temperature 160°C - 235°C[2][3][6]Too Low: Slow reaction rate, incomplete esterification. Too High: Oxidation, thermal degradation, increased color, and viscosity.
Catalyst Concentration 0.1% - 2% (w/w)[4][5]Too Low: Slow reaction rate. Too High: Potential for side reactions and increased purification challenges.
Reaction Time 3 - 18 hours[3][4][8]Too Short: Incomplete reaction. Too Long: Potential for degradation and side reactions at high temperatures.

Table 2: Key Quality Control Parameters for PETO

ParameterTypical ValueImplication for Viscosity
Kinematic Viscosity @ 40°C 60-70 mm²/s[9]Direct measure of the fluid's resistance to flow.
Kinematic Viscosity @ 100°C 11.5-13.5 mm²/s[9]Viscosity at a higher temperature, used to calculate the viscosity index.
Viscosity Index > 175[9]Indicates the stability of viscosity over a range of temperatures.
Acid Value (mg KOH/g) < 1.0[3][4][9]A low acid value indicates a high degree of esterification and purity. Higher values suggest the presence of unreacted oleic acid, which can lower viscosity.
Saponification Value (mg KOH/g) > 175[9]Relates to the average molecular weight of the ester.

Experimental Protocols

1. Determination of Acid Value

Objective: To quantify the amount of residual free fatty acids in the PETO product, indicating the completeness of the esterification reaction.

Methodology:

  • Accurately weigh a sample of the PETO product into an Erlenmeyer flask.

  • Add a suitable solvent mixture (e.g., ethanol/ether) to dissolve the sample.

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of potassium hydroxide (KOH) until a persistent color change is observed.

  • The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V * N * 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • N = normality of the KOH solution

    • W = weight of the PETO sample (g)

2. Viscosity Measurement

Objective: To determine the kinematic viscosity of the PETO product at a specified temperature.

Methodology:

  • Use a calibrated capillary viscometer (e.g., Ubbelohde type).

  • Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 40°C or 100°C).

  • Introduce a precise volume of the PETO sample into the viscometer.

  • Allow the sample to reach thermal equilibrium.

  • Measure the time it takes for the liquid to flow between two marked points on the viscometer.

  • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To separate and quantify the different ester species (mono-, di-, tri-, and tetraoleate) and unreacted raw materials.

Methodology:

  • Instrumentation: A standard HPLC system with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), is recommended as PETO lacks a strong UV chromophore.[10]

  • Column: A C18 reversed-phase column is typically used for separating large, hydrophobic molecules.[10]

  • Mobile Phase: A gradient elution using solvents like acetonitrile and isopropanol/hexane is often employed to achieve good separation.[10]

  • Sample Preparation: Dissolve a known amount of the PETO sample in a suitable solvent (e.g., hexane or isopropanol).

  • Analysis: Inject the sample into the HPLC system and analyze the resulting chromatogram to determine the relative peak areas of the different components, which correspond to their relative concentrations.

References

Impact of impurities on the performance of pentaerythritol tetraoleate lubricants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of impurities on the performance of pentaerythritol tetraoleate (PETO) lubricants. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses common problems that may arise during the use of PETO lubricants, their potential causes, and recommended solutions.

Problem Potential Cause(s) Troubleshooting Steps
Increased Viscosity and Emulsion Formation Water Contamination: The presence of water can lead to the formation of stable emulsions, causing a significant increase in the lubricant's viscosity.[1][2]- Action: Implement proper storage and handling procedures to prevent moisture ingress. Use desiccant breathers on lubricant reservoirs.- Analysis: Perform a Karl Fischer titration (ASTM D6304) to quantify the water content. A milky or hazy appearance is a visual indicator of water contamination.[1]
Accelerated Lubricant Degradation and Corrosion Acidic Impurities: Residual acidic catalysts from synthesis or acidic byproducts from oxidation can accelerate the hydrolysis of the ester, leading to further acid formation and corrosion of metallic components.[3]- Action: Ensure the PETO lubricant meets the specified low acid number (AN) before use. If degradation is suspected, consider using an oil with an acid-scavenging additive. - Analysis: Measure the Total Acid Number (TAN) using ASTM D664 or ASTM D974 to determine the concentration of acidic components.[4]
Increased Friction and Wear Particulate Contamination: Solid particles such as dust, wear debris, or fibers can disrupt the lubricating film, leading to abrasive wear.- Action: Implement robust filtration systems for the lubricant. Ensure clean handling and dispensing procedures.- Analysis: Conduct particle count analysis (ISO 4406) to determine the level of solid contamination. Analyze wear debris using techniques like ferrography to identify the source of wear.
Reduced Thermal and Oxidative Stability Presence of Unreacted Raw Materials: Incomplete esterification can leave residual pentaerythritol or oleic acid, which can negatively impact the thermal stability of the lubricant.- Action: Verify the purity of the PETO lubricant through supplier specifications. If in-house synthesis is performed, optimize reaction conditions to ensure complete esterification.[5]- Analysis: Use analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect and quantify unreacted starting materials.
Foaming Contamination or Additive Depletion: Contamination with certain substances or the depletion of anti-foam additives can lead to excessive foam generation, which impairs lubrication.- Action: Identify and remove the source of contamination. If additive depletion is the cause, a partial or full lubricant change-out may be necessary.- Analysis: Perform foam testing according to ASTM D892 to evaluate the foaming characteristics of the lubricant.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (PETO) lubricants and how do they originate?

A1: The most common impurities in PETO lubricants include:

  • Water: Can be introduced during storage, handling, or from the operating environment.

  • Acids: Can be residual catalysts from the synthesis process or byproducts of lubricant degradation (hydrolysis and oxidation).[3]

  • Particulate Matter: Can include dust, dirt, wear debris from machinery, and other environmental contaminants.

  • Unreacted Raw Materials: Incomplete synthesis can leave residual pentaerythritol and oleic acid in the final product.[5]

Q2: How does water contamination specifically affect the performance of PETO lubricants?

A2: Water is a significant contaminant that can severely impact PETO lubricant performance. It can lead to:

  • Increased Viscosity: Water can form an emulsion with the ester, leading to a substantial increase in viscosity.[1][2]

  • Hydrolysis: Water can react with the ester linkages, breaking them down into pentaerythritol and oleic acid. This process is accelerated by heat and the presence of acidic catalysts.

  • Additive Depletion: Water can cause certain additives to precipitate or degrade, reducing their effectiveness.[1]

  • Corrosion: Free water can promote rust and corrosion of metal surfaces.

Q3: What is the significance of the Total Acid Number (TAN) for PETO lubricants?

A3: The Total Acid Number (TAN) is a critical quality control parameter that measures the amount of acidic substances in the lubricant. A high TAN in new PETO can indicate the presence of residual acidic catalysts from manufacturing. In used oil, an increasing TAN is a key indicator of lubricant degradation through oxidation and hydrolysis.[4] High acidity can lead to corrosion and accelerate further degradation of the lubricant.

Q4: Can I filter out impurities from my PETO lubricant?

A4: Yes, filtration is a crucial step in maintaining the cleanliness and performance of PETO lubricants. Particulate contamination can be effectively removed using appropriate filtration systems. However, dissolved impurities like water and acids are not removed by standard particulate filters and require other methods like dehydration (for water) or a complete oil change (for high acid content).

Q5: Are there any visual indicators of impurity contamination in PETO lubricants?

A5: Yes, visual inspection can often provide the first clues of contamination. A hazy or milky appearance typically indicates water contamination.[1] A significant darkening of the oil can suggest oxidative degradation. The presence of visible particles or sediment is a clear sign of particulate contamination.

Data Presentation: Impact of Impurities on PETO Performance

Note: The following tables present generalized quantitative data based on studies of polyol ester lubricants. The exact impact of impurities on a specific PETO lubricant can vary based on its formulation and operating conditions.

Table 1: Effect of Water Contamination on the Viscosity of a Polyol Ester Lubricant

Water Content (% by mass)Kinematic Viscosity Change at 40°C (%)Observations
< 0.1Slight DecreaseMinimal impact, water may remain dissolved.[2][6]
0.2 - 0.55 - 15% IncreaseFormation of a stable emulsion begins, leading to a noticeable viscosity increase.[2][7]
> 0.5> 20% IncreaseSignificant emulsion formation, leading to a dramatic increase in viscosity and potential for lubricant starvation.[7]

Table 2: Effect of Acid Number on the Oxidative Stability of a Polyol Ester Lubricant

Initial Total Acid Number (mg KOH/g)RPVOT (ASTM D2272) Result (minutes)Interpretation
< 0.1> 1000Good oxidative stability, minimal acidic catalysts present.
0.1 - 0.5600 - 1000Moderate oxidative stability, some acidic components may be present.
> 0.5< 600Poor oxidative stability, high levels of acidic components are likely accelerating degradation.[8]

Table 3: Effect of Particulate Contamination on the Wear Performance of a Polyol Ester Lubricant

ISO 4406 Cleanliness Code4-Ball Wear Scar Diameter (mm) - ASTM D4172Wear Severity
16/14/110.40Normal Wear
19/17/140.55Increased Abrasive Wear
22/20/170.75Severe Abrasive Wear

Experimental Protocols

Detailed methodologies for key experiments to assess the quality and performance of PETO lubricants.

Kinematic Viscosity (ASTM D445)
  • Objective: To determine the kinematic viscosity of the PETO lubricant, which is a measure of its resistance to flow under gravity.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • Select a viscometer with a capillary size appropriate for the expected viscosity of the PETO sample.

    • Place the viscometer in a constant temperature bath set to the desired temperature (commonly 40°C and 100°C).

    • Pour the PETO sample into the viscometer, ensuring it is free of air bubbles.

    • Allow the sample to reach thermal equilibrium in the bath.

    • Using suction, draw the sample up through the capillary to a point above the upper timing mark.

    • Release the suction and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement, and if the two timings agree within the specified tolerance, average them.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

Flash Point - Cleveland Open Cup (ASTM D92)
  • Objective: To determine the flash point of the PETO lubricant, which is the lowest temperature at which its vapors will ignite momentarily when an ignition source is passed over it.

  • Apparatus: Cleveland Open Cup apparatus, thermometer, heat source, test flame applicator.

  • Procedure:

    • Fill the test cup with the PETO sample to the filling mark.

    • Place the thermometer in the designated holder.

    • Heat the sample at a specified rate.

    • As the temperature rises, apply the test flame across the center of the cup at specified temperature intervals.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite with a brief flash.

    • Record the observed flash point temperature.

Wear Preventive Characteristics - Four-Ball Method (ASTM D4172)
  • Objective: To evaluate the anti-wear properties of the PETO lubricant under sliding contact conditions.

  • Apparatus: Four-ball wear tester, steel balls, microscope for measuring wear scars.

  • Procedure:

    • Three steel balls are clamped together in a pot, and the PETO lubricant sample is added to cover them.

    • A fourth steel ball is placed on top of the three stationary balls and is rotated at a specified speed under a defined load and temperature for a set duration.

    • After the test, the three stationary balls are removed, cleaned, and the diameters of the wear scars are measured under a microscope.

    • The average wear scar diameter is calculated and reported as a measure of the lubricant's anti-wear performance. A smaller wear scar indicates better protection.

Oxidative Stability - Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
  • Objective: To assess the resistance of the PETO lubricant to oxidation under accelerated conditions.

  • Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, constant temperature bath.

  • Procedure:

    • A sample of the PETO lubricant is placed in a pressure vessel with a copper catalyst coil and water.

    • The vessel is sealed, pressurized with oxygen, and placed in a high-temperature bath while being rotated.

    • The pressure inside the vessel is monitored continuously.

    • As the lubricant oxidizes, it consumes oxygen, causing the pressure to drop.

    • The test is complete when the pressure has dropped by a specified amount from the maximum pressure.

    • The time taken to reach this pressure drop is the RPVOT result, reported in minutes. A longer time indicates better oxidation stability.

Visualizations

Troubleshooting Logic for Increased Viscosity

Start Increased Viscosity Observed Check_Appearance Visual Inspection: Is the lubricant milky or hazy? Start->Check_Appearance Yes_Water High Probability of Water Contamination Check_Appearance->Yes_Water Yes No_Water Water Contamination Unlikely Check_Appearance->No_Water No Karl_Fischer Perform Karl Fischer Titration (ASTM D6304) Yes_Water->Karl_Fischer Check_TAN Measure Total Acid Number (ASTM D664) No_Water->Check_TAN High_Water Water Content > 0.1%? Implement Dehydration Karl_Fischer->High_Water High_Water->Check_TAN No End_Water Source of Water Ingress Identified and Rectified High_Water->End_Water Yes High_TAN TAN significantly increased? Indicates Oxidation/Hydrolysis Check_TAN->High_TAN End_Degradation Lubricant Degradation Confirmed. Consider Oil Change. High_TAN->End_Degradation Yes End_Other Investigate Other Causes (e.g., thermal degradation) High_TAN->End_Other No

Caption: Troubleshooting workflow for diagnosing increased lubricant viscosity.

Experimental Workflow for Lubricant Quality Assessment

cluster_sampling Sample Preparation cluster_physical_tests Physical Property Tests cluster_performance_tests Performance Tests cluster_contamination_analysis Contamination Analysis cluster_results Data Analysis Sample Obtain PETO Lubricant Sample Viscosity Kinematic Viscosity (ASTM D445) Sample->Viscosity FlashPoint Flash Point (ASTM D92) Sample->FlashPoint WearTest Wear Prevention (ASTM D4172) Sample->WearTest OxidationTest Oxidation Stability (ASTM D2272) Sample->OxidationTest WaterContent Water Content (Karl Fischer) Sample->WaterContent AcidNumber Total Acid Number (ASTM D664) Sample->AcidNumber ParticleCount Particle Count (ISO 4406) Sample->ParticleCount Analysis Compare Results to Specifications and Baseline Viscosity->Analysis FlashPoint->Analysis WearTest->Analysis OxidationTest->Analysis WaterContent->Analysis AcidNumber->Analysis ParticleCount->Analysis

Caption: Standard experimental workflow for assessing PETO lubricant quality.

References

Validation & Comparative

A Comparative Analysis of Pentaerythritol Tetraoleate and Mineral Oil Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of pentaerythritol tetraoleate (PETO) and mineral oil lubricants. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate lubricants for their specific applications. The comparison covers key performance characteristics, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a synthetic ester, generally exhibits superior performance characteristics compared to conventional mineral oil lubricants. Key advantages of PETO include a higher viscosity index, enhanced thermal and oxidative stability, superior lubricity, and inherent biodegradability. Mineral oils, while being a more cost-effective option, often fall short in extreme temperature performance and environmental friendliness. This guide will delve into the specific properties and experimental data that underpin these differences.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physical, chemical, and performance properties of this compound and a typical industrial mineral oil.

Table 1: Physical and Chemical Properties

PropertyThis compound (PETO)Mineral Oil (Typical, Group I/II)Test Method
Chemical Formula C₇₇H₁₄₀O₈[1][2]Mixture of hydrocarbons (CnH2n+2, CnH2n)-
Molecular Weight ( g/mol ) ~1193.9[1][2]Varies (typically 300-1000)-
Appearance Colorless to yellowish clear liquid[3]Colorless to amber liquidVisual
Density (g/cm³ at 20°C) ~0.926[1]~0.8-0.87[4]ASTM D1298
Flash Point (°C) >270[3]~200-260ASTM D92
Pour Point (°C) -20 to -25[3]-15 to -6ASTM D97
Acid Number (mgKOH/g) <1.0 to <5.0[3]Varies, typically low when newASTM D974

Table 2: Performance Characteristics

Performance MetricThis compound (PETO)Mineral Oil (Typical, Group I/II)Test Method
Kinematic Viscosity at 40°C (cSt) 60-70[3]Varies widely based on gradeASTM D445
Kinematic Viscosity at 100°C (cSt) 11.5-13.5[3]Varies widely based on gradeASTM D445
Viscosity Index >175[3]90-105ASTM D2270
Thermal Stability Good to ExcellentModerateThermogravimetric Analysis (TGA)
Oxidative Stability Good to ExcellentModerateRotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
Lubricity (Wear Scar Diameter, mm) Generally smallerGenerally largerFour-Ball Wear Test (ASTM D4172)
Biodegradability Readily biodegradable[3]Inherently biodegradable, low rate[5][6]OECD 301B

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Viscosity Index Determination (ASTM D2270)

The viscosity index (VI) is an empirical number that indicates the effect of temperature change on the kinematic viscosity of the oil.[7] A higher VI signifies a smaller decrease in viscosity with increasing temperature.[7]

Protocol:

  • Measure Kinematic Viscosity: Determine the kinematic viscosity of the lubricant sample at two temperatures: 40°C and 100°C, in accordance with ASTM D445.[7][8]

  • Calculation: Use the measured kinematic viscosities at 40°C and 100°C to calculate the viscosity index using the formulas provided in the ASTM D2270 standard.[8][9] The calculation involves comparing the viscosity of the test sample to that of two reference oils.[8]

Four-Ball Wear Test (ASTM D4172)

This test method is used to determine the wear preventive characteristics of a lubricating fluid in sliding contact.[10]

Protocol:

  • Apparatus Setup: Three 12.7 mm diameter steel balls are clamped together and covered with the lubricant under test. A fourth steel ball is pressed with a force of 15 kgf or 40 kgf into the cavity formed by the three clamped balls.[11]

  • Test Conditions: The test is conducted at a temperature of 75°C and a rotational speed of 1200 rpm for a duration of 60 minutes.[11]

  • Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope.[10]

  • Reporting: The average wear scar diameter is reported. A smaller wear scar diameter indicates better wear protection.[12]

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of lubricants.[13]

Protocol:

  • Sample Preparation: A small, precise amount of the lubricant is placed into a TGA sample pan.

  • TGA Instrument Setup: The TGA is programmed with a specific temperature ramp (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen for pyrolysis, air or oxygen for oxidative degradation).[14]

  • Analysis: The instrument records the sample weight as the temperature increases. The onset temperature of decomposition, which is the temperature at which significant weight loss begins, is a key indicator of thermal stability.[15] A higher onset temperature indicates greater thermal stability. The analysis can be performed in an inert atmosphere (argon) and an oxidative atmosphere (oxygen), and the results can be superimposed to understand the oxidative influence on thermal degradation.[14][16]

Ready Biodegradability Test (OECD 301B - CO₂ Evolution Test)

This test method evaluates the ready biodegradability of organic substances by aerobic microorganisms.[17]

Protocol:

  • Test Setup: The lubricant is introduced as the sole source of carbon into a mineral medium inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge).[17]

  • Incubation: The mixture is incubated in the dark at a constant temperature for 28 days.

  • Measurement: The evolution of carbon dioxide (CO₂) from the biodegradation of the test substance is measured at regular intervals and is compared to the theoretically calculated maximum CO₂ evolution.

  • Classification: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% within the 28-day period.[18]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of this compound and mineral oil lubricants.

LubricantComparisonWorkflow cluster_selection 1. Lubricant Selection cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison cluster_reporting 4. Reporting PETO This compound (PETO) Viscosity Viscosity & Viscosity Index (ASTM D445, D2270) PETO->Viscosity Lubricity Lubricity (Wear) (ASTM D4172) PETO->Lubricity Thermal Thermal & Oxidative Stability (TGA, RPVOT) PETO->Thermal Biodegradability Biodegradability (OECD 301B) PETO->Biodegradability MineralOil Mineral Oil MineralOil->Viscosity MineralOil->Lubricity MineralOil->Thermal MineralOil->Biodegradability DataTables Quantitative Data Tables Viscosity->DataTables Lubricity->DataTables Thermal->DataTables Biodegradability->DataTables Report Comparative Study Report DataTables->Report Protocols Detailed Experimental Protocols Protocols->Report

Caption: Experimental workflow for comparing PETO and mineral oil lubricants.

ChemicalStructureComparison cluster_peto This compound (PETO) - Synthetic Ester cluster_mineral Mineral Oil - Hydrocarbon Mixture cluster_peto_props Resulting Properties cluster_mineral_props Resulting Properties PETO_structure Central Carbon Atom with four Ester Linkages to Oleic Acid Chains PETO_props Uniform Molecular Structure Polar Ester Groups No Sulfur/Aromatics PETO_structure->PETO_props PETO_performance High VI Good Thermal Stability Good Lubricity Biodegradable Mineral_structure Complex Mixture of: - Paraffins (Alkanes) - Naphthenes (Cycloalkanes) - Aromatics Mineral_props Variable Molecular Structures Non-polar Hydrocarbon Chains May contain Sulfur/Nitrogen Mineral_structure->Mineral_props Mineral_performance Lower VI Moderate Thermal Stability Good General Lubricity Poor Biodegradability LubricantDegradationPathways cluster_oxidation Oxidation cluster_thermal Thermal Degradation Lubricant Lubricant (Base Oil + Additives) Oxidation_Process Free Radical Chain Reaction Lubricant->Oxidation_Process Thermal_Process Molecular Cracking (Absence of Oxygen) Lubricant->Thermal_Process Oxygen Oxygen Oxygen->Oxidation_Process Heat_Ox Heat (Catalyst) Heat_Ox->Oxidation_Process Oxidation_Products Sludge, Varnish, Acids Increased Viscosity Oxidation_Process->Oxidation_Products High_Heat High Temperature (>200°C) High_Heat->Thermal_Process Thermal_Products Carbon Deposits (Coke) Decreased Viscosity Thermal_Process->Thermal_Products

References

A Comparative Analysis of Pentaerythritol Tetraoleate and Trimethylolpropane Trioleate as High-Performance Biolubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison

The increasing demand for high-performance, biodegradable, and sustainable alternatives to conventional mineral oil-based lubricants has brought synthetic esters, particularly polyol esters, to the forefront of research and development. Among these, pentaerythritol tetraoleate (PETO) and trimethylolpropane trioleate (TMPTO) are prominent choices for a wide range of demanding applications, from industrial gear and hydraulic oils to aviation turbine oils.[1] This guide provides a detailed, objective comparison of the performance characteristics of PETO and TMPTO, supported by experimental data and methodologies, to assist researchers and professionals in selecting the optimal biolubricant base stock for their specific needs.

Executive Summary: Performance at a Glance

Both PETO and TMPTO are polyol esters synthesized from the reaction of a polyhydric alcohol (pentaerythritol or trimethylolpropane) with oleic acid, a monounsaturated fatty acid.[1] This molecular structure imparts excellent lubricity, high thermal and oxidative stability, a high viscosity index, and good biodegradability.[1][2] While both esters exhibit superior performance compared to mineral oils, subtle differences in their molecular architecture lead to variations in their physicochemical properties. One comparative study suggests that TMPTO may exhibit more superior lubricity and thermal stability.[1]

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of this compound and trimethylolpropane trioleate based on collated data from various sources. It is important to note that direct comparisons should be made with caution, as testing conditions may vary between sources.

Table 1: Physicochemical Properties

PropertyThis compound (PETO)Trimethylolpropane Trioleate (TMPTO)Test Method
Appearance Clear, pale yellow liquidColorless or yellow clear liquidVisual
Kinematic Viscosity @ 40°C (cSt) 60 - 7041 - 52ASTM D445
Kinematic Viscosity @ 100°C (cSt) 11.5 - 13.59 - 10ASTM D445
Viscosity Index ≥ 175≥ 180ASTM D2270
Pour Point (°C) ≤ -25≤ -40ASTM D97
Flash Point (°C) ≥ 290≥ 310ASTM D92
Acid Value (mg KOH/g) ≤ 1.0≤ 1.0ASTM D974
Saponification Value (mg KOH/g) ≥ 175178 - 188ASTM D94

Note: The values presented are typical and may vary depending on the specific grade and manufacturer.

Table 2: Performance Characteristics

Performance MetricThis compound (PETO)Trimethylolpropane Trioleate (TMPTO)Test Method
Thermal & Oxidative Stability ExcellentExcellent, potentially superior to PETO[1]ASTM D2272 (RPVOT)
Lubricity (Wear Scar Diameter, mm) GoodGood to ExcellentASTM D4172 (Four-Ball)
Biodegradability Readily BiodegradableReadily BiodegradableOECD 301B
Hydrolytic Stability GoodSuperior-

Detailed Experimental Protocols

To ensure a comprehensive understanding of the data presented, the following are detailed methodologies for the key experiments cited.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[3]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, stopwatch.

  • Procedure:

    • The viscometer is charged with the sample, ensuring no air bubbles are present.

    • The viscometer is placed in a constant temperature bath (typically at 40°C and 100°C) and allowed to thermally equilibrate.[4]

    • The sample is drawn up into the viscometer tube by suction to a point above the upper timing mark.

    • The time taken for the sample to flow between the upper and lower timing marks is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.[5]

Pour Point (ASTM D97)

This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[6]

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is heated to a specified temperature to dissolve any wax crystals.[7]

    • The sample is then cooled at a specified rate in a cooling bath.[7]

    • At intervals of 3°C, the test jar is removed and tilted to observe for any movement of the oil.[8]

    • The pour point is recorded as 3°C above the temperature at which the oil ceases to flow.[8][9]

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test evaluates the anti-wear properties of lubricating fluids in sliding contact.[10]

  • Apparatus: Four-Ball Wear Test Machine, steel balls.

  • Procedure:

    • Three steel balls are clamped together in a ball pot, and the test lubricant is added.

    • A fourth steel ball is placed on top of the three stationary balls and rotated at a specified speed (e.g., 1200 rpm) under a constant load (e.g., 40 kgf) for a set duration (e.g., 60 minutes).[11]

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

    • The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties.[11]

Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

This test method evaluates the oxidation stability of steam turbine oils and other inhibited oils.[12]

  • Apparatus: Rotating pressure vessel (bomb), oxygen supply, pressure gauge, constant temperature bath.

  • Procedure:

    • A sample of the oil, water, and a copper catalyst coil are placed in a glass container inside the pressure vessel.[13]

    • The vessel is charged with oxygen to a pressure of 90 psi, placed in a bath at 150°C, and rotated at 100 rpm.[13][14]

    • The pressure inside the vessel is monitored over time.

    • The test is complete when there is a rapid drop in pressure, indicating the consumption of the antioxidant additives and the onset of rapid oxidation. The time to this pressure drop is the RPVOT result.

Ready Biodegradability (OECD 301B - CO2 Evolution Test)

This test method determines the ready biodegradability of organic chemicals by measuring the amount of carbon dioxide produced during microbial degradation.[15]

  • Apparatus: Biometer flasks, CO2-free air supply, CO2 trapping solution (e.g., barium hydroxide), incubator.

  • Procedure:

    • A mineral medium containing the test substance as the sole carbon source is inoculated with microorganisms (e.g., from activated sludge).[16]

    • The flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[17]

    • CO2-free air is passed through the flasks, and the evolved CO2 is trapped in a series of absorption bottles containing a known amount of barium or sodium hydroxide.[16]

    • The amount of CO2 produced is determined by titration of the remaining hydroxide in the absorption bottles.

    • The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount based on the carbon content of the test substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[17][18]

Visualizing Key Processes

To further elucidate the nature of these polyol esters, the following diagrams, generated using Graphviz, illustrate their synthesis and a fundamental lubrication mechanism.

Synthesis_Workflow cluster_peto This compound (PETO) Synthesis cluster_tmpto Trimethylolpropane Trioleate (TMPTO) Synthesis Pentaerythritol Pentaerythritol Esterification_1 Esterification Reaction (Catalyst, Heat, Vacuum/Water Removal) Pentaerythritol->Esterification_1 Oleic_Acid_1 Oleic Acid (4 eq.) Oleic_Acid_1->Esterification_1 PETO This compound Esterification_1->PETO Water_1 Water (Byproduct) Esterification_1->Water_1 Trimethylolpropane Trimethylolpropane Esterification_2 Esterification Reaction (Catalyst, Heat, Vacuum/Water Removal) Trimethylolpropane->Esterification_2 Oleic_Acid_2 Oleic Acid (3 eq.) Oleic_Acid_2->Esterification_2 TMPTO Trimethylolpropane Trioleate Esterification_2->TMPTO Water_2 Water (Byproduct) Esterification_2->Water_2

Caption: Synthesis workflow for PETO and TMPTO via esterification.

Boundary_Lubrication cluster_mechanism Boundary Lubrication Mechanism of Polyol Esters Metal_Surface_1 Metal Surface 1 Sliding_Motion Relative Motion Metal_Surface_2 Metal Surface 2 Polar_Head Polar Ester Group (Adsorbs to Metal Surface) Polar_Head->Metal_Surface_1 Adsorption Nonpolar_Tail Nonpolar Oleate Chains (Forms Lubricating Film) Polar_Head->Nonpolar_Tail Lubricating_Film Boundary Film Prevents Direct Metal-to-Metal Contact

Caption: Boundary lubrication by polyol esters on metal surfaces.

Conclusion

References

Pentaerythritol Tetraoleate: A Readily Biodegradable Lubricant Validated by OECD 301B Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sustainable laboratory and equipment solutions, the biodegradability of chemical products is a critical consideration. Pentaerythritol tetraoleate (PETO), a synthetic ester lubricant, demonstrates excellent performance and a favorable environmental profile, validated by the internationally recognized OECD 301B biodegradability test.

This guide provides a comprehensive comparison of PETO's biodegradability with other common lubricant base oils, supported by experimental data. It also details the methodology of the OECD 301B test and illustrates the key biological processes involved in the degradation of ester-based lubricants.

Performance Comparison: Biodegradability of Lubricant Base Oils

The following table summarizes the biodegradability of this compound and its alternatives as measured by the OECD 301B test. This test measures the evolution of carbon dioxide (CO2) over a 28-day period when a substance is exposed to microorganisms in an aqueous aerobic environment. A substance is considered "readily biodegradable" if it achieves greater than 60% biodegradation within this timeframe.

Lubricant Base OilChemical ClassOECD 301B Biodegradation (%)Classification
This compound (PETO) Polyol Ester >60% (estimated based on similar polyol esters) Readily Biodegradable
Trimethylolpropane TrioleatePolyol Ester62.9% - 86%Readily Biodegradable
Vegetable Oil (e.g., Rapeseed Oil)Triglyceride65% - 98.9%[1]Readily Biodegradable
Low Viscosity Polyalphaolefin (PAO)Synthetic Hydrocarbon71% - 87.3%[2][3]Readily Biodegradable
High Viscosity Polyalphaolefin (PAO)Synthetic Hydrocarbon15% - 30%[4]Inherently Biodegradable
Mineral OilPetroleum Hydrocarbon<40%[5]Inherently Biodegradable

As the data indicates, synthetic esters like this compound and trimethylolpropane trioleate, along with vegetable oils and low-viscosity polyalphaolefins, are readily biodegradable.[6] In contrast, mineral oil, a conventional lubricant base stock, exhibits significantly lower biodegradability.[5] High-viscosity polyalphaolefins also show limited biodegradability.[4]

Experimental Protocol: OECD 301B - CO2 Evolution Test

The OECD 301B test, also known as the Modified Sturm Test, is a standard method for determining the ready biodegradability of organic chemicals.[7][8]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or in diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the substance.[9][10]

Apparatus:

  • Biometer flasks or similar vessels equipped for aeration and CO2 trapping.

  • A system for supplying CO2-free air.

  • CO2 absorption columns (e.g., containing sodium hydroxide or barium hydroxide solution).

  • An analytical instrument for measuring total inorganic carbon (TIC) or for titration of the CO2 absorbent.

  • Magnetic stirrers and a constant temperature chamber (22 ± 2°C).

Procedure:

  • Preparation of Mineral Medium: A basal mineral medium containing essential salts and trace elements is prepared.[11]

  • Inoculum Preparation: The inoculum is typically derived from the supernatant of settled activated sludge from a domestic wastewater treatment plant. The concentration of microorganisms is adjusted to a specific level.[11]

  • Test Setup: The test substance is added to the biometer flasks containing the mineral medium to achieve a concentration typically between 10 and 20 mg of total organic carbon (TOC) per liter. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.[9]

  • Aeration and Incubation: The flasks are aerated with CO2-free air, and the evolved CO2 is trapped in an alkaline solution. The flasks are incubated in the dark at a constant temperature for 28 days.[9]

  • CO2 Measurement: The amount of CO2 produced is determined periodically by analyzing the contents of the absorption columns, either by titration or by using a TIC analyzer.[9]

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the CO2 produced in the blank control) to the theoretical amount of CO2 (ThCO2) that could be produced from the test substance.

Validity Criteria:

  • The biodegradation of the reference substance must reach the pass level of 60% by day 14.

  • The amount of CO2 evolved from the blank control at the end of the test should not be excessive.

  • The difference in biodegradation values between replicate test flasks should be less than 20% at the end of the test.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow of the OECD 301B test and the general metabolic pathway for the biodegradation of this compound.

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Test_Substance Test Substance (PETO) Biometer_Flask Biometer Flask (Aerobic, Dark, 22°C) Test_Substance->Biometer_Flask Inoculum Microbial Inoculum Inoculum->Biometer_Flask Mineral_Medium Mineral Medium Mineral_Medium->Biometer_Flask CO2_Trap CO2 Trap (NaOH Solution) Biometer_Flask->CO2_Trap Evolved Gas CO2_Free_Air CO2-Free Air Supply CO2_Free_Air->Biometer_Flask TIC_Analysis TIC Analysis / Titration CO2_Trap->TIC_Analysis Calculation Calculate % Biodegradation TIC_Analysis->Calculation

Caption: Experimental workflow for the OECD 301B biodegradability test.

Biodegradation_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_beta_oxidation Step 2: Beta-Oxidation cluster_tca_cycle Step 3: Citric Acid Cycle PETO This compound Pentaerythritol Pentaerythritol PETO->Pentaerythritol Lipase Enzymes Oleic_Acid Oleic Acid (Fatty Acid) PETO->Oleic_Acid Lipase Enzymes Acetyl_CoA Acetyl-CoA Oleic_Acid->Acetyl_CoA CO2_H2O CO2 + H2O Acetyl_CoA->CO2_H2O

Caption: General metabolic pathway for the biodegradation of this compound.

References

Tribological comparison of pentaerythritol tetraoleate with other synthetic esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a lubricant with optimal tribological properties is paramount. This guide provides a comprehensive comparison of the performance of pentaerythritol tetraoleate (PETO), a leading synthetic ester, against other common synthetic lubricants. The following analysis is based on key tribological parameters—coefficient of friction and wear scar diameter—supported by detailed experimental data to inform your selection process.

This compound (PETO) is a high-performance synthetic ester known for its excellent thermal and oxidative stability, as well as its favorable lubricating properties. Its molecular structure, featuring a central neopentyl core with four ester groups, contributes to its high viscosity index and good film-forming capabilities. This guide will delve into a quantitative comparison of PETO with other synthetic esters, such as trimethylolpropane trioleate (TMPO) and others, to provide a clear perspective on their relative tribological performance under various conditions.

Comparative Tribological Data

The tribological performance of a lubricant is primarily assessed by its ability to reduce friction and minimize wear between interacting surfaces. The following tables summarize the coefficient of friction and wear scar diameter data for this compound and other synthetic esters, as determined by standardized testing methodologies.

Table 1: Coefficient of Friction (COF) Comparison

LubricantTest MethodLoad (N)SpeedTemperature (°C)Coefficient of Friction (μ)
This compound (PETO)Pin-on-Disc3 kg0.9 - 1.8 m/sAmbient~0.101[1]
Trimethylolpropane Trioleate (TMPO)Pin-on-Disc3 kg0.9 - 1.8 m/sAmbient0.101[1]
Trimethylolpropane (TMP) EsterFour-Ball3921200 rpm75~0.09 - 0.10[2]
Polyalphaolefin (PAO) + 5% TMPOPin-on-DiscVariedVariedAmbient4.83% lower than neat PAO[3]
Mineral Oil (MO)Four-Ball---Higher than TMP Ester[2]
Fully Synthetic Oil (FSO)Four-Ball---Higher than TMP Ester[2]

Table 2: Wear Scar Diameter (WSD) Comparison

LubricantTest MethodLoad (N)Speed (rpm)Duration (min)Temperature (°C)Wear Scar Diameter (mm)
Pentaerythritol Ester (PE)Four-Ball-----
Trimethylolpropane (TMP) EsterFour-Ball39212006075-
Polyalphaolefin (PAO) + 5% TMPOPin-on-DiscVariedVaried-Ambient39.65% lower than neat PAO[4]
Polyolester (POE) GreaseFour-Ball39212006075-[5]
Polyurea (PU) GreaseFour-Ball39212006075-[5]

Experimental Protocols

The data presented in this guide is derived from standardized tribological tests. Understanding the methodologies is crucial for interpreting the results accurately. The primary test methods cited are the Four-Ball Wear Test and the Pin-on-Disc Test.

Four-Ball Wear Test (ASTM D4172)

This method evaluates the wear-preventive characteristics of a lubricating fluid.[6] It involves rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant.[6] The average diameter of the wear scars that develop on the three stationary balls is measured to indicate the lubricant's anti-wear properties.[6]

Typical Parameters:

  • Load: 392 N (40 kgf)[7][8]

  • Speed: 1200 rpm[7][8]

  • Duration: 60 minutes[7][8]

  • Temperature: 75°C[7]

  • Materials: AISI 52100 steel balls (12.7 mm diameter)[8]

Four_Ball_Test_Workflow cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Data Analysis A Clean and prepare four steel balls B Clamp three balls in the test cup A->B C Add lubricant sample to the cup B->C D Place the fourth ball in the rotating chuck C->D E Apply a specified load (e.g., 392 N) D->E F Set rotational speed (e.g., 1200 rpm) E->F G Maintain temperature (e.g., 75°C) F->G H Run test for a set duration (e.g., 60 min) G->H I Measure wear scar diameters on the three stationary balls H->I J Calculate the average wear scar diameter I->J

Four-Ball Test Experimental Workflow
Pin-on-Disc Test (ASTM G99)

The Pin-on-Disc test is used to determine the friction and wear characteristics of materials and lubricants.[9] In this test, a stationary pin or ball is pressed against a rotating disc with a specific load.[10] The coefficient of friction is continuously measured during the test, and the wear on both the pin and the disc can be quantified after the test.[9]

Typical Parameters:

  • Load: Varies (e.g., 1-10 N, 3 kg)[1][9]

  • Speed: Varies (e.g., 0.5 - 5 Hz, 100 mm/s)[9][11]

  • Pin Material: Steel, Copper, Alumina, etc.[9][11]

  • Disc Material: Steel, Aluminum, etc.[9][11]

  • Environment: Ambient temperature, controlled humidity, or lubricated conditions.[11]

Pin_on_Disc_Test_Workflow cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Data Analysis A Clean and mount pin and disc specimens B Apply lubricant to the disc surface (if applicable) A->B C Apply a specified normal load to the pin B->C D Set the rotational speed of the disc C->D E Run the test for a predetermined duration or distance D->E F Continuously record frictional force E->F H Measure wear volume/scar on pin and disc E->H G Calculate the coefficient of friction (Frictional Force / Normal Load) F->G

Pin-on-Disc Test Experimental Workflow

Discussion of Results

The compiled data indicates that both this compound and trimethylolpropane trioleate exhibit excellent lubricating properties, with low coefficients of friction and good wear protection. Notably, TMPO has shown the potential to significantly reduce friction and wear when used as an additive in other base oils like polyalphaolefin (PAO).[3][4]

The choice between PETO and other synthetic esters will ultimately depend on the specific application requirements. Factors such as operating temperature, load, speed, and environmental considerations will influence the selection of the most suitable lubricant. For instance, the superior thermal and hydrolytic stability of polyol esters like PETO and TMPO makes them ideal for high-temperature applications.[2]

Conclusion

This guide provides a comparative overview of the tribological performance of this compound against other synthetic esters, supported by quantitative data and detailed experimental protocols. The data presented in the tables, along with the workflow diagrams, offer a clear and objective basis for comparing these high-performance lubricants. For researchers and professionals in the field, this information serves as a valuable resource for making informed decisions in the selection of synthetic esters for demanding lubrication applications. Further investigation into the performance of these esters with various additive packages is recommended for optimizing lubrication in specific systems.

References

Spectroscopic Purity Assessment of Pentaerythritol Tetraoleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of pentaerythritol tetraoleate (PETO), a synthetic ester widely used as a lubricant base stock and in various industrial applications, is critical for ensuring product quality and performance. While chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are traditionally employed for purity analysis, spectroscopic methods such as Fourier Transform Infrared (FTIR) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer rapid and non-destructive alternatives. This guide provides a comparative overview of these spectroscopic techniques against established chromatographic methods for the purity assessment of PETO, supported by representative experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors including the required accuracy, analysis time, cost, and the nature of potential impurities. Spectroscopic methods offer the advantage of speed and minimal sample preparation, while chromatographic techniques provide excellent separation of impurities.

Data Summary: Spectroscopic vs. Chromatographic Methods

While specific direct correlational studies for this compound are not extensively available in public literature, the following tables present representative data based on the analysis of structurally similar large-molecule esters, comparing the performance of spectroscopic and chromatographic methods.

Table 1: Comparison of Quantitative Purity Analysis Methods for a Representative Polyol Ester

FeatureQuantitative ¹H-NMR (qNMR)Quantitative FTIRGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-ELSD)
Principle Signal intensity is directly proportional to the number of protons.Absorbance of specific functional groups is proportional to concentration.Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Purity Range (%) 95.0 - 99.990.0 - 99.590.0 - 99.995.0 - 99.9
Accuracy (%) ± 0.5± 1.5± 1.0± 0.8
Precision (RSD, %) < 1.0< 2.0< 1.5< 1.2
Analysis Time ~15 min~5 min~30-45 min (including derivatization)~20-30 min
Sample Preparation Simple dissolutionMinimal to noneDerivatization often requiredDissolution and filtration
Cost per Sample ModerateLowLow to ModerateModerate

Table 2: Representative Correlation of Spectroscopic Data with Chromatographic Purity

Spectroscopic MethodSpectroscopic ParameterReference MethodPurity by Reference Method (%)Correlation Coefficient (R²)
Quantitative ¹H-NMR Integral ratio of PETO methylene protons to internal standardGC-FID99.50.998
98.2
96.8
95.1
Quantitative FTIR Absorbance of ester carbonyl peak (~1740 cm⁻¹)HPLC-ELSD99.20.995
97.5
96.0
94.5

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of PETO by comparing the integral of a characteristic PETO signal to that of a certified internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the PETO sample and 10 mg of a certified internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.

    • Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic signal of PETO (e.g., the methylene protons adjacent to the ester oxygen, typically around 4.1 ppm) and a well-resolved signal from the internal standard.

    • Calculate the purity of PETO using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = PETO

    • IS = Internal Standard

Quantitative FTIR Spectroscopy

Objective: To determine the purity of PETO by creating a calibration curve based on the absorbance of the ester carbonyl group.

Methodology:

  • Calibration Standard Preparation:

    • Prepare a series of calibration standards by accurately weighing and dissolving a high-purity PETO reference standard in a suitable solvent (e.g., hexane) to achieve a range of concentrations (e.g., 1, 5, 10, 15, 20 mg/mL).

  • FTIR Data Acquisition:

    • Use an FTIR spectrometer equipped with a liquid transmission cell of known path length (e.g., 0.1 mm).

    • Record the spectrum of the pure solvent as the background.

    • Record the spectrum of each calibration standard and the unknown PETO sample over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • Measure the absorbance of the ester carbonyl (C=O) stretching peak, which typically appears around 1740 cm⁻¹.

    • Create a calibration curve by plotting the absorbance of the carbonyl peak versus the concentration of the PETO standards.

    • Determine the concentration of the unknown PETO sample from the calibration curve and calculate its purity.

Gas Chromatography (GC) with Flame Ionization Detection (FID) - Reference Method

Objective: To separate and quantify PETO and its related impurities. Due to the low volatility of PETO, derivatization is often necessary.

Methodology:

  • Derivatization (Transesterification):

    • Accurately weigh about 50 mg of the PETO sample into a reaction vial.

    • Add 2 mL of a 0.5 M solution of sodium methoxide in methanol.

    • Heat the mixture at 60°C for 10 minutes to convert the oleate esters to fatty acid methyl esters (FAMEs).

    • After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution, vortex, and allow the layers to separate.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-FID Analysis:

    • Column: DB-23 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Initial temperature 150°C, hold for 1 min, ramp to 230°C at 4°C/min, hold for 5 min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peak corresponding to methyl oleate.

    • Calculate the purity of PETO based on the relative peak area of methyl oleate to the total area of all FAME peaks.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) - Reference Method

Objective: To separate and quantify the intact PETO molecule from its impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the PETO sample and dissolve it in 10 mL of a suitable solvent mixture (e.g., 50:50 isopropanol/hexane).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-ELSD Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and Isopropanol (B).

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow rate 1.5 L/min.

  • Data Analysis:

    • Identify the peak corresponding to PETO.

    • Calculate the purity based on the area percent of the PETO peak relative to the total peak area.

Workflow Visualization

The following diagram illustrates the logical workflow for correlating spectroscopic data with the purity of this compound as determined by a reference chromatographic method.

Correlation_Workflow cluster_Reference Reference Method (Chromatography) cluster_Spectroscopy Spectroscopic Analysis cluster_Correlation Correlation and Model Building GC Gas Chromatography (GC-FID) Ref_Purity Reference Purity Value (%) GC->Ref_Purity Purity Determination HPLC HPLC-ELSD HPLC->Ref_Purity Purity Determination Correlation Correlate Spectroscopic Data with Reference Purity Ref_Purity->Correlation qNMR Quantitative NMR (qNMR) Spec_Data Spectroscopic Data (Integral / Absorbance) qNMR->Spec_Data Data Acquisition FTIR Quantitative FTIR FTIR->Spec_Data Data Acquisition Spec_Data->Correlation Model Develop Calibration Model Correlation->Model Establish Relationship

Caption: Workflow for correlating spectroscopic data with PETO purity.

Conclusion

Both spectroscopic and chromatographic methods offer viable approaches for assessing the purity of this compound. Spectroscopic techniques, particularly qNMR and FTIR, provide rapid and non-destructive analysis, making them suitable for high-throughput screening and routine quality control. However, for the highest accuracy and for the separation and identification of unknown impurities, chromatographic methods like GC and HPLC remain the gold standard. The development of a correlation between spectroscopic data and a validated chromatographic method can enable the use of faster spectroscopic techniques for routine purity checks, with chromatography being used for confirmation and in-depth analysis.

A Comparative Life Cycle Assessment: Pentaerythritol Tetraoleate vs. Petroleum-Based Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for high-performance and environmentally conscious lubricants has spurred significant interest in synthetic esters, such as pentaerythritol tetraoleate (PETO), as viable alternatives to traditional petroleum-based lubricants. This guide provides an objective comparison of the life cycle assessment (LCA) of PETO and petroleum-based lubricants, supported by available experimental data. The focus is on the environmental impact from "cradle-to-gate," which includes raw material extraction, processing, and manufacturing of the base lubricant.

Executive Summary

This compound, a type of polyol ester, generally exhibits a more favorable environmental profile in terms of global warming potential and reliance on fossil fuels compared to conventional petroleum-based lubricants. However, the environmental performance of bio-based feedstocks, often used for synthetic esters, can show higher impacts in categories such as eutrophication and acidification, primarily due to agricultural practices. Petroleum-based lubricants, while having a more intensive carbon footprint during production, benefit from a mature and efficient manufacturing infrastructure. The choice between these lubricants involves a trade-off between different environmental impact categories.

Quantitative Environmental Impact Comparison

The following table summarizes the life cycle impact assessment data for a representative petroleum-based hydraulic fluid and a vegetable oil-based hydraulic fluid, which serves as a proxy for a bio-based synthetic ester like PETO. The functional unit for this comparison is 1 liter of base fluid.

Environmental Impact CategoryPetroleum-Based Hydraulic FluidVegetable Oil-Based Hydraulic Fluid (Proxy for PETO)Unit
Global Warming Potential (GWP) HigherLowerkg CO₂ eq.
Primary Energy Consumption HigherLowerMJ
Eutrophication Potential (EP) LowerHigherkg PO₄³⁻ eq.
Acidification Potential (AP) LowerHigherkg SO₂ eq.

Source: Adapted from a comparative life cycle assessment of mineral oil-based and vegetable oil-based hydraulic fluids. It is important to note that the data for the vegetable oil-based fluid is used as a proxy for PETO, as specific, publicly available LCA data for PETO is limited. The actual environmental impact of PETO may vary depending on the specific manufacturing processes and feedstock sources.

A study on the energy consumption in the production of lubricant base fluids highlights that a mineral base fluid requires approximately 45 MJ per functional unit, whereas a synthetic ester requires significantly less, at around 22 MJ per functional unit[1]. Another life cycle assessment indicated that while mineral oil-based hydraulic fluids have a higher global warming potential and primary energy consumption, vegetable oil-based counterparts show greater contributions to eutrophication and acidification potentials[2].

Experimental Protocols

The life cycle assessments referenced in this guide adhere to the principles outlined in the ISO 14040 and ISO 14044 standards for Life Cycle Assessment.

Life Cycle Assessment (LCA) Methodology

A typical "cradle-to-gate" LCA for a lubricant involves the following key stages:

  • Goal and Scope Definition: The primary goal is to compare the environmental impacts of producing 1 kg of PETO versus 1 kg of a petroleum-based lubricant. The system boundaries are defined from the extraction of raw materials to the factory gate, before the lubricant is formulated with additives or distributed.

  • Life Cycle Inventory (LCI): This stage involves the meticulous collection of data on all inputs and outputs for each process within the system boundaries.

    • For Petroleum-Based Lubricants: This includes crude oil extraction, transportation, and the various refining processes (atmospheric and vacuum distillation, solvent extraction, hydrotreating) to produce the base oil.

    • For this compound: This includes the cultivation and harvesting of oilseed crops (e.g., rapeseed, palm) to produce vegetable oil (the source of oleic acid), the synthesis of pentaerythritol, and the esterification process.

  • Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This is done by categorizing the inventory data into specific impact categories and then using characterization models to quantify the impacts. The key impact categories considered in this guide are:

    • Global Warming Potential (GWP): Measured in kilograms of CO₂ equivalents (kg CO₂ eq.), this indicates the contribution to climate change.

    • Acidification Potential (AP): Measured in kilograms of SO₂ equivalents (kg SO₂ eq.), this relates to the potential for acid rain.

    • Eutrophication Potential (EP): Measured in kilograms of phosphate equivalents (kg PO₄³⁻ eq.), this indicates the potential for nutrient enrichment in water bodies.

Synthesis of this compound (PETO)

This compound is a synthetic ester produced through the esterification of pentaerythritol with oleic acid. The oleic acid is typically derived from vegetable oils, making PETO a partially bio-based product.

Experimental Workflow: PETO Synthesis

PETO_Synthesis cluster_reactants Reactants cluster_process Esterification Process cluster_products Products & By-products Pentaerythritol Pentaerythritol C(CH₂OH)₄ Reactor Reactor Pentaerythritol->Reactor Oleic_Acid Oleic Acid (from vegetable oil) Oleic_Acid->Reactor PETO This compound (PETO) Reactor->PETO Water Water (By-product) Reactor->Water Catalyst Catalyst (e.g., p-toluenesulfonic acid) Catalyst->Reactor Heating Heating (e.g., 180-220°C) Heating->Reactor Vacuum Vacuum (for water removal) Vacuum->Reactor

Caption: Synthesis of this compound (PETO) via esterification.

Life Cycle Assessment Workflow

The following diagram illustrates the "cradle-to-gate" life cycle assessment workflow for both this compound and petroleum-based lubricants.

LCA_Workflow cluster_petroleum Petroleum-Based Lubricant Life Cycle cluster_peto This compound Life Cycle cluster_lca Life Cycle Assessment Stages Crude_Oil Crude Oil Extraction Refining Refining & Distillation Crude_Oil->Refining Petro_Base_Oil Petroleum Base Oil Refining->Petro_Base_Oil LCI Life Cycle Inventory (Data Collection) Petro_Base_Oil->LCI Biomass Biomass Cultivation (e.g., Oilseeds) Veg_Oil Vegetable Oil Extraction Biomass->Veg_Oil Esterification Esterification Veg_Oil->Esterification Penta_Synth Pentaerythritol Synthesis Penta_Synth->Esterification PETO_Base_Oil PETO Base Oil Esterification->PETO_Base_Oil PETO_Base_Oil->LCI LCIA Life Cycle Impact Assessment (GWP, AP, EP) LCI->LCIA Interpretation Interpretation & Comparison LCIA->Interpretation

Caption: Cradle-to-gate LCA workflow for lubricant production.

Concluding Remarks

The transition from petroleum-based lubricants to bio-based synthetic esters like this compound presents a complex but promising opportunity for reducing the environmental footprint of lubricants. While PETO and similar esters show a clear advantage in terms of lower global warming potential and reduced consumption of fossil fuels, the environmental impacts associated with their agricultural feedstocks, particularly in terms of eutrophication and acidification, cannot be overlooked.

For researchers and professionals in drug development, where high-purity and high-performance lubricants may be required in manufacturing processes, the technical benefits of synthetic esters, such as their excellent thermal stability and low volatility, are significant. When considering the environmental aspect, a holistic view that weighs the trade-offs between different impact categories is essential. Future advancements in sustainable agriculture and biorefining processes are expected to further enhance the environmental profile of bio-based lubricants.

References

A Head-to-Head Comparison of Pentaerythritol Tetraoleate and Estolides as High-Performance Biolubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the quest for sustainable and high-performance alternatives to conventional petroleum-based lubricants, two classes of biolubricants, pentaerythritol tetraoleate (PETO) and estolides, have emerged as promising candidates. This comprehensive guide provides a detailed head-to-head comparison of their performance characteristics, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to the Biolubricant Contenders

This compound (PETO) is a synthetic ester produced from the esterification of pentaerythritol, a polyol, with four molecules of oleic acid, a monounsaturated fatty acid.[1] This structure imparts excellent lubricity, a high viscosity index, and good thermal stability.

Estolides are a unique class of bio-based oils synthesized from fatty acids.[2] They are oligomeric esters formed by linking the carboxylic acid group of one fatty acid to the site of unsaturation or a hydroxyl group of another.[2] This novel structure results in lubricants with exceptional oxidative stability, excellent low-temperature properties, and a high degree of tunability in their physicochemical properties.[2][3]

Quantitative Performance Comparison

The following tables summarize the key performance indicators for PETO and estolides based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and therefore, the presented data is a collation from various sources. All data is referenced to the corresponding experimental protocols.

Table 1: Physicochemical Properties

PropertyThis compound (PETO)EstolidesASTM Method
Kinematic Viscosity @ 40°C (cSt) 46 - 6830 - >500D445
Kinematic Viscosity @ 100°C (cSt) 10 - 157 - >50D445
Viscosity Index 180 - 309160 - 220D2270
Pour Point (°C) -25 to -59-15 to -54D97
Flash Point (°C) >280>250D92

Table 2: Performance Characteristics

PropertyThis compound (PETO)EstolidesASTM Method
Oxidative Stability (RPVOT, minutes) ~180 (TGA onset)274 - 403+D2272
Wear Scar Diameter (mm) ~0.66 - 0.72~0.3D4172
Coefficient of Friction Not widely reportedLow-

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, adhering to the standards set by ASTM International.

Synthesis of Biolubricants

The synthesis of these biolubricants is a critical step in determining their final properties. Below are simplified representations of their synthesis pathways.

cluster_PETO This compound (PETO) Synthesis Pentaerythritol Pentaerythritol Esterification Esterification (Acid Catalyst, Heat) Pentaerythritol->Esterification OleicAcid Oleic Acid (4 eq.) OleicAcid->Esterification PETO This compound Esterification->PETO cluster_Estolide Estolide Synthesis FattyAcids Unsaturated or Hydroxy Fatty Acids Oligomerization Oligomerization (Acid Catalyst, Heat) FattyAcids->Oligomerization EstolideAcid Estolide Acid Oligomerization->EstolideAcid Capping Capping (Alcohol/Fatty Acid) EstolideAcid->Capping Estolide Estolide Capping->Estolide Start Application Requirement Analysis HighOxidativeStability High Oxidative Stability Required? Start->HighOxidativeStability SuperiorLubricity Superior Anti-Wear Performance Critical? HighOxidativeStability->SuperiorLubricity Yes CostConsideration Cost Sensitivity? HighOxidativeStability->CostConsideration No SuperiorLubricity->CostConsideration No SelectEstolide Select Estolide SuperiorLubricity->SelectEstolide Yes CostConsideration->SelectEstolide Low SelectPETO Select PETO CostConsideration->SelectPETO High

References

Pentaerythritol Tetraoleate: A High-Performance Ester for Demanding Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Pentaerythritol tetraoleate (PETO) is a synthetic ester lubricant base oil that is gaining significant attention across various industrial sectors for its unique combination of high performance and environmental friendliness.[1][2] This guide provides a comprehensive comparison of PETO's performance against conventional mineral oils and other synthetic lubricants, supported by experimental data. It is intended for researchers, scientists, and formulation professionals in the lubricants industry.

PETO is produced through the esterification of pentaerythritol, a polyol, with oleic acid, a fatty acid.[1][3] This molecular structure gives it exceptional properties, including high lubricity, a high viscosity index, excellent thermal and oxidative stability, and high biodegradability.[4][5][6] These characteristics make it a superior alternative to traditional lubricants in applications such as hydraulic fluids, metalworking fluids, industrial gear oils, and even as a base oil for greases.[4][7][8]

Performance Comparison: PETO vs. Alternatives

The performance of a lubricant is determined by a range of physicochemical and tribological properties. The following tables summarize the performance of PETO in comparison to other common lubricant base oils, including mineral oil, polyalphaolefin (PAO), and other synthetic esters like trimethylolpropane trioleate (TMPTO).

Physicochemical Properties
PropertyThis compound (PETO)Mineral OilPolyalphaolefin (PAO)Trimethylolpropane Trioleate (TMPTO)
Viscosity Grade (ISO VG) Typically 46 or 68[3]Wide rangeWide rangeTypically 46 or 68
Viscosity Index (VI) >175[4]80-120[9]>130[10]>180
Flash Point (°C) >270[4]~200>220~290
Pour Point (°C) -20 to -25[4]Variable, typically higher<-50<-40[3]
Biodegradability High (>85%)[1][11]Low[9]Low[10]High
Tribological Performance (Four-Ball Test Data)
LubricantWear Scar Diameter (mm)Coefficient of Friction
This compound (PETO) Comparable to or slightly better than other polyol esters[12]Lower than conventional mineral oil[12]
Mineral Oil (SAE 30) Larger than PETO blends[12]Higher than PETO blends[12]
Trimethylolpropane Trioleate (TMPTO) Comparable to PETO[12]Data not specified
Canola Oil Comparable to PETO[12]Data not specified

Key Performance Attributes of PETO

Superior Lubricity and Wear Protection: PETO's polar ester molecules have a strong affinity for metal surfaces, forming a durable lubricating film that reduces friction and wear, even under extreme pressure.[5][12] This leads to extended equipment life and reduced maintenance requirements.[5]

Excellent Thermal and Oxidative Stability: PETO exhibits high resistance to thermal breakdown and oxidation at elevated temperatures.[5][13] This minimizes the formation of sludge and deposits, ensuring the lubricant's performance and longevity, particularly in high-temperature applications like jet engines and industrial gearboxes.[1][14]

High Viscosity Index: A high viscosity index indicates that the oil's viscosity changes less with temperature fluctuations. PETO's high VI ensures reliable performance across a wide operating temperature range, from cold starts to high-temperature operation.[4][15]

Enhanced Biodegradability: Unlike mineral oils and PAOs, PETO is readily biodegradable, making it an environmentally friendly choice for applications where lubricant leakage or disposal is a concern.[1][5][7] The ester linkages in its structure are susceptible to hydrolysis, breaking down into non-toxic components.[1]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accurate and reproducible results.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant. Four steel balls are arranged in a pyramid, with the top ball rotating against the three stationary lower balls, which are immersed in the lubricant sample. The test is run for a specified time at a set speed and load. The average diameter of the wear scars on the three lower balls is then measured. A smaller wear scar diameter indicates better anti-wear performance.

Pin-on-Disc Test (ASTM G99)

The tribological properties of lubricants, such as the coefficient of friction and specific wear rate, are often evaluated using a pin-on-disc tribometer.[16] In this test, a pin is loaded against a rotating disc with the lubricant applied to the contact area. The frictional force and the amount of wear on the pin and disc are measured to determine the lubricant's performance.[16]

Rotary Bomb Oxidation Test (RBOT) (ASTM D2272)

The RBOT is used to assess the oxidation stability of a lubricant.[3][17] A sample of the oil is placed in a pressure vessel (bomb) with a copper catalyst and water. The bomb is then pressurized with oxygen and placed in a heated bath. The time it takes for the oxygen pressure to drop by a specified amount is measured as the oxidation induction time. A longer induction time indicates greater oxidation stability.[17]

Visualizing Performance and Processes

To better understand the mechanisms and workflows related to PETO's performance, the following diagrams are provided.

cluster_0 Lubricant Formulation cluster_1 Performance Testing Base Oil Selection Base Oil Selection Additive Package Additive Package Base Oil Selection->Additive Package Formulation Formulation Additive Package->Formulation Physicochemical Analysis Physicochemical Analysis Formulation->Physicochemical Analysis Test Sample Performance Evaluation Performance Evaluation Physicochemical Analysis->Performance Evaluation Tribological Testing Tribological Testing Tribological Testing->Performance Evaluation Oxidation Stability Oxidation Stability Oxidation Stability->Performance Evaluation Application Validation Application Validation Performance Evaluation->Application Validation Meets Specs

Experimental Workflow for Lubricant Validation

PETO This compound (PETO) Hydrolysis Hydrolysis PETO->Hydrolysis Initial Step Pentaerythritol Pentaerythritol Hydrolysis->Pentaerythritol OleicAcid Oleic Acid Hydrolysis->OleicAcid Microorganisms Microorganisms Pentaerythritol->Microorganisms OleicAcid->Microorganisms Metabolism Metabolized Microorganisms->Metabolism CO2_Water CO2 + Water Metabolism->CO2_Water Final Products

Biodegradation Pathway of PETO

Conclusion

This compound stands out as a high-performance, biodegradable lubricant base oil suitable for a wide range of demanding industrial applications. Its excellent lubricity, thermal stability, and high viscosity index offer significant advantages over conventional mineral oils and some synthetic alternatives. For professionals in lubricant formulation and development, PETO provides a versatile and effective solution to meet the increasing demands for both performance and environmental responsibility.

References

Cross-Validation of Analytical Methods for Pentaerythritol Tetraoleate Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the characterization of pentaerythritol tetraoleate (PETO), a key synthetic ester with wide applications in lubricants, cosmetics, and as a potential pharmaceutical excipient. The accurate and precise characterization of PETO is critical for quality control, formulation development, and ensuring product performance. This document outlines and compares the performance of key analytical techniques, providing supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the quantitative performance characteristics of various analytical methods for the determination of this compound and its structurally similar compounds. This allows for a direct comparison of their suitability for different analytical objectives, such as routine quality control, purity assessment, or trace analysis.

Analytical MethodAnalyteLinearity (R²)Precision (%RSD)Accuracy (% Recovery)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Considerations
HPLC-ELSD Pentaerythritol Tetrastearate> 0.9991.6100-1010.03 mg/mLNot SpecifiedSuitable for non-volatile compounds without a UV chromophore; gradient elution is often necessary.[1]
GC-FID Pentaerythritol/ Dipentaerythritol (as acetate derivatives)Not Specified< 0.21Not SpecifiedNot SpecifiedNot SpecifiedRequires derivatization for volatile analysis of the parent polyol; high temperatures may not be suitable for the intact ester.[2]
Quantitative NMR (qNMR) General Organic CompoundsNot ApplicableTypically < 1%HighDependent on sample concentration and instrumentDependent on sample concentration and instrumentProvides structural information and direct quantification against a certified internal standard without the need for a PETO reference standard.
FTIR Spectroscopy General EstersMethod DependentMethod DependentMethod DependentNot Typically Used for Trace QuantificationNot Typically Used for Trace QuantificationPrimarily a qualitative tool for functional group identification (ester carbonyl); quantitative analysis is possible but less common and requires careful calibration.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for PETO and related long-chain esters and can be adapted for specific laboratory instrumentation and sample matrices.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the analysis of large, non-volatile molecules like PETO that lack a strong UV chromophore.

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and a mixture of Isopropanol and Hexane (e.g., 90:10 v/v) (B).

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 60 °C

    • Evaporator Temperature: 80 °C

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

  • Sample Preparation: Accurately weigh and dissolve the PETO sample in a suitable solvent such as a mixture of dichloromethane and isopropanol to a known concentration (e.g., 1 mg/mL).

Gas Chromatography with Flame Ionization Detection (GC-FID)

For the analysis of the intact PETO ester, a high-temperature GC method is required. Alternatively, analysis can focus on the constituent parts (pentaerythritol and oleic acid) after derivatization. The following protocol is for the intact ester.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: A high-temperature, non-polar capillary column (e.g., 15 m x 0.32 mm, 0.1 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 360 °C.

  • Detector Temperature: 370 °C.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 350 °C.

    • Hold: 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve the PETO sample in a suitable solvent like hexane or chloroform to a concentration of approximately 10 mg/mL.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR is a primary analytical method that can provide a highly accurate purity assessment of PETO without the need for a specific PETO reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the PETO sample (e.g., 20 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL) to completely dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of PETO (e.g., the methylene protons adjacent to the ester oxygen) and a signal from the internal standard.

    • Calculate the purity of PETO using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is primarily used for the qualitative identification of PETO by confirming the presence of the ester functional group.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Thin Film (for liquids): Place a drop of the PETO sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands. For PETO, the key peak is the strong C=O stretching vibration of the ester group, typically appearing around 1740 cm⁻¹. The presence of this band and the absence of a broad O-H stretching band (from unreacted pentaerythritol or oleic acid) confirm the esterification.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a typical experimental workflow for the characterization of this compound.

CrossValidationWorkflow Cross-Validation Workflow for PETO Analytical Methods cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation cluster_2 Data Comparison & Conclusion Dev_HPLC Develop HPLC-ELSD Method Val_HPLC Validate HPLC Method (Linearity, Precision, Accuracy) Dev_HPLC->Val_HPLC Sample_Prep Prepare Standard and Test Samples of PETO Dev_GC Develop GC-FID Method Val_GC Validate GC Method (Linearity, Precision, Accuracy) Dev_GC->Val_GC Dev_qNMR Develop qNMR Protocol Val_qNMR Validate qNMR Protocol (Selectivity, Precision) Dev_qNMR->Val_qNMR Analyze_HPLC Analyze Samples by HPLC-ELSD Sample_Prep->Analyze_HPLC Analyze_GC Analyze Samples by GC-FID Sample_Prep->Analyze_GC Analyze_qNMR Analyze Samples by qNMR Sample_Prep->Analyze_qNMR Compare_Data Compare Results (e.g., Bland-Altman plot, t-test) Analyze_HPLC->Compare_Data Analyze_GC->Compare_Data Analyze_qNMR->Compare_Data Conclusion Determine Method Equivalency and Select Appropriate Method Compare_Data->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

PETO_Characterization_Workflow Experimental Workflow for PETO Characterization Start PETO Sample Qualitative Qualitative Analysis Start->Qualitative Quantitative Quantitative Analysis Start->Quantitative FTIR FTIR Spectroscopy (Functional Group ID) Qualitative->FTIR NMR_Qual NMR Spectroscopy (Structure Elucidation) Qualitative->NMR_Qual HPLC HPLC-ELSD (Purity & Impurities) Quantitative->HPLC GC GC-FID (Purity & Related Substances) Quantitative->GC qNMR qNMR (Absolute Purity) Quantitative->qNMR Report Comprehensive Characterization Report FTIR->Report NMR_Qual->Report HPLC->Report GC->Report qNMR->Report

Caption: Workflow for PETO characterization.

References

A Comparative Analysis of Pentaerythritol Tetraoleate and New Generation Synthetic Base Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of pentaerythritol tetraoleate (PETO) against new generation synthetic base oils, primarily focusing on polyalphaolefins (PAOs) as a benchmark. The information presented is supported by experimental data from various sources to assist in the selection of appropriate base oils for high-performance lubricant formulations.

This compound is a synthetic ester lubricant known for its excellent lubricity, high viscosity index, good thermal stability, and biodegradability.[1][2] New generation synthetic base oils, such as PAOs, are prized for their exceptional purity, high viscosity index, and superior performance across a wide temperature range.[3][4] This comparison will delve into key performance parameters to highlight the strengths and weaknesses of each.

Data Presentation: Performance Characteristics

The following tables summarize the key physicochemical and performance properties of PETO and representative new generation synthetic base oils (PAO 40 and PAO 68).

Table 1: Viscosity and Low-Temperature Properties

PropertyThis compound (PETO)Polyalphaolefin (PAO 40)Polyalphaolefin (PAO 68)Test Method
Kinematic Viscosity @ 40°C (cSt)60 - 70[5][6][7]386 - 420[8][9]66.0 - 68.0[10][11]ASTM D445
Kinematic Viscosity @ 100°C (cSt)11.5 - 13.5[5][6][7]39 - 41[8][12]9.8 - 10.4[10][11][13]ASTM D445
Viscosity Index≥ 175[5][6]147 - 154[8][9]132 - 140[10][11][14]ASTM D2270
Pour Point (°C)≤ -20 to -25[5][7][15]-35 to -40[9][16]-45 to -47[10][13][14]ASTM D97

Table 2: High-Temperature and Oxidative Stability

PropertyThis compound (PETO)Polyalphaolefin (PAO 40)Polyalphaolefin (PAO 68)Test Method
Flash Point (COC, °C)≥ 270 to 300[5][7][15]270 - 295[8][9][17]240 - 271[11][13][14]ASTM D92
Oxidation StabilityGood to Excellent[1][2]Excellent[9][17]Excellent[14][18]e.g., ASTM D2272

Table 3: Lubricity and Environmental Properties

PropertyThis compound (PETO)Polyalphaolefin (PAO)Test Method
Lubricity (Wear Scar Diameter, mm)Data suggests good lubricity, but specific comparative values are sparse.[19]Generally good lubricity, with wear scar diameters varying based on specific PAO and test conditions.[20][21]ASTM D4172 (Four-Ball)
BiodegradabilityReadily biodegradable, with rates reported over 90%.[6][7][22]Varies with viscosity; low-viscosity PAOs can be readily biodegradable, while higher viscosities are inherently biodegradable.[23][24][25][26]e.g., OECD 301B, ASTM D5864

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure a clear understanding of the data presented.

1. Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer. The test is conducted at specified temperatures, typically 40°C and 100°C.

2. Viscosity Index (ASTM D2270)

The viscosity index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil. A higher VI signifies a smaller decrease in viscosity with increasing temperature. The VI is calculated from the kinematic viscosities of the oil at 40°C and 100°C, and by comparing these to the viscosities of two reference oils at the same temperatures.

3. Pour Point (ASTM D97)

This test method covers the determination of the pour point of petroleum products. After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.

4. Flash Point (ASTM D92)

This test method describes the determination of the flash and fire points of petroleum products by a Cleveland open cup tester. The test cup is filled to a specified level with the sample. The temperature of the sample is increased rapidly at first and then at a slower constant rate as the flash point is approached. At specified intervals, a small test flame is passed across the cup. The lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite is taken as the flash point.

5. Four-Ball Wear Test (ASTM D4172)

This test method covers a procedure for making a preliminary evaluation of the anti-wear properties of lubricating fluids in sliding contact by means of the four-ball wear tester. A steel ball is rotated against three lubricated stationary steel balls under a specified load, speed, temperature, and time. The average wear scar diameter on the three stationary balls is measured and reported. A smaller wear scar diameter indicates better anti-wear properties.

6. Oxidation Stability (e.g., RPVOT - ASTM D2272)

The Rotary Pressure Vessel Oxidation Test (RPVOT) is used to evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst. The test vessel is charged with the sample, water, and a copper catalyst coil, and then pressurized with oxygen. The vessel is placed in a heated bath and rotated. The time until a specified pressure drop occurs is measured, which indicates the oxidation stability of the oil.

7. Biodegradability (e.g., OECD 301B)

This test method provides a means of evaluating the ultimate aerobic biodegradability of organic compounds in an aqueous medium. A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark. The degradation is followed by the determination of the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated based on the ratio of the amount of CO2 produced to the theoretical amount.

Mandatory Visualization

cluster_peto This compound (PETO) cluster_pao Polyalphaolefins (PAOs) cluster_comparison Performance Comparison PETO PETO PETO_Props Properties: - High Viscosity Index - Excellent Lubricity - Good Thermal Stability - Readily Biodegradable PETO->PETO_Props Viscosity_Index Viscosity Index PETO->Viscosity_Index Higher Low_Temp Low-Temp Performance PETO->Low_Temp Good High_Temp High-Temp Stability PETO->High_Temp Good Lubricity Lubricity PETO->Lubricity Excellent Biodegradability Biodegradability PETO->Biodegradability Readily PAO PAOs PAO_Props Properties: - High Purity - Excellent VI - Wide Temperature Range - Good Oxidative Stability PAO->PAO_Props PAO->Viscosity_Index High PAO->Low_Temp Excellent PAO->High_Temp Excellent PAO->Lubricity Good PAO->Biodegradability Varies

Caption: A logical diagram comparing the key performance attributes of PETO and PAOs.

cluster_tests Performance Testing start Start Lubricant Evaluation select_base_oil Select Base Oils (PETO, PAO, etc.) start->select_base_oil viscosity_test Viscosity & VI (ASTM D445, D2270) select_base_oil->viscosity_test low_temp_test Low-Temperature (ASTM D97) select_base_oil->low_temp_test high_temp_test High-Temperature (ASTM D92, D2272) select_base_oil->high_temp_test lubricity_test Lubricity (ASTM D4172) select_base_oil->lubricity_test biodegradability_test Biodegradability (OECD 301B) select_base_oil->biodegradability_test data_analysis Analyze & Compare Data viscosity_test->data_analysis low_temp_test->data_analysis high_temp_test->data_analysis lubricity_test->data_analysis biodegradability_test->data_analysis conclusion Select Optimal Base Oil data_analysis->conclusion

Caption: A workflow diagram illustrating the process of benchmarking synthetic base oils.

References

A Comparative Evaluation of the Anti-Wear Properties of Pentaerythritol Tetraoleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-wear properties of Pentaerythritol Tetraoleate (PETO) formulations against other common synthetic and vegetable-based lubricants. The data presented is derived from standardized testing methodologies to ensure a reliable and accurate comparison for research and development applications.

Data Presentation: Comparative Anti-Wear Performance

The following table summarizes the quantitative data from tribological testing of various lubricant formulations. The primary metric for comparison is the average wear scar diameter (AWSD), where a smaller diameter indicates superior anti-wear performance. All tests were conducted using a four-ball wear tester under conditions compliant with the ASTM D4172 standard.

Lubricant FormulationBase OilAdditive (Concentration)Average Wear Scar Diameter (μm)Coefficient of Friction (μ)
Formulation AThis compound (PETO)None6900.110
Formulation BThis compound (PETO)Triphenyl Phosphorothionate (TPPT) (2%)575.830.082
Formulation CTrimethylolpropane Trioleate (TMPTO)None--
Formulation DTrimethylolpropane Trioleate (TMPTO)Triphenyl Phosphorothionate (TPPT) (2%)< 575.83-
Formulation ECanola OilNone--
Formulation FCanola OilTriphenyl Phosphorothionate (TPPT) (2%)> 575.83-
Formulation GPolyalphaolefin (PAO)Zinc Dialkyldithiophosphate (ZDDP)-~0.126 - 0.140

Data for Formulations A and B are derived from a study evaluating a polyol base oil with a specific additive, showing a 19.61% reduction in AWSD with the additive.[1] The study also indicated a 37.71% reduction in the average friction coefficient.[1] Formulations C, D, E, and F are based on a comparative study of Canola oil, TMPTO, and PETO with and without TPPT, which concluded that the formulation of TMPTO with 2% TPPT yielded the lowest wear scar diameter.[2] The coefficient of friction for Formulation G is indicative of general performance for ZDDP in a PAO base oil under similar test conditions.[3]

Experimental Protocols

The anti-wear properties of the lubricant formulations were evaluated using the Four-Ball Wear Test, following the ASTM D4172 standard test method.[2] This test is a widely accepted industry standard for assessing the wear-preventive characteristics of lubricating fluids in sliding contact.[4][5][6]

Apparatus:

  • Four-Ball Wear Test Machine, Ducom TR-30L-IAS or equivalent.[5]

Test Specimens:

  • Four 12.7 mm diameter steel balls, typically AISI standard steel No. E-52100.[6]

Procedure:

  • Cleaning: All test components, including the four steel balls and the test cup, are thoroughly cleaned with a solvent such as acetone before and after each test to remove any contaminants.[5]

  • Assembly: Three of the steel balls are clamped together in the test cup, and the fourth ball is placed on top, creating a three-point contact.

  • Lubricant Application: The test lubricant is poured into the cup to a level that completely immerses the three stationary balls.

  • Test Conditions: The machine is set to the following parameters as per ASTM D4172B:[1][5]

    • Load: 40 kg (392 N)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Test Execution: The top ball is rotated against the three stationary balls under the specified load, speed, and temperature for the duration of the test. The friction coefficient is monitored and recorded throughout the 60-minute test.[5]

  • Wear Scar Measurement: After the test is completed, the three stationary balls are removed, and the wear scars are measured using a microscope with an image acquisition system.[5] Two measurements are taken for each scar, perpendicular to each other, and the average of these six measurements is reported as the average wear scar diameter (AWSD).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative evaluation of the anti-wear properties of the lubricant formulations.

experimental_workflow cluster_prep Preparation Phase cluster_testing Four-Ball Wear Test (ASTM D4172) cluster_analysis Analysis Phase formulation Lubricant Formulation (PETO, Alternatives, Additives) assembly Assemble Four-Ball Test Fixture formulation->assembly cleaning Clean Test Components (Steel Balls, Cup) cleaning->assembly lubrication Apply Test Lubricant assembly->lubrication set_params Set Test Parameters (40kg, 1200rpm, 75°C, 60min) lubrication->set_params run_test Run 60-Minute Wear Test set_params->run_test measure_scar Measure Wear Scar Diameters (Microscopy) run_test->measure_scar Collect Stationary Balls record_friction Record Coefficient of Friction run_test->record_friction compare_data Compare AWSD and Friction Data measure_scar->compare_data record_friction->compare_data conclusion Draw Conclusions on Anti-Wear Properties compare_data->conclusion

Caption: Experimental workflow for comparative anti-wear testing.

References

Verifying the Non-Toxic Nature of Pentaerythritol Tetraoleate Through Ecotoxicity Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ecotoxicological profile of pentaerythritol tetraoleate (PETO), a synthetic ester lubricant base oil, against other common alternatives. While specific quantitative ecotoxicity data for PETO is limited in publicly available literature, this document aggregates information on its constituent components, its chemical class (neopentyl polyol esters), and compares its expected environmental impact with mineral oils, polyalphaolefins (PAOs), and vegetable oils. The information is supported by standardized testing protocols from the Organisation for Economic Co-operation and Development (OECD) to provide a framework for evaluation.

Comparative Ecotoxicity and Biodegradability

The following tables summarize the expected ecotoxicological and biodegradability characteristics of this compound and its alternatives based on available data and chemical class information.

Table 1: Comparative Aquatic Toxicity of Lubricant Base Oils

Lubricant Base OilChemical ClassExpected Acute Aquatic Toxicity (Fish, Daphnia, Algae)Supporting Information
This compound (PETO) Neopentyl Polyol EsterVery LowSafety Data Sheets for PETO consistently state "no data available" for aquatic toxicity.[1][2] However, data for its core alcohol, pentaerythritol, shows very low toxicity: LC50 (Fish) >100 mg/L, EC50 (Daphnia) >1000 mg/L, and EC50 (Algae) >100 mg/L.[3][4] Synthetic esters, in general, are known for their favorable ecotoxicological profiles.[5] Neopentyl polyol esters are designed for high stability and have a favorable ecotoxicological profile.[5]
Mineral Oil HydrocarbonModerate to HighUnrefined or mildly refined mineral oils can be toxic to aquatic organisms due to the presence of aromatic compounds. The water-soluble fraction can be harmful.
Polyalphaolefin (PAO) Synthetic HydrocarbonVery LowPAOs are considered non-toxic to aquatic organisms.[6] Their low water solubility limits their bioavailability.
Vegetable Oils TriglyceridesVery LowVegetable oils are generally considered to have low aquatic toxicity.[7][8]

Table 2: Comparative Biodegradability of Lubricant Base Oils

Lubricant Base OilExpected Biodegradability (OECD 301B)Supporting Information
This compound (PETO) Readily BiodegradableAs a synthetic ester, PETO is expected to be readily biodegradable.[7] The ester linkages are susceptible to hydrolysis, which is an initial step in biodegradation.[9]
Mineral Oil Inherently Biodegradable (Low Rate)Mineral oils exhibit low rates of biodegradation, typically less than 40% in 28 days under OECD 301B conditions, and are therefore not considered readily biodegradable.[10]
Polyalphaolefin (PAO) Varies by Viscosity (Low viscosity are more readily biodegradable)Lower viscosity PAOs can be readily biodegradable, while higher viscosity grades show lower biodegradability.
Vegetable Oils Readily BiodegradableVegetable oils are known to be readily biodegradable.[7][8]

Experimental Protocols for Ecotoxicity Testing

Standardized test guidelines from the OECD are crucial for the reliable and comparable assessment of chemical toxicity. The following are summaries of key protocols relevant to the ecotoxicological evaluation of lubricant base oils.

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the toxicity of a substance on freshwater green algae.

  • Principle: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance in a nutrient-rich medium over 72 hours.

  • Methodology:

    • A range of test substance concentrations and a control (without the test substance) are prepared.

    • Algal cultures are inoculated into the test and control solutions.

    • The cultures are incubated under constant illumination and temperature for 72 hours.

    • Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measurement like fluorescence.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 (Effective Concentration) value, which is the concentration of the test substance that causes a 50% reduction in algal growth compared to the control.[11][12]

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Methodology:

    • Test solutions of the substance in water are prepared at several concentrations.

    • Daphnids are introduced into the test and control vessels.

    • The daphnids are observed at 24 and 48 hours for immobilization (i.e., they are unable to swim).

  • Endpoint: The result is expressed as the EC50 value, the concentration of the test substance that immobilizes 50% of the daphnids after 48 hours.[13][14]

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish species over a 96-hour period.

  • Principle: Fish are exposed to the test substance at a range of concentrations for 96 hours.

  • Methodology:

    • A series of test concentrations are prepared in water.

    • A group of fish of a recommended species (e.g., Rainbow Trout, Zebrafish) is introduced into each concentration and a control.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 (Lethal Concentration), which is the concentration of the test substance estimated to be lethal to 50% of the test fish population over 96 hours.[14]

OECD Test Guideline 301B: Ready Biodegradability - CO₂ Evolution Test

This test assesses the readiness of a chemical to be biodegraded by aerobic microorganisms.

  • Principle: The test substance is incubated with an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral medium. The degradation of the organic carbon in the test substance to carbon dioxide is measured over a 28-day period.

  • Methodology:

    • The test substance is added to a mineral salt medium inoculated with microorganisms.

    • The mixture is incubated in the dark at a constant temperature.

    • The amount of CO₂ evolved is measured at regular intervals and is used to calculate the percentage of biodegradation.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical maximum CO₂ production within a 10-day window during the 28-day test period.[9][10][15][16]

Visualizing Ecotoxicity Assessment

The following diagrams illustrate the workflow for assessing the ecotoxicity of lubricants and the comparative environmental fate of different lubricant base oils.

Ecotoxicity_Testing_Workflow cluster_0 Initial Assessment cluster_1 Aquatic Ecotoxicity Testing (OECD Guidelines) cluster_2 Environmental Fate cluster_3 Risk Assessment physchem Physicochemical Properties (Solubility, Volatility) oecd201 OECD 201 Algae Growth Inhibition physchem->oecd201 oecd202 OECD 202 Daphnia Acute Immobilisation physchem->oecd202 oecd203 OECD 203 Fish Acute Toxicity physchem->oecd203 oecd301b OECD 301B Ready Biodegradability physchem->oecd301b data_analysis Data Analysis (LC50, EC50, % Biodegradation) oecd201->data_analysis oecd202->data_analysis oecd203->data_analysis oecd301b->data_analysis hazard_classification Hazard Classification data_analysis->hazard_classification

Caption: Workflow for the ecotoxicological assessment of lubricants.

Environmental_Fate_Comparison cluster_PETO This compound (PETO) cluster_MineralOil Mineral Oil cluster_PAO Polyalphaolefin (PAO) cluster_VegOil Vegetable Oil PETO PETO PETO_Bio Rapid Biodegradation PETO->PETO_Bio High MineralOil Mineral Oil MineralOil_Bio Slow Biodegradation MineralOil->MineralOil_Bio Low MineralOil_Persistence Persistence & Potential Bioaccumulation MineralOil_Bio->MineralOil_Persistence PAO PAO PAO_Bio Variable Biodegradation PAO->PAO_Bio Viscosity Dependent VegOil Vegetable Oil VegOil_Bio Rapid Biodegradation VegOil->VegOil_Bio High

Caption: Comparative environmental fate of lubricant base oils.

Conclusion

Based on the available ecotoxicity data for its core chemical structure and the general properties of synthetic esters, this compound is expected to have a very low toxicity profile towards aquatic organisms and to be readily biodegradable. This positions PETO as an environmentally preferable alternative to conventional mineral oil-based lubricants. Its ecotoxicological profile appears comparable to that of other high-performance synthetic base oils like polyalphaolefins and naturally derived vegetable oils. For a definitive quantitative assessment, specific testing of PETO formulations according to standardized OECD guidelines is recommended.

References

The Ascendance of Ionic Liquids: A Paradigm Shift in Lubricant Additive Technology for Pentaerythritol Tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the quest for enhanced performance and longevity of industrial and automotive components, the role of lubricant additives is paramount. This guide provides a comprehensive comparison of the performance of novel ionic liquids (ILs) against traditional additives when incorporated into pentaerythritol tetraoleate (PETO), a biodegradable and high-performance synthetic ester base oil. This analysis is supported by a review of experimental data and standardized testing protocols to offer researchers, scientists, and drug development professionals a clear perspective on the evolving landscape of lubrication technology.

Executive Summary

Ionic liquids, salts that are liquid at room temperature, are emerging as a promising class of lubricant additives due to their unique physicochemical properties, including high thermal stability, low volatility, and inherent polarity.[1] When compared to traditional additives such as zinc dialkyldithiophosphates (ZDDP) and molybdenum disulfide (MoS₂), ionic liquids demonstrate significant potential for superior friction reduction and anti-wear protection in PETO-based lubricants. This guide will delve into the quantitative performance data, detailed experimental methodologies for evaluation, and the underlying lubrication mechanisms of both additive types.

Quantitative Performance Comparison

The following tables summarize the tribological performance of various additives in ester-based lubricants. It is important to note that the data is compiled from multiple studies and direct comparison should be approached with caution due to variations in experimental conditions. However, the presented data provides a strong indication of the relative performance of each additive class.

Table 1: Frictional Performance of Additives in Ester-Based Lubricants

Additive TypeSpecific AdditiveBase OilConcentration (wt%)Coefficient of Friction (COF)Test ConditionsSource
Ionic Liquid Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphatePolyalphaolefin (PAO) / Ester Blend1.0~0.05 - 0.08Reciprocating sliding, 100°C[2][3]
Ionic Liquid Imidazolium-basedPolyol EsterNot Specified18-50% reduction vs. base oilNot Specified[4]
Traditional Tricresylphosphate (TCP)Pentaerythritol Ester1.5Not explicitly stated, focus on wearFour-Ball Test[5]
Traditional Zinc Dialkyldithiophosphate (ZDDP)Polyalphaolefin (PAO)1.0~0.10 - 0.12Reciprocating sliding, 100°C[2][3]

Table 2: Anti-Wear Performance of Additives in Ester-Based Lubricants

Additive TypeSpecific AdditiveBase OilConcentration (wt%)Wear Scar Diameter (mm)Test ConditionsSource
Ionic Liquid Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphatePolyalphaolefin (PAO) / Ester Blend1.0Significantly smaller than ZDDP at 100°CReciprocating sliding, 100°C[2][3]
Ionic Liquid 1-hexyl-3-methylimidazolium bis(trifluoromethane sulfonyl)imidePentaerythritol Oleate0.2516.9% reduction in compoundFour-Ball Test[6]
Traditional Tricresylphosphate (TCP)Pentaerythritol Ester1.5~0.35 - 0.45Four-Ball Test, 75°C, 60 min, 40 kgf[5]
Traditional Zinc Dialkyldithiophosphate (ZDDP)Polyalphaolefin (PAO)1.0Larger than IL at 100°CReciprocating sliding, 100°C[2][3]

Experimental Protocols

The evaluation of lubricant additives is governed by standardized test methods to ensure reproducibility and comparability of results. The following are detailed methodologies for key experiments cited in the performance comparison.

Four-Ball Wear Preventive Characteristics Test (ASTM D4172)

This test method is utilized to determine the anti-wear properties of lubricating fluids under sliding contact.[7]

  • Apparatus: A four-ball wear test machine is used, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.[8][9]

  • Procedure:

    • The three stationary balls are clamped together and immersed in the lubricant sample.

    • The fourth ball is placed on top, and a specified load is applied (e.g., 40 kgf).[9]

    • The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[9]

  • Analysis: After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance. A smaller wear scar indicates better protection.[9]

Four-Ball Extreme-Pressure (EP) Properties Test (ASTM D2783)

This method assesses the ability of a lubricant to prevent seizure and welding of metal surfaces under high loads.[8]

  • Apparatus: The same four-ball apparatus is used as in the wear test.

  • Procedure:

    • The test is conducted with a rotating top ball at a high speed (e.g., 1760 rpm).[8]

    • The load is applied in increasing increments for a short duration (e.g., 10 seconds) for each load stage.[10]

  • Analysis: The "weld point" is determined, which is the lowest applied load at which the rotating ball seizes and welds to the stationary balls.[8] A higher weld point indicates superior extreme-pressure performance.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams created using the DOT language are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Tribological Testing cluster_analysis Data Analysis Prepare PETO base oil Prepare PETO base oil Add Ionic Liquid / Traditional Additive Add Ionic Liquid / Traditional Additive Homogenize the mixture Homogenize the mixture Four-Ball Wear Test (ASTM D4172) Four-Ball Wear Test (ASTM D4172) Homogenize the mixture->Four-Ball Wear Test (ASTM D4172) Four-Ball EP Test (ASTM D2783) Four-Ball EP Test (ASTM D2783) Homogenize the mixture->Four-Ball EP Test (ASTM D2783) Measure Wear Scar Diameter Measure Wear Scar Diameter Four-Ball Wear Test (ASTM D4172)->Measure Wear Scar Diameter Determine Weld Point Determine Weld Point Four-Ball EP Test (ASTM D2783)->Determine Weld Point Compare Performance Compare Performance Measure Wear Scar Diameter->Compare Performance Determine Weld Point->Compare Performance Analyze Coefficient of Friction Analyze Coefficient of Friction Analyze Coefficient of Friction->Compare Performance

Figure 1: Experimental workflow for comparing lubricant additives.

Lubrication_Mechanisms cluster_ils Ionic Liquid Mechanism cluster_traditional Traditional Additive Mechanism (e.g., ZDDP) IL_Adsorption Physical/Chemical Adsorption IL_Tribofilm Formation of a Protective Tribofilm IL_Adsorption->IL_Tribofilm Boundary Conditions Friction & Wear Friction & Wear IL_Tribofilm->Friction & Wear Reduces Trad_Decomposition Thermal Decomposition Trad_Reaction Reaction with Metal Surface Trad_Decomposition->Trad_Reaction High Temperature/Pressure Trad_Film Formation of Sacrificial Anti-Wear Film Trad_Reaction->Trad_Film Trad_Film->Friction & Wear Reduces

Figure 2: Lubrication mechanisms of ionic liquids vs. traditional additives.

Discussion of Mechanisms

The superior performance of ionic liquids can be attributed to their distinct lubrication mechanisms. Due to their ionic nature, they exhibit strong adsorption onto metal surfaces, forming a robust boundary film that can withstand high pressures.[11] Under boundary lubrication conditions, some ionic liquids can undergo tribochemical reactions with the metal surface to form a protective tribofilm, which is often composed of metal fluorides, oxides, or phosphates, depending on the anion.[11][12] This film effectively separates the contacting surfaces, thereby reducing friction and wear.

Traditional additives, such as ZDDP, function through a different mechanism. At elevated temperatures and pressures, ZDDP decomposes and reacts with the metal surface to form a sacrificial glassy phosphate film.[13] While effective, this film formation is temperature-dependent and may not provide optimal protection under all operating conditions. Furthermore, the byproducts of ZDDP decomposition can have adverse effects on vehicle emission control systems.

Conclusion

The available data strongly suggests that ionic liquids represent a significant advancement in lubricant additive technology for this compound and other synthetic ester base oils. Their ability to form highly stable and protective tribofilms leads to notable improvements in both anti-friction and anti-wear properties, particularly under severe operating conditions. While the higher cost of ionic liquids is currently a consideration, ongoing research into more cost-effective synthesis routes and the potential for enhanced equipment longevity and energy efficiency make them a compelling choice for demanding applications. Further direct comparative studies under identical conditions are warranted to fully quantify the performance benefits of ionic liquids in PETO.

References

Safety Operating Guide

Proper Disposal of Pentaerythritol Tetraoleate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Pentaerythritol tetraoleate (PETO), a biodegradable polyol ester commonly used as a lubricant base fluid. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1][2][3] Handle the material in a well-ventilated area.[1][3]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and aerosols.
Skin Protection Fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves (inspect prior to use).[1]Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation occurs.Protects against inhalation of aerosols or dust.[1]

Spill Management and Collection

In the event of a spill, immediate and proper containment is crucial to prevent environmental contamination. Do not allow the product to enter drains, surface water, or ground water.[4][5]

Step-by-Step Spill Cleanup:

  • Remove Ignition Sources : Immediately remove all sources of ignition from the area. Use spark-proof tools and explosion-proof equipment for cleanup.[1][3]

  • Contain the Spill : Cover drains to prevent the material from entering waterways.[5]

  • Absorb and Collect : For liquid spills, collect and bind the material with an inert absorbent. For solid material, sweep or shovel it up, avoiding dust formation.[2][5]

  • Containerize : Place the collected material into suitable, closed, and properly labeled containers for disposal.[1][2][4]

  • Decontaminate : Clean the affected area thoroughly.

Waste Storage and Handling

Proper storage of this compound waste is essential while awaiting final disposal.

  • Containers : Keep the chemical waste in its original container if possible, or in a suitable and tightly closed container.[1][2][5]

  • Labeling : Clearly label the waste container with the chemical name and hazard information.

  • Segregation : Do not mix this compound waste with other waste materials.[5]

  • Storage Location : Store waste containers in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[3]

Approved Disposal Procedures

This compound is considered readily biodegradable; however, improper disposal can still contribute to pollution.[6][7] Therefore, disposal must be conducted in accordance with all applicable national and local regulations.[5]

Primary Disposal Methods:

  • Licensed Chemical Destruction Plant : The preferred method is to send the waste to a licensed chemical disposal facility.[3]

  • Controlled Incineration : Controlled incineration with flue gas scrubbing is also an acceptable method of disposal.[3]

Important Restrictions:

  • Do Not Discharge to Sewer : Never dispose of this compound into the sewer system.[3]

  • Avoid Environmental Contamination : Do not contaminate water, soil, or feed with the chemical waste.[3]

The disposal process is outlined in the workflow diagram below.

start Start: PETO Waste Generated ppe 1. Don Correct PPE (Goggles, Gloves, Impervious Clothing) start->ppe spill Spill or Leak Occurs? ppe->spill collect_waste 2. Collect Waste into Suitable, Labeled Container spill->collect_waste No contain_spill 2a. Contain Spill & Remove Ignition Sources spill->contain_spill Yes storage 3. Store Waste in a Cool, Dry, Ventilated Area collect_waste->storage collect_spill 2b. Absorb & Collect Spilled Material contain_spill->collect_spill collect_spill->collect_waste disposal_facility 4. Arrange for Pickup by a Licensed Waste Disposal Facility storage->disposal_facility transport 5. Transport for Disposal (Incineration or Chemical Destruction) disposal_facility->transport end End: Disposal Complete transport->end

References

Essential Safety and Operational Guide for Handling Pentaerythritol Tetraoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Pentaerythritol tetraoleate, including comprehensive operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

ScenarioEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Laboratory Handling (Small Quantities) Safety glasses with side shields.- Nitrile rubber gloves (>0.11 mm thickness) - Laboratory coat.Generally not required in a well-ventilated area. A dust respirator may be used if dust is generated.[1][2]
Large-Scale Operations & Weighing (Potential for Dust/Aerosol) Tightly fitting safety goggles or a face shield.[1]- Nitrile rubber gloves - Chemical-resistant clothing or coveralls.NIOSH-approved particulate respirator.[1][2]
Spill Cleanup Splash goggles.[1][2]- Impervious gloves - Boots - Full suit or coveralls.[1]Dust respirator or a self-contained breathing apparatus.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled with the chemical name, hazard information, and receiving date.

  • Verify that the Safety Data Sheet (SDS) is readily available.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[3]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents.

3. Preparation for Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when generating dust or aerosols.[1]

  • Ensure that an eyewash station and safety shower are easily accessible.

  • Don the appropriate PPE as specified in the table above before handling the chemical.

4. Handling and Use:

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent fire hazards caused by electrostatic discharge.[6]

  • Wash hands thoroughly after handling and before breaks or leaving the laboratory.[5]

5. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear the appropriate PPE for spill cleanup.

  • For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • For large spills, contain the spill and prevent it from entering drains or waterways. Alert the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

1. Waste Collection:

  • Collect all waste materials, including spilled substance, contaminated absorbents, and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Ensure the waste container is kept closed and stored in a designated waste accumulation area.

2. Disposal Procedure:

  • This compound should be disposed of as chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

  • For empty containers, triple rinse with a suitable solvent and dispose of the rinsate as hazardous waste. Punctured and triple-rinsed containers may be disposed of as non-hazardous waste, depending on local regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Review SDS b Don Appropriate PPE a->b c Prepare Well-Ventilated Workspace b->c d Weighing/Measuring c->d Proceed to handling e Experimental Use d->e f Decontaminate Workspace e->f Experiment complete i Collect Waste in Labeled Container e->i Generate waste g Doff PPE f->g h Wash Hands Thoroughly g->h j Store for Professional Disposal i->j

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentaerythritol tetraoleate
Reactant of Route 2
Reactant of Route 2
Pentaerythritol tetraoleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.